N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
描述
属性
IUPAC Name |
dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHZQNMGSKUUMN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C[NH+](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF20N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026412 | |
| Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118612-00-3 | |
| Record name | Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118612-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118612003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | hydrogen N,N-dimethylaniline tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLANILINIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R86L92ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate synthesis protocol
An In-Depth Technical Guide to the Synthesis of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound, a pivotal cocatalyst in modern chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical control points, and safety considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of [HNMe₂Ph][B(C₆F₅)₄]
This compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is a salt composed of an N,N-dimethylanilinium cation and the sterically hindered, weakly coordinating tetrakis(pentafluorophenyl)borate anion. The unique properties of the [B(C₆F₅)₄]⁻ anion—namely its large size and the electron-withdrawing nature of the pentafluorophenyl groups—render it exceptionally stable and non-coordinating. This makes [HNMe₂Ph][B(C₆F₅)₄] an outstanding proton source for generating highly reactive cationic catalysts, particularly for olefin polymerization.[1][2] It serves as a stoichiometric activator for metallocene and other post-metallocene catalyst precursors.[3]
Core Chemical Principles and Reaction Mechanism
The synthesis is fundamentally a two-stage process: first, the creation of the robust tetrakis(pentafluorophenyl)borate anion, and second, its pairing with the N,N-dimethylanilinium cation via a salt metathesis reaction.
Stage 1: Formation of the Tetrakis(pentafluorophenyl)borate Anion The synthesis of the borate anion typically begins with a pentafluorophenyl organometallic reagent, such as pentafluorophenyl lithium or a pentafluorophenyl Grignard reagent. This nucleophilic species is then reacted with a suitable boron electrophile, like boron trichloride (BCl₃). The initial reaction forms tris(pentafluorophenyl)borane, B(C₆F₅)₃, a potent Lewis acid.[4] A subsequent reaction with another equivalent of the organometallic reagent yields the desired tetra-substituted borate anion, commonly isolated as a lithium or potassium salt (e.g., Li[B(C₆F₅)₄]).[5]
Stage 2: Salt Metathesis With the borate salt in hand, the final product is obtained through an ion exchange reaction. N,N-dimethylanilinium chloride is reacted with the alkali metal borate (e.g., Li[B(C₆F₅)₄]). The thermodynamic driving force for this reaction is the precipitation of the inorganic salt (e.g., LiCl) in certain solvent systems or the higher solubility of the desired organic salt in the reaction medium.[1][3]
Detailed Experimental Protocol
This protocol outlines a common and reliable method for the synthesis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organometallic intermediates like Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the intermediates and ensure high yields.[6]
-
Inert Atmosphere: The use of nitrogen or argon is critical to prevent side reactions with atmospheric oxygen and moisture.[6][7]
-
Solvent Selection: Diethyl ether is a classic solvent for Grignard reagent formation. For the salt metathesis, a solvent like dichloromethane is used where the product is soluble, while for purification, a non-polar solvent like pentane is used as an anti-solvent to precipitate the pure product, leaving impurities behind.[8]
Reagents and Equipment
| Reagent/Material | Grade | Supplier Suggestion | Key Specifications |
| Lithium tetrakis(pentafluorophenyl)borate etherate | Synthesis Grade | Major Chemical Supplier | >97% purity |
| N,N-dimethylaniline | Reagent Grade | Major Chemical Supplier | Freshly distilled |
| Hydrochloric Acid | 2M in Diethyl Ether | Major Chemical Supplier | Anhydrous solution |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier | <50 ppm water |
| Pentane or Hexane | Anhydrous, >99% | Major Chemical Supplier | <50 ppm water |
| Schlenk Flasks & Line | - | - | For inert atmosphere |
| Magnetic Stirrer & Bars | - | - | - |
| Cannula & Syringes | - | - | For liquid transfers |
| Glass Fritted Funnel | - | - | For filtration |
Step-by-Step Synthesis Workflow
Part A: Preparation of N,N-dimethylanilinium Chloride ([HNMe₂Ph]Cl)
-
Setup: In a fume hood, add N,N-dimethylaniline (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Dissolution: Add anhydrous diethyl ether via cannula to dissolve the aniline.
-
Protonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2M HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring. A white precipitate of [HNMe₂Ph]Cl will form immediately.
-
Isolation: After the addition is complete, stir for an additional 30 minutes. Isolate the white solid by filtration under nitrogen, wash with cold anhydrous diethyl ether, and dry under vacuum.
Part B: Salt Metathesis Synthesis of [HNMe₂Ph][B(C₆F₅)₄]
-
Setup: In a separate dry Schlenk flask under nitrogen, dissolve lithium tetrakis(pentafluorophenyl)borate etherate (Li[B(C₆F₅)₄]·(OEt₂)ₓ) (1.0 eq) in anhydrous dichloromethane.
-
Reaction: Add the previously synthesized [HNMe₂Ph]Cl (1.0 eq) as a solid to the stirred borate solution at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours. A fine white precipitate of lithium chloride (LiCl) will form.
-
Isolation of Crude Product: Remove the LiCl precipitate by filtration through a pad of Celite or a medium porosity fritted funnel under nitrogen. Collect the filtrate, which contains the desired product.
Purification and Characterization
Purification Protocol
Crude this compound often contains soluble impurities.[8] A highly effective purification method is anti-solvent precipitation.
-
Concentration: Reduce the volume of the dichloromethane filtrate from Part B, Step 4 under vacuum until the solution is concentrated.
-
Precipitation: With vigorous stirring, slowly add anhydrous pentane or hexane to the concentrated DCM solution. The desired product is insoluble in alkanes and will precipitate out. A common starting point is a DCM:pentane ratio of approximately 7:3 by weight.[8]
-
Observation: The pure product should precipitate as a snow-white, fine powder.[8] Any greenish or off-white color suggests impurities remain in solution.[8]
-
Isolation: Collect the white solid by filtration under nitrogen, wash with copious amounts of pentane, and dry thoroughly under high vacuum. The typical melting point is in the range of 225-229 °C.[9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the N,N-dimethylanilinium cation. Expect signals for the methyl protons (N-CH₃) and the aromatic protons of the phenyl ring.
-
¹⁹F NMR: The fluorine NMR is diagnostic for the [B(C₆F₅)₄]⁻ anion. It will show three distinct signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl rings. Purity can be assessed by comparing the integration of these signals to an internal standard.[8]
-
Appearance: The final product should be a white to off-white crystalline powder.[10] A blue hue can sometimes develop upon exposure to air.[9]
Critical Safety and Handling Procedures
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed | P270, P301+P317, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
| Carcinogenicity | H351: Suspected of causing cancer | P203, P280, P318 |
| Data sourced from ECHA CLP/GHS classifications.[11] |
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12]
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][13]
-
Inert Atmosphere Handling: Due to its sensitivity, handle and store the compound under an inert atmosphere of nitrogen or argon.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- Canich, J. M., & Turner, H. W. (1999). U.S. Patent No. 5,959,151. Washington, DC: U.S. Patent and Trademark Office.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Retrieved from [Link]
-
Lee, D. H., & Kim, G. J. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 13(16), 2738. Retrieved from [Link]
-
Zhang, D., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(19), 4053. Retrieved from [Link]
- Matsuo, S., et al. (2000). EP Patent No. 0985672B1. European Patent Office.
-
Sonoda, T., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic Conditions. The Reports of Institute of Advanced Material Study, Kyushu University, 9(1). Retrieved from [Link]
-
Zhang, D., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996402, this compound. Retrieved from [Link]
-
Piers, W. E., & Marwitz, A. J. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. Accounts of Chemical Research, 50(5), 1180-1190. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]
- 9. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 10. 382400050 [thermofisher.com]
- 11. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Mechanism of action for N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
An In-Depth Technical Guide to the Mechanism of Action of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate
Introduction: A Pivotal Advancement in Single-Site Catalysis
This compound, often abbreviated as [PhNMe₂H][B(C₆F₅)₄] or DMAB, stands as a cornerstone cocatalyst in the field of single-site olefin polymerization. Its development marked a significant departure from the use of large excesses of methylaluminoxane (MAO), offering a well-defined, stoichiometric activator that generates highly active and predictable catalytic systems.[1][2] This guide provides a comprehensive exploration of the core mechanism by which [PhNMe₂H][B(C₆F₅)₄] activates transition metal pre-catalysts, delving into the distinct roles of its constituent ions, the process of catalyst generation, experimental evidence supporting the mechanism, and practical protocols for its application.
The Protagonist Duo: Deconstructing the Cation and Anion
The efficacy of [PhNMe₂H][B(C₆F₅)₄] is not monolithic; it arises from the synergistic and highly specialized functions of its two ionic components: the N,N-dimethylanilinium cation and the tetrakis(pentafluorophenyl)borate anion.
The Cation: A Precise Proton Donor
The N,N-dimethylanilinium cation, [PhNMe₂H]⁺, serves as a Brønsted acid. Its primary role is to deliver a single proton in a controlled manner to the transition metal pre-catalyst. This proton transfer is the central event of the activation process, known as protonolysis. The acidity of the anilinium cation is finely tuned—strong enough to react with a metal-alkyl bond but not so aggressive as to cause undesirable side reactions. Upon donating its proton, the cation is converted into the neutral, and relatively weakly coordinating, N,N-dimethylaniline (PhNMe₂) molecule.[3]
The Anion: The Architect of "Non-Coordination"
The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is arguably the key to the high activity of the resulting catalyst. It is a quintessential example of a weakly coordinating anion (WCA), often termed a "non-coordinating" anion.[1] Its unique structure is purpose-built to minimize interaction with the highly electrophilic cationic metal center generated during activation. This is achieved through several features:
-
Steric Bulk: The four pentafluorophenyl rings create a sterically hindered environment around the central boron atom, physically preventing the anion from closely approaching and blocking the coordination site on the metal cation.
-
Charge Delocalization: The powerful electron-withdrawing nature of the fluorine atoms pulls electron density away from the aromatic rings and the central boron atom. This delocalizes the negative charge over the entire, large surface of the anion, making it a very poor nucleophile.[4]
-
Chemical Inertness: The fluorine-carbon and boron-carbon bonds are exceptionally strong, rendering the anion highly stable and resistant to degradation or fragmentation by the reactive cationic catalyst.[4]
By remaining a weakly associated, charge-balancing counterion, the [B(C₆F₅)₄]⁻ anion stabilizes the cationic active species without passivating it, leaving the coordination site on the metal open for the olefin monomer to bind and insert, which is the fundamental basis of its high catalytic activity.[1]
Core Mechanism: The Protonolysis Pathway to an Active Catalyst
The activation of a typical Group 4 metallocene pre-catalyst, such as a zirconocene dichloride (e.g., Cp₂ZrCl₂), by [PhNMe₂H][B(C₆F₅)₄] is a two-step process.
Step 1: Alkylation of the Pre-catalyst The process begins with the in-situ alkylation of the metallocene dichloride. A scavenger and alkylating agent, typically an organoaluminum compound like triisobutylaluminum (TIBA), is added to the reaction medium. The TIBA serves a dual purpose: it scavenges impurities from the system and, crucially, it exchanges its alkyl groups (isobutyl) for the chloro ligands on the zirconium center, forming a zirconocene dialkyl species (e.g., Cp₂Zr(i-Bu)₂). This step is a prerequisite for the main activation event.[3][5]
Step 2: Protonolysis and Ion Pair Formation Once the zirconocene dialkyl is formed, [PhNMe₂H][B(C₆F₅)₄] is introduced. The acidic proton from the anilinium cation attacks one of the metal-alkyl bonds of the zirconocene. This protonolysis reaction cleaves the bond, resulting in the formation of three key products:
-
The Active Catalyst: A 14-electron, coordinatively unsaturated, and highly electrophilic cationic zirconocene alkyl complex, [Cp₂Zr(i-Bu)]⁺. This is the active species that catalyzes olefin polymerization.
-
A Neutral Amine: The deprotonated cation becomes N,N-dimethylaniline (PhNMe₂).
-
A Neutral Alkane: The protonated alkyl group is released as the corresponding alkane (isobutane).
The [B(C₆F₅)₄]⁻ anion then serves as the counterion to the [Cp₂Zr(i-Bu)]⁺ cation, forming a loose ion pair, [Cp₂Zr(i-Bu)]⁺[B(C₆F₅)₄]⁻, which is poised to begin the polymerization cycle.[5][6]
Experimental Validation and Characterization
The proposed mechanism is supported by extensive experimental evidence, primarily from spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the activation process in real-time. Upon addition of [PhNMe₂H][B(C₆F₅)₄] to an alkylated metallocene, new resonances appear that are characteristic of the cationic metal species. For instance, the formation of methane or isobutane can be confirmed by the appearance of their characteristic singlets or multiplets, respectively. Concurrently, signals corresponding to free N,N-dimethylaniline emerge.[6] ¹⁹F NMR is used to observe the borate anion, ensuring its structure remains intact throughout the activation and polymerization process.[7][8]
-
X-ray Crystallography: While isolating and crystallizing the active catalyst during polymerization is challenging, single-crystal X-ray diffraction studies on stable, related cationic complexes stabilized by the [B(C₆F₅)₄]⁻ anion have provided invaluable structural insights. These studies confirm the formation of discrete cations and anions and reveal large cation-anion separations, providing direct evidence for the weak coordination that is central to the anion's function.
Quantitative Analysis: Catalytic Performance
The choice of activator has a profound impact on the catalytic activity and the properties of the resulting polymer. Systems activated by [PhNMe₂H][B(C₆F₅)₄] are known for their high efficiency. The table below presents representative data for ethylene/1-hexene copolymerization catalyzed by a half-titanocene complex, illustrating the high activities achievable.
| Catalyst System | Cocatalyst | Activity (kg polymer / mol-Ti·h) | 1-Hexene incorp. (mol %) | Mₙ (× 10⁴) | Mₙ/Mₙ |
| Half-Titanocene¹ | MAO (in Toluene) | 5,090 | 3.1 | 25.4 | 2.15 |
| Half-Titanocene¹ | [PhNMe₂H][B(C₆F₅)₄] (in MCH²) | 6,810 | 12.0 | 17.6 | 1.84 |
| Half-Titanocene¹ | [Oct₃NH][B(C₆F₅)₄] (in MCH²) | 2,660 | 12.3 | 11.5 | 2.25 |
| ¹Catalyst: [(t-Bu-N)SiMe₂(η⁵-C₅Me₄)]TiMe₂. Conditions: 80 °C, Methylcyclohexane (MCH) solvent. Data adapted from Ref.[9]. | |||||
| ²MCH: Methylcyclohexane |
This data highlights not only the high activity afforded by the borate activator but also how the solvent and the specific cation can influence performance. The use of a non-coordinating solvent like methylcyclohexane with the borate activator leads to significantly higher comonomer incorporation compared to the MAO/toluene system.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is based on a standard salt metathesis reaction.
-
Preparation of Reagents:
-
Prepare an aqueous solution of N,N-dimethylaniline hydrochloride ([PhNMe₂H]Cl).
-
Prepare a solution of lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) in diethyl ether. Li[B(C₆F₅)₄] is typically synthesized by reacting pentafluorophenyllithium with tris(pentafluorophenyl)borane or a suitable boron halide.[4]
-
-
Reaction:
-
Combine the aqueous solution of [PhNMe₂H]Cl with the ethereal solution of Li[B(C₆F₅)₄] in a reaction vessel.
-
Stir the biphasic mixture vigorously at room temperature for several hours. A white precipitate of the desired product will form.
-
-
Isolation and Purification:
-
Filter the white solid using a Büchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove the lithium chloride (LiCl) byproduct.
-
Wash the solid with a non-polar solvent like hexane to remove any organic impurities.
-
Dry the final product, this compound, under vacuum to a constant weight. The purity can be verified by ¹H and ¹⁹F NMR spectroscopy.
-
Protocol 2: General Procedure for Ethylene Polymerization
This protocol outlines a typical lab-scale slurry polymerization.
-
Reactor Setup: A glass or stainless-steel polymerization reactor is dried, assembled, and purged with inert gas (N₂ or Ar).
-
Solvent and Scavenger: Toluene (or another suitable solvent) is added, followed by a small amount of triisobutylaluminum (TIBA) to act as a scavenger for impurities. The reactor is heated to the desired temperature (e.g., 80 °C) and pressurized with ethylene.
-
Catalyst Injection: A solution of the metallocene pre-catalyst (e.g., Cp₂ZrCl₂) in toluene is injected into the reactor.
-
Activation: A solution or slurry of [PhNMe₂H][B(C₆F₅)₄] in toluene is injected to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time under constant ethylene pressure and temperature.
-
Quenching and Isolation: The reaction is terminated by injecting acidic methanol. The resulting polymer is filtered, washed with methanol and acetone, and dried in a vacuum oven.
Conclusion
This compound is a highly effective and mechanistically well-understood cocatalyst for single-site olefin polymerization. Its mechanism of action is a classic example of Brønsted acid-base chemistry, where a controlled protonolysis of a metal-alkyl bond generates a highly electrophilic cationic active species. The success of this activation hinges equally on the remarkable properties of the tetrakis(pentafluorophenyl)borate anion, whose large size, charge delocalization, and inertness render it "non-coordinating," thereby enabling the high catalytic activities that define modern single-site catalysis.
References
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [Link]
-
Sun, X., Wang, L., & Liu, B. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 269. [Link]
-
Shapiro, P. J., Bunel, E., Schaefer, W. P., & Bercaw, J. E. (1990). Scandium complex [Sc(C5Me5)2Me]: a new single-component catalyst for the polymerization of α-olefins. Organometallics, 9(3), 867–869. [Link]
-
Potapov, A. G., et al. (2021). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Catalysts, 11(11), 1393. [Link]
- ExxonMobil Chemical Patents Inc. (2005). Borate activator.
-
Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscurity to applications. Chemical Society Reviews, 26(5), 345-354. [Link]
-
Lee, H.-J., Baek, J.-W., Seo, Y.-H., Lee, H.-C., & Lee, B.-Y. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(11), 3125. [Link]
-
Nomura, K., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au, 2(4), 341-350. [Link]
-
Fryatt, R. D. (2012). LIVING α-OLEFIN POLYMERIZATION BY CATIONIC ZIRCONIUM AND HAFNIUM COMPLEXES CONTAINING CHELATING DIAMIDOPYRIDINE LIGANDS. DSpace@MIT. [Link]
-
Wang, A., Li, J., & Zhang, T. (2018). Single-atom catalysts: a review of synthesis strategies and their potential for biofuel production. Chemical Society Reviews, 47(21), 8144-8171. [Link]
-
Massey, A. G., & Park, A. J. (1964). Perfluorophenyl derivatives of the elements: I. Tris(pentafluorophenyl)boron. Journal of Organometallic Chemistry, 2(3), 245-250. [Link]
-
Le-Ho, H., et al. (2014). Direct P-Functionalization of Azobenzene by a Cationic Phosphidozirconocene Compound. Supporting Information. [Link]
-
Van der Zwan, K. P., et al. (2019). In-situ NMR monitoring of olefin polymerization using hyperpolarized substrates. Chemical Communications, 55(64), 9567-9570. [Link]
-
Cui, X., et al. (2018). Single-atom catalysis: A new frontier in heterogeneous catalysis. Accounts of Chemical Research, 51(8), 1814-1823. [https://doi.org/10.1021/acs.accounts.8b002 Cui]([Link] Cui)
-
Park, J. H., et al. (2022). MAO-free and extremely active catalytic system for ethylene tetramerization. Catalysis Science & Technology, 12(1), 117-124. [Link]
-
Delferro, M., & Marks, T. J. (2011). Multinuclear, single-site organometallic catalysts for olefin polymerization. Chemical Reviews, 111(3), 2450-2485. [Link]
-
Lee, H. J., et al. (2022). Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]⁻. ResearchGate. [Link]
-
Wang, A., Li, J., & Zhang, T. (2016). Single-atom catalysis: a new concept in heterogeneous catalysis. ACS Catalysis, 6(12), 8305-8313. [Link]
-
Lee, B. Y., et al. (2019). Preparation of Pincer Hafnium Complexes for Olefin Polymerization. Molecules, 24(9), 1699. [Link]
-
Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066-2090. [Link]
-
Herrington, T. J., et al. (2014). Bypassing a Highly Unstable Frustrated Lewis Pair: Dihydrogen Cleavage by a Thermally Robust Silylium-Phosphine Adduct. Angewandte Chemie International Edition, 53(34), 8962-8966. [Link]
-
Kelly, P. F., et al. (2023). Cationic Triarylchlorostibonium Lewis Acids. MURAL - Maynooth University Research Archive Library. [Link]
-
Sonoda, T., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions. The Reports of the Institute of Advanced Material Study, Kyushu University, 9(1), 47-52. [Link]
-
Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. [Link]
-
Williams, V. C., et al. (2002). A study of representative alcohol, alkoxide, thiol and thiolate complexes of B(C6F5)3; their roles as activators of zirconocene olefin polymerization initiators. Inorganica Chimica Acta, 335, 135-143. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of [PhNMe2H][B(C6F5)4]
Audience: Researchers, scientists, and drug development professionals.
Foreword
N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate, denoted as [PhNMe2H][B(C6F5)4], stands as a cornerstone compound in modern organometallic chemistry and catalysis. Its primary significance lies in its role as a highly effective cocatalyst, particularly in the activation of metallocene and other single-site catalysts for olefin polymerization.[1][2][3] The unique architecture of this salt, featuring a proton-donating cation and a bulky, non-coordinating anion, facilitates the clean and efficient generation of catalytically active species. This guide provides a comprehensive technical overview of the fundamental physical and chemical properties of [PhNMe2H][B(C6F5)4], offering insights crucial for its application in both academic and industrial research settings.
PART 1: Molecular Architecture and Intrinsic Properties
The defining characteristics of [PhNMe2H][B(C6F5)4] arise from its ionic composition, a pairing of a tailored cation and a robust anion.
The Cation: N,N-Dimethylanilinium ([PhNMe2H]+)
The cation is the protonated form of N,N-dimethylaniline. The key feature is the acidic proton attached to the nitrogen atom. This proton is readily transferable, acting as a Brønsted acid to activate catalyst precursors. This protonolysis reaction is a clean and efficient method for generating a cationic, catalytically active metal center.
The Anion: Tetrakis(pentafluorophenyl)borate ([B(C6F5)4]−)
The tetrakis(pentafluorophenyl)borate anion is a sterically bulky and weakly coordinating anion.[4] The electron-withdrawing fluorine atoms on the phenyl rings effectively delocalize the negative charge on the central boron atom. This charge delocalization and steric hindrance minimize the anion's interaction with the cationic catalyst, preserving its high electrophilicity and, consequently, its catalytic activity. The anion's stability is a critical factor in its utility.[5]
Visual Representation of the Ionic Pair:
Caption: Ionic pairing in [PhNMe2H][B(C6F5)4].
PART 2: Physicochemical Data and Experimental Protocols
A thorough understanding of the physicochemical properties of [PhNMe2H][B(C6F5)4] is paramount for its effective use.
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder. May turn blue on exposure to air. | [1][2][6] |
| Molecular Formula | C₃₂H₁₂BF₂₀N | [1][7][8] |
| Molecular Weight | 801.22 g/mol | [2][7][9] |
| Melting Point | 225.0 to 229.0 °C | [1][6][10][11] |
| Solubility | Insoluble in aliphatic hydrocarbon solvents. | [12] |
| Stability | Hygroscopic; reacts slowly with moisture. | [1][2][6] |
Chemical Properties
The chemical utility of [PhNMe2H][B(C6F5)4] is dominated by the Brønsted acidity of the cation and the inertness of the anion. It is a key component in generating active catalysts for various polymerization reactions, including α-olefin polymerization and ethylene-co-norbornene copolymerization.[1][2]
Synthesis Protocol
The synthesis of [PhNMe2H][B(C6F5)4] is typically achieved via a salt metathesis reaction. A common procedure involves the reaction of an N,N-dimethylanilinium salt with a lithium or magnesium salt of the tetrakis(pentafluorophenyl)borate anion.[12]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of [PhNMe2H][B(C6F5)4].
Step-by-Step Methodology:
-
Reactant Preparation: N,N-dimethylaniline hydrochloride is reacted with an intermediate such as lithium tetrakis(pentafluorophenyl)borate.[12]
-
Reaction: The reaction is typically carried out in a suitable solvent.
-
Product Isolation: The desired product, [PhNMe2H][B(C6F5)4], is obtained with varying yields depending on the specific reactants used.[12] For example, using lithium tetrakis(pentafluorophenyl)borate generally results in a good yield.[12]
Analytical Characterization
The identity and purity of [PhNMe2H][B(C6F5)4] are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
PART 3: Applications and Mechanism of Action
The primary application of [PhNMe2H][B(C6F5)4] is as a cocatalyst in olefin polymerization.[3][12][20]
Mechanism of Catalyst Activation:
The activation process involves the protonolysis of a metal-alkyl bond in a pre-catalyst, typically a metallocene dialkyl complex.
Caption: The role of [PhNMe2H][B(C6F5)4] in catalyst activation for olefin polymerization.
The acidic proton from the anilinium cation reacts with an alkyl group (R) on the metal center (M) of the pre-catalyst (LₙM-R), releasing a neutral alkane (R-H) and N,N-dimethylaniline. This generates a highly electrophilic, cationic metal center ([LₙM]⁺) that is stabilized by the weakly coordinating [B(C6F5)4]⁻ anion. This cationic species is the active catalyst for olefin polymerization.
PART 4: Handling and Storage
Given its chemical nature, proper handling and storage of [PhNMe2H][B(C6F5)4] are essential.
-
Storage: It should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1][2]
-
Safety: It is hygroscopic and can be sensitive to air.[1][2][6] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.
References
Sources
- 1. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 3. China Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3 detailed information Factory and Manufacturer | ZHONGAN [zhonganindustry.com]
- 4. researchgate.net [researchgate.net]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g | Request for Quote [thermofisher.com]
- 9. 118612-00-3 | N,N-Dimethylanilinium tetrakis (pentafluorophenyl)borate - Moldb [moldb.com]
- 10. This compound | 118612-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | 118612-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxygen-bridged borate anions from tris(pentafluorophenyl)borane: synthesis, NMR characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 16. Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate for Advanced Catalysis and Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, a pivotal compound in modern chemistry. It delves into its fundamental properties, synthesis, mechanistic role in catalysis, and practical applications, with a focus on providing field-proven insights for professionals in research and development.
Core Chemical and Physical Properties
This compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is an ammonium salt that serves as a premier source of the weakly coordinating tetrakis(pentafluorophenyl)borate anion. Its utility stems from the anion's large size and the extensive fluorination, which delocalizes the negative charge, rendering it exceptionally stable and non-coordinating. This property is critical for generating highly electrophilic, "naked" cationic centers in catalysis.
The compound is a white to off-white crystalline powder that may turn blue upon exposure to air.[1][2] It is characterized by its moisture sensitivity and hygroscopic nature, necessitating careful handling and storage under inert conditions.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₁₂BF₂₀N | [1][4][5][6] |
| Molecular Weight | 801.22 g/mol | [1][2][5][6] |
| CAS Number | 118612-00-3 | [1][2][4] |
| IUPAC Name | N,N-dimethylanilinium; tetrakis(pentafluorophenyl)boranuide | [5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 225.0 to 229.0 °C | [1][2] |
| Stability | Moisture sensitive, hygroscopic | [2][3] |
| Solubility | Insoluble in aliphatic hydrocarbon solvents (e.g., hexane) | [7] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a straightforward salt metathesis reaction.[8] This process leverages the differential solubility of the reactants and products to drive the reaction to completion and simplify purification.
Causality of Experimental Choice: The selection of a lithium or potassium salt of the borate anion and the hydrochloride salt of N,N-dimethylaniline is strategic. The reaction is typically performed in a solvent where the desired product, [HNMe₂Ph][B(C₆F₅)₄], is insoluble, causing it to precipitate upon formation. This immediately removes the product from the equilibrium, leading to a high yield. The byproduct, lithium chloride (LiCl) or potassium chloride (KCl), remains dissolved in the aqueous or polar organic phase, allowing for easy separation by simple filtration.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reactant Preparation: Prepare a solution of lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) in a suitable solvent such as diethyl ether. In a separate flask, prepare an aqueous solution of N,N-dimethylaniline hydrochloride ([HNMe₂Ph]Cl).
-
Reaction: Slowly add the aqueous [HNMe₂Ph]Cl solution to the ethereal Li[B(C₆F₅)₄] solution with vigorous stirring at room temperature. A voluminous white precipitate of the target compound will form immediately.
-
Isolation: After complete addition, continue stirring for 1-2 hours to ensure the reaction is complete. Collect the white solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with deionized water (to remove any remaining LiCl) and then with a non-polar solvent like hexane (to remove any non-ionic organic impurities).
-
Drying: Dry the purified white powder under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove all traces of water and solvent. Store the final product under an inert atmosphere of nitrogen or argon.[2][3]
Caption: Mechanism of metallocene pre-catalyst activation by this compound.
Applications in Olefin Polymerization
This activator is extensively used with Group 4 metallocene and post-metallocene catalysts for producing polyolefins like polyethylene and polypropylene. [7] Trustworthiness through Self-Validation: A well-designed polymerization experiment using this activator serves as a self-validating system. The reaction's success (i.e., the production of a polymer) is direct proof of the successful generation of the active cationic catalyst. The absence of polymerization would indicate a failure in the activation step, possibly due to impurities (like water) that would react with the activator or pre-catalyst.
Experimental Protocol: Ethylene Polymerization
-
Reactor Setup: A high-pressure stainless-steel reactor is rendered inert by repeated cycles of vacuum and backfilling with high-purity argon. Toluene (anhydrous) is added as the solvent.
-
Scavenging: A small amount of a scavenger, such as triisobutylaluminum (TIBA), is added to the reactor to react with any trace impurities.
-
Catalyst Injection: The metallocene pre-catalyst (e.g., a zirconocene dimethyl complex) is injected into the reactor as a solution in toluene.
-
Activator Injection: A solution or slurry of this compound in toluene is injected into the reactor. Note: Due to its poor solubility in aliphatic hydrocarbons, aromatic solvents like toluene are often required. This is a key practical limitation compared to more soluble activators. [7]5. Polymerization: The reactor is pressurized with high-purity ethylene gas to the desired pressure, and the temperature is controlled. An immediate increase in temperature (exotherm) and consumption of ethylene indicates the onset of polymerization.
-
Termination and Workup: After the desired time, the reaction is terminated by injecting acidified methanol. The resulting polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with this compound.
Core Hazards:
-
H302: Harmful if swallowed. * H315: Causes skin irritation. * H318: Causes serious eye damage. * H351: Suspected of causing cancer. * It is also harmful by inhalation and causes respiratory tract irritation. [3]
Parameter Protocol Rationale Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. To prevent skin and eye contact, which can cause severe irritation and damage. [3][9] Handling Handle exclusively in a well-ventilated chemical fume hood or a glovebox. Avoid creating dust. To prevent inhalation of the harmful powder. [3][9] Storage Store in a tightly sealed container in a cool, dry, dark place (recommended 2-8°C) under an inert atmosphere (nitrogen or argon). The compound is hygroscopic and moisture-sensitive; exposure to air and moisture will lead to degradation. [2][3] Spill Response Carefully sweep or vacuum up the spilled material into a suitable, labeled disposal container. Do not allow it to enter the environment. To minimize exposure and environmental contamination. [3] | First Aid | In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and get medical aid. [3][9]| To mitigate the harmful effects of exposure. |
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for precision catalysis and materials science. Its ability to cleanly and efficiently generate active cationic species has revolutionized aspects of olefin polymerization and other catalytic processes. While its solubility limitations present a practical challenge, this has spurred further innovation, leading to the development of second-generation activators with enhanced solubility in industrially relevant solvents. [7]Understanding the core properties, synthesis, and mechanistic function of this compound is essential for any researcher aiming to design advanced catalytic systems or develop novel polymeric materials.
References
- Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate - Cole-Parmer. (URL not available for direct linking)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kim, S. K., & Jordan, R. F. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(11), 3228. Retrieved from [Link]
-
Zhang, S., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(15), 3123. Retrieved from [Link]
-
Chemdad. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
Melen, R. L. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. Accounts of Chemical Research, 50(2), 342-352. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with this compound. Retrieved from [Link]
-
ResearchGate. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]
-
Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved from [Link]
Sources
- 1. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 118612-00-3 | N,N-Dimethylanilinium tetrakis (pentafluorophenyl)borate - Moldb [moldb.com]
- 5. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate: Synthesis, Characterization, and Application in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Player in Modern Catalysis
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is a salt composed of an N,N-dimethylanilinium cation and a tetrakis(pentafluorophenyl)borate anion. Its formal IUPAC name is dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide [1][2]. This compound has emerged as a crucial component in the field of olefin polymerization, primarily serving as a highly effective cocatalyst for metallocene and other single-site catalysts.
The significance of [HNMe₂Ph][B(C₆F₅)₄] lies in the unique properties of its constituent ions. The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a quintessential weakly coordinating anion (WCA). The presence of twenty fluorine atoms across the four phenyl rings withdraws electron density from the boron center, resulting in a large, sterically hindered, and chemically robust anion with a highly delocalized negative charge. This "non-coordinating" nature is paramount to its function, as it stabilizes the catalytically active cationic metal center generated from the precatalyst without forming a strong, deactivating bond. The N,N-dimethylanilinium cation, on the other hand, acts as a proton source to facilitate the activation of the precatalyst.
This guide provides a comprehensive overview of this compound, delving into its synthesis, purification, characterization, and its pivotal role in catalytic processes. The information presented herein is intended to equip researchers and professionals with the fundamental knowledge and practical insights required to effectively utilize this important chemical compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 118612-00-3 | [1][2] |
| Molecular Formula | C₃₂H₁₂BF₂₀N | [1] |
| Molecular Weight | 801.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder; may have a blue hue and can turn blue on exposure to air. | [2] |
| Melting Point | 225.0 to 229.0 °C | [3] |
| Solubility | Soluble in polar solvents like dichloromethane. Insoluble in aliphatic hydrocarbon solvents such as hexane and cyclohexane. | [4] |
| Stability | Hygroscopic; reacts slowly with moisture. Should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. | [3] |
Synthesis and Purification: A Step-by-Step Protocol
The most common and effective method for the synthesis of this compound is a salt metathesis reaction. This involves the reaction of an alkali metal salt of tetrakis(pentafluorophenyl)borate, typically the lithium or potassium salt, with N,N-dimethylaniline hydrochloride.
Experimental Protocol: Synthesis
Materials:
-
Lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄])
-
N,N-dimethylaniline hydrochloride ([HNMe₂Ph]Cl)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Pentane (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve an equimolar amount of lithium tetrakis(pentafluorophenyl)borate in anhydrous dichloromethane.
-
Addition of Anilinium Salt: In a separate flask, dissolve an equimolar amount of N,N-dimethylaniline hydrochloride in a minimal amount of deionized water.
-
Metathesis Reaction: Slowly add the aqueous solution of N,N-dimethylaniline hydrochloride to the dichloromethane solution of the borate salt with vigorous stirring. The reaction is typically carried out at room temperature.
-
Phase Separation: After the addition is complete, continue stirring for 1-2 hours. The reaction mixture will separate into two phases: an organic phase (dichloromethane) containing the desired product and an aqueous phase containing the lithium chloride byproduct.
-
Isolation of the Organic Phase: Carefully separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer with deionized water (2-3 times) to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Concentration: Remove the bulk of the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
High-purity this compound is essential for its use in catalysis. The following protocol describes a reliable method for its purification.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature. The solution may appear green due to impurities.
-
Filtration (Optional): If insoluble impurities are present, filter the solution.
-
Precipitation: While stirring the dichloromethane solution, slowly add pentane until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Continue to add pentane until a fine, white precipitate of the purified product forms. The green impurities tend to remain in the solution.
-
Isolation: Isolate the white precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold pentane to remove any residual soluble impurities.
-
Drying: Dry the purified this compound under high vacuum to remove all traces of solvent. A snow-white, crystalline solid should be obtained with a purity of >98%.
Characterization: Spectroscopic and Analytical Techniques
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the N,N-dimethylanilinium cation. The expected signals include those for the methyl protons and the aromatic protons of the phenyl group.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic of the tetrakis(pentafluorophenyl)borate anion. Due to the high symmetry of the C₆F₅ groups, the spectrum typically shows three distinct resonances corresponding to the ortho, meta, and para fluorine atoms. A purity of ≥97.5% as determined by ¹⁹F NMR is often reported for commercially available products[5][6].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for both the cation and the anion. Key features include C-H stretching and bending vibrations from the anilinium cation and strong C-F and B-C stretching vibrations from the borate anion.
The Role in Catalysis: Activation of Metallocene Precatalysts
The primary and most significant application of this compound is as a cocatalyst in metallocene-catalyzed olefin polymerization[4][7]. Metallocene precatalysts, typically dialkyl or dihalide complexes of Group 4 metals (e.g., zirconium or titanium), are inactive for polymerization and require activation by a cocatalyst.
The activation process involves the protonolysis of a metal-alkyl bond of the precatalyst by the acidic proton of the N,N-dimethylanilinium cation. This generates a cationic, coordinatively unsaturated metal center, which is the active species for olefin polymerization. The weakly coordinating tetrakis(pentafluorophenyl)borate anion stabilizes this highly electrophilic cationic metal center without strongly binding to it, thus allowing the coordination and subsequent insertion of olefin monomers.
Mechanism of Activation and Polymerization
The following diagram illustrates the generally accepted mechanism for the activation of a zirconocene dimethyl precatalyst by this compound and the subsequent steps of olefin polymerization.
Caption: Mechanism of Metallocene Catalyst Activation and Olefin Polymerization.
Applications in Polymer Synthesis
The use of this compound as a cocatalyst offers several advantages over traditional activators like methylaluminoxane (MAO), including the requirement of much lower cocatalyst-to-catalyst ratios and the ability to produce polymers with well-defined microstructures.
-
Polyethylene Synthesis: In combination with zirconocene catalysts, [HNMe₂Ph][B(C₆F₅)₄]⁻ is effective for the polymerization of ethylene to produce high-density polyethylene (HDPE) with narrow molecular weight distributions[8].
-
Polypropylene Synthesis: With stereoselective titanocene or zirconocene catalysts, this cocatalyst enables the synthesis of isotactic or syndiotactic polypropylene.
-
Copolymerization: It is also employed in the copolymerization of ethylene with α-olefins (e.g., 1-octene) to produce linear low-density polyethylene (LLDPE) and other copolymers with tailored properties[4].
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes serious eye damage, and is suspected of causing cancer.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture[3].
Conclusion
This compound stands as a testament to the advancements in organometallic chemistry and catalysis. Its rational design, based on the principles of weakly coordinating anions, has provided a powerful tool for the synthesis of polyolefins with controlled architectures and properties. For researchers and professionals in the fields of polymer chemistry, materials science, and drug development, a thorough understanding of this compound's synthesis, characterization, and catalytic function is essential for harnessing its full potential in developing next-generation materials and technologies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- López-Vargas, E., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 13(3), 398.
- Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689.
- Marks, T. J., et al. (1997). Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives. Probing the Limits of Anion “Noncoordination” via a Synthetic, Solution Dynamic, Structural, and Catalytic Olefin Polymerization Study. Organometallics, 16(26), 5958-5972.
-
ChemBK. This compound. [Link]
- Lee, S. K., et al. (2022). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)
-
Wei, Y., et al. (2024). Summary of preparing the dimethylanilinium tetrakis(pentafluorophenyl)borate. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
-
ResearchGate. (2022). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. [Link]
-
ResearchGate. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]
-
PubMed. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]
-
Thermo Fisher Scientific. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g. [Link]
- Journal of Chemical Education. (1998). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. 75(1), 101.
Sources
- 1. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 1 g | Request for Quote [thermofisher.com]
- 6. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g | Buy Online [thermofisher.com]
- 7. This compound CAS:N,N-Dimethylanilinium-tetrakis(pentafluo supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]
- 8. psecommunity.org [psecommunity.org]
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate CAS number 118612-00-3
An In-Depth Technical Guide to N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (CAS 118612-00-3)
Foreword: The Architect of Cationic Catalysts
In the landscape of modern catalysis, particularly in the realm of olefin polymerization, the quest for precision and efficiency is paramount. While the transition metal complex often receives the spotlight, the true maestro of the reaction is frequently the cocatalyst or activator. It is this component that awakens the dormant precatalyst, transforming it into a highly active species capable of forging polymer chains with remarkable control. Among these activators, this compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], has emerged as a cornerstone technology. This guide moves beyond a simple recitation of data to provide a deep, mechanistic understanding of this compound, reflecting field-proven insights for researchers and process chemists aiming to harness its full potential.
Core Identity and Physicochemical Characteristics
This compound is an ionic compound composed of an N,N-dimethylanilinium cation and a non-coordinating tetrakis(pentafluorophenyl)borate anion.[1] Its efficacy stems directly from the unique properties of these two components working in concert.
The compound is typically an off-white crystalline powder that may develop a blue hue upon exposure to air.[2][3] It is hygroscopic and reacts slowly with moisture, necessitating handling and storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2][3][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 118612-00-3 | [2] |
| Molecular Formula | C₃₂H₁₂BF₂₀N | [1][5] |
| Molecular Weight | 801.22 g/mol | [2][6] |
| Melting Point | 225.0 to 229.0 °C | [2][3] |
| Appearance | Off-white crystalline powder | [3][4] |
| Solubility | Low solubility in aliphatic hydrocarbons (e.g., hexane) | [7] |
| Stability | Hygroscopic; moisture and air sensitive | [3][8] |
The Anion's Role: Engineering a Non-Coordinating Environment
The heart of this activator's function lies in the tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, anion. Its design is a masterclass in steric and electronic engineering.
-
Steric Bulk: The four pentafluorophenyl groups are large and rigidly oriented around the central boron atom, creating a sterically encumbered environment.
-
Electronic Deactivation: The high electronegativity of the fluorine atoms withdraws electron density from the phenyl rings. This electronic "sheathing" drastically reduces the nucleophilicity and coordinating ability of the anion.
The combination of these factors results in a "non-coordinating" or, more accurately, a "weakly coordinating" anion.[9] This is critically important because after the activator has performed its function (see Section 4), the resulting anion must not bind strongly to the newly formed cationic metal center. A strongly coordinating anion would occupy the vacant site on the metal, effectively poisoning the catalyst by preventing the approach of olefin monomers.
Caption: A typical synthesis workflow for the activator.
Mechanism of Action: The Proton Abstraction Pathway
[HNMe₂Ph][B(C₆F₅)₄] functions as a potent Brønsted acid activator. [9]Its primary role is to convert a neutral, stable transition metal dialkyl precatalyst (e.g., a zirconocene dimethyl complex) into a highly electrophilic, catalytically active monocationic species.
The activation process is a classic acid-base reaction:
-
Proton Transfer: The acidic proton of the N,N-dimethylanilinium cation, [HNMe₂Ph]⁺, is transferred to one of the alkyl (e.g., methyl) ligands on the neutral metal center (LₙMR₂).
-
Ligand Elimination: This protonation forms a neutral alkane (e.g., methane), which is a very good leaving group and is eliminated from the metal's coordination sphere.
-
Formation of the Active Species: The departure of the neutral alkane leaves behind a 14-electron cationic metal alkyl complex, [LₙMR]⁺. This species is highly electrophilic and coordinatively unsaturated, making it poised for olefin coordination and insertion.
-
Ion Pair Formation: The weakly coordinating [B(C₆F₅)₄]⁻ anion forms a solvent-separated or contact ion pair with the cationic metal center, stabilizing its charge without deactivating it. [9]The neutral N,N-dimethylaniline byproduct remains in solution.
Caption: The proton abstraction pathway for catalyst activation.
Applications in Catalysis
The primary application for this compound is as a cocatalyst in single-site olefin polymerization. [3][4]It is a preferred alternative to methylaluminoxane (MAO), especially in academic research and specialized industrial processes, because it is a well-defined, single-component activator that can be used in near-stoichiometric amounts, simplifying kinetic analysis and reducing aluminum-based residues in the final polymer. [10][11] Key Applications Include:
-
α-Olefin Polymerization: Activation of metallocene and post-metallocene catalysts for the polymerization of ethylene, propylene, and other alpha-olefins. [3][7]* Copolymerization: Used in ethylene-co-norbornene copolymerization and the production of ethylene/α-olefin copolymers. [3][4]* Advanced Materials Synthesis: Its ability to generate highly active catalysts allows for the synthesis of polymers with tailored microstructures, molecular weights, and distributions, which is crucial for creating advanced materials with specific thermal and mechanical properties. [12]
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound presents multiple hazards that must be managed with appropriate engineering controls and personal protective equipment.
Table 2: GHS Hazard Information
| Pictogram | GHS Code(s) | Hazard Statement(s) |
| GHS05 | H318: Causes serious eye damage. [1][13] | |
| GHS07 | H302: Harmful if swallowed. [1][13] H315: Causes skin irritation. [1][13] | |
| GHS08 | H351: Suspected of causing cancer. [1][13] |
Handling Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a fume hood or a glovebox to prevent inhalation of dust. [5][14]An eyewash station and safety shower must be readily accessible. [14]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14]Avoid skin contact.
-
Respiratory Protection: If handling outside of a fume hood, use a NIOSH/MSHA-approved respirator. [14]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [13][15] * Skin: Wash off immediately with plenty of soap and water. [15] * Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.
-
Conclusion
This compound is more than just a chemical reagent; it is a precision tool for catalytic activation. Its rational design—a proton-donating cation paired with a sterically demanding, electronically inert anion—provides a clean and efficient pathway to generate some of the most active polymerization catalysts known. Understanding its synthesis, its mechanism, and its handling requirements is essential for any researcher seeking to leverage its power to create novel polymers and advanced materials. Its continued use in both academic and industrial laboratories is a testament to its robust performance and fundamental importance in the field of organometallic catalysis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lee, D. H., & Kim, G. J. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 13(16), 2684. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
-
Li, B., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. Retrieved from [Link]
-
Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved from [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with this compound. Retrieved from [Link]
-
ResearchGate. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]
Sources
- 1. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 3. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 4. Dimethylanilinium tetrakis(pentafluorophenyl)borate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. strem.com [strem.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. N,N-Dimethylanilinium tetra(pentafluorophenyl)borate | Me2anilinium(F5Ph)4B | C32H12F20BN - Ereztech [ereztech.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
Safety and hazards of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
An In-depth Technical Guide to the Safe Handling of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate
Foreword: A Proactive Approach to Safety
As a Senior Application Scientist, my experience has consistently demonstrated that robust safety protocols are not barriers to innovation but are, in fact, integral to it. The compound this compound is a powerful tool, particularly as a cocatalyst in olefin polymerization, enabling significant advances in materials science.[1][2][3] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of its risks. This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of safety data sheet (SDS) information. It aims to instill a deep, causal understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.
Chemical Identity and Hazard Profile
This compound is a salt composed of a dimethylanilinium cation and a large, weakly coordinating tetrakis(pentafluorophenyl)borate anion.[4] This structure is key to its efficacy as a catalyst activator.[1][5] It is typically encountered as a white to off-white crystalline powder.[2][6] Exposure to air may cause it to develop a blue hue.[2]
A foundational understanding of its hazard profile is critical before any laboratory work commences. The compound is classified under the Globally Harmonized System (GHS) with several significant hazards.[4][7]
| Hazard Class | Category | GHS Code | Hazard Statement | References |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed | [4][7] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [4][7][8] |
| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage | [4][7] |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer | [4][7][8] |
These classifications are not mere labels; they represent significant potential for harm. The "Serious Eye Damage" classification, in particular, indicates a risk of irreversible injury upon contact.[4] The suspicion of carcinogenicity necessitates minimizing exposure to the lowest achievable levels.[8]
Table 2: Physical and Chemical Properties
| Property | Value | References |
|---|---|---|
| CAS Number | 118612-00-3 | [4][9] |
| Molecular Formula | C₃₂H₁₂BF₂₀N | [4][6] |
| Molecular Weight | ~801.22 g/mol | [2][4] |
| Appearance | White to off-white powder/crystal | [2][10] |
| Melting Point | 225.0 to 229.0 °C |[2] |
Comprehensive Risk Mitigation Strategy
A multi-layered approach is essential for safely managing the risks associated with this compound. This strategy encompasses engineering controls, personal protective equipment, and stringent handling protocols.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood.[7] This prevents the inhalation of fine dust particles and contains any potential spills.
-
Containment: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glovebox or other closed-system handling is strongly recommended.[7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly in any laboratory where this material is handled.[9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected carefully to provide adequate protection. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory.
| Protection Type | Specification | Rationale & Causality | References |
| Eye & Face Protection | Chemical safety goggles and a face shield. | The "Causes serious eye damage" (H318) classification necessitates robust protection. Goggles prevent dust from reaching the eyes, while a face shield protects against splashes during solution preparation. Standard safety glasses are insufficient. | [7][11] |
| Skin Protection | Nitrile gloves (double-gloving recommended). Wear appropriate protective clothing to prevent skin exposure. | The compound causes skin irritation (H315).[9] Double-gloving provides an extra layer of protection against tears and allows for the safe removal of the outer glove if contamination occurs. | [9][11] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator with a particulate filter (conforming to EN 143) is required if there is a risk of dust inhalation, especially outside of a fume hood, or if exposure limits are exceeded.[9][11] This directly addresses the inhalation hazard and the systemic risks of a carcinogenic substance. | [9][11] |
Handling and Storage Protocols: Procedural Safeguards
Adherence to strict protocols is paramount.
-
Handling:
-
Always obtain and read the Safety Data Sheet (SDS) before use.[7][11]
-
Avoid the formation of dust during handling.[12] Use weighing paper or a spatula to gently transfer the solid. Never pour the dry powder.
-
Wash hands thoroughly after handling, even if gloves were worn.[7][11]
-
Do not eat, drink, or smoke in the laboratory.[11]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]
-
This compound is moisture-sensitive.[9][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain its integrity and prevent decomposition.[2][9]
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[9][11][12]
-
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11][12] The speed of this response is critical to preventing permanent eye damage.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[11]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician immediately. Do not induce vomiting.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]
Spill Management
A calm and systematic approach is required for spill cleanup.
Caption: A workflow for responding to a solid spill of the compound.
Reactivity, Stability, and Decomposition
Understanding the chemical behavior of this compound is essential for safe handling and storage.
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[9] However, it is sensitive to moisture and may decompose upon contact with moist air.[9][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9][12]
-
Hazardous Decomposition Products: When exposed to heat or fire, the compound can decompose to produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[9][12] The formation of hydrogen fluoride is a particularly severe hazard, as it is highly corrosive and toxic.
Experimental Protocol: Inert Atmosphere Weighing and Transfer
This protocol outlines the standard procedure for handling the solid compound for use in a catalytic reaction, emphasizing the prevention of atmospheric exposure.
Caption: A workflow for handling the air- and moisture-sensitive solid.
Step-by-Step Methodology:
-
Preparation: Ensure the glovebox is operational and the atmosphere is inert (low O₂ and H₂O levels).
-
Material Transfer: Place the sealed container of this compound, along with all necessary glassware (beakers, flasks), weighing supplies (weigh boat, spatula), and the reaction solvent into the glovebox antechamber.
-
Purge: Evacuate and refill the antechamber with inert gas for at least three cycles before transferring items into the main chamber. This is a critical step to avoid introducing atmospheric contaminants.
-
Equilibration: Allow the reagent container to equilibrate to the glovebox temperature to prevent condensation.
-
Weighing: Inside the glovebox, carefully open the reagent container. Use a clean spatula to transfer the desired amount of powder onto a weigh boat on a tared balance. Handle gently to avoid creating dust.
-
Transfer: Add the weighed solid directly to the reaction vessel.
-
Sealing: Immediately and tightly reseal the main reagent container to protect the remaining material.
-
Dissolution & Final Sealing: Add the reaction solvent to the vessel containing the solid. Seal the reaction vessel securely before removing it from the glovebox for the subsequent reaction steps.
References
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Dimethylanilinium tetrakis (pentafluorophenyl)borate.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10996402.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate.
-
TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
-
Echemi.com. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate SDS.
-
CymitQuimica. (n.d.). ombo028 - dimethylanilinium tetrakis(pentafluorophenyl) borate.
-
TCI Chemicals. (n.d.). This compound | 118612-00-3.
-
TCI Chemicals. (n.d.). This compound | 118612-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
TCI Chemicals. (n.d.). This compound | 118612-00-3.
-
Toxno. (n.d.). This compound Identification Number: CASRN | 118612-00-3.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Dimethylanilinium tetrakis (pentafluorophenyl)borate.
-
TCI EUROPE N.V. (n.d.). This compound | 118612-00-3.
-
Chen, Y., et al. (2020). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Molecules, 25(21), 5035.
-
Kim, I., et al. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 13(16), 2758.
-
ChemicalBook. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3.
-
Nishida, H., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. Chemistry Letters, 24(10), 919-920.
-
Thermo Fisher Scientific. (n.d.). Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98%.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 3. This compound CAS:N,N-Dimethylanilinium-tetrakis(pentafluo supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]
- 4. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g | Request for Quote [thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. toxno.com.au [toxno.com.au]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | 118612-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Solubility of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, a compound of significant interest in catalysis and synthetic chemistry. Drawing upon established scientific principles and practical laboratory experience, this document delves into the qualitative and quantitative aspects of its solubility, the underlying molecular interactions governing its behavior in various organic media, and detailed protocols for its handling and solubility determination.
Introduction: Understanding the Significance
This compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is a salt composed of an N,N-dimethylanilinium cation and a large, weakly coordinating tetrakis(pentafluorophenyl)borate anion. This unique structure imparts valuable properties, particularly as a cocatalyst or activator for olefin polymerization catalysts.[1][2] The solubility of this compound is a critical parameter for its practical application, influencing reaction kinetics, catalyst efficiency, and product purity. A thorough understanding of its behavior in different organic solvents is paramount for designing robust and reproducible synthetic protocols.
This guide aims to provide researchers with the necessary knowledge to effectively utilize this compound by presenting a detailed analysis of its solubility profile and the factors that govern it.
Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is essential before exploring its solubility.
| Property | Value |
| Chemical Formula | C₃₂H₁₂BF₂₀N[3][4][5] |
| Molecular Weight | 801.22 g/mol [3] |
| CAS Number | 118612-00-3[3][4] |
| Appearance | White to off-white crystalline powder.[2] It has been noted to turn blue upon exposure to air, suggesting sensitivity to oxidation or moisture.[2] |
| Melting Point | Approximately 225.0 to 229.0 °C[6] |
Solubility Profile in Organic Solvents
The solubility of this compound is a direct consequence of the interplay between its ionic nature and the properties of the solvent. The large, sterically hindered, and charge-delocalized nature of both the cation and the anion allows for dissolution in a range of organic solvents.
Qualitative Solubility Summary
The following table provides a qualitative overview of the solubility of this compound in common organic solvents. It is important to note that conflicting information exists in the literature regarding its solubility in nonpolar aliphatic hydrocarbons. While one source suggests solubility in hexane[6], other sources indicate that similar anilinium borates are insoluble in such solvents.[1] Practical experience, as evidenced by purification procedures involving precipitation with pentane[7], suggests insolubility in aliphatic hydrocarbons is more likely.
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble[6] |
| Aromatic Hydrocarbons | Toluene | Soluble[6] |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble |
| Polar Aprotic Solvents | Acetonitrile, Acetone | Soluble |
| Alcohols | Methanol, Ethanol | Soluble[8] |
| Aliphatic Hydrocarbons | Hexane, Pentane | Insoluble[1][7] |
The "Like Dissolves Like" Principle in Action
The general principle of "like dissolves like" provides a useful framework for understanding the observed solubility patterns.
Caption: Experimental workflow for solubility determination.
Practical Implications and Considerations
-
Catalyst Introduction: For homogeneous catalysis, the choice of solvent is critical. A solvent in which the activator is readily soluble ensures rapid and complete activation of the precatalyst. The use of chlorinated solvents like dichloromethane is common for this purpose.
-
Purification: The differential solubility of this compound in different solvents can be exploited for its purification. For instance, it can be dissolved in a good solvent like dichloromethane and then precipitated by the addition of a poor solvent (antisolvent) like pentane or hexane, leaving more soluble impurities behind. [7]
-
Air and Moisture Sensitivity: The compound's tendency to color upon exposure to air necessitates careful handling to maintain its integrity. [2]All solvents should be rigorously dried and deoxygenated before use.
Conclusion
This compound exhibits a nuanced solubility profile that is dictated by the delicate balance of its ionic character and the properties of the organic solvent. It is generally soluble in polar organic solvents such as chlorinated hydrocarbons and polar aprotic solvents, while being insoluble in nonpolar aliphatic hydrocarbons. This understanding, coupled with the appropriate experimental techniques for handling this air-sensitive compound, is crucial for its effective application in research and development. This guide provides a solid foundation for scientists to make informed decisions regarding solvent selection and experimental design, ultimately leading to more successful and reproducible outcomes.
References
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved January 12, 2026, from [Link]
- Ichikawa, Y., Kobayashi, H., & Sonoda, T. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions. The Reports of Institute of Advanced Material Study, Kyushu University, 9(1), 51-57.
- Kim, S. H., et al. (2020). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)
- Marks, T. J., & Shaffer, T. D. (1999). U.S. Patent No. 5,959,151. Washington, DC: U.S.
- Li, H., et al. (2021). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 13(16), 2769.
-
Xiong, Y. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl) borate CAS No 118612-00-3. LookChem. Retrieved January 12, 2026, from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved January 12, 2026, from [Link]
-
Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996402, this compound. Retrieved January 12, 2026, from [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS 118612-00-3 | 7660-3-05 | MDL MFCD12913898 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethylanilinium tetrakis(pentafluorophenyl) borate CAS No 118612-00-3-China Moltec Materials Corp [mat99.com]
- 7. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
Subject: A Comprehensive Guide to the Stability and Storage of N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate, [PhNMe2H][B(C6F5)4]
An In-Depth Technical Guide
Abstract
N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate, denoted as [PhNMe2H][B(C6F5)4], is a pivotal stoichiometric activator for metallocene and other post-metallocene olefin polymerization catalysts. Its efficacy is intrinsically linked to the non-coordinating nature and stability of the tetrakis(pentafluorophenyl)borate, [B(C6F5)4]⁻, anion. However, the compound's performance and shelf-life are critically dependent on its handling and storage conditions. This guide provides a detailed examination of the factors influencing the stability of [PhNMe2H][B(C6F5)4], outlines field-proven protocols for its optimal storage and handling, and offers a troubleshooting framework to address common degradation issues.
Introduction: The Critical Role of Anion Stability
The utility of [PhNMe2H][B(C6F5)4] in catalysis stems from its ability to abstract a ligand (e.g., a methyl group) from a metal pre-catalyst, generating a highly electrophilic, catalytically active cationic metal center. The resulting [B(C6F5)4]⁻ anion must be a poor nucleophile and remain inert to the reactive cation it is designed to stabilize. The electron-withdrawing nature of the fluorine atoms on the phenyl rings significantly reduces the electron density at the boron center, rendering the anion exceptionally stable and weakly coordinating compared to non-fluorinated analogues like tetraphenylborate.[1][2]
Despite this inherent robustness, the compound is not impervious to degradation. Both the cation and the anion can be compromised through improper handling and storage, leading to diminished catalytic performance or complete inactivation. This guide elucidates the causal mechanisms behind its instability and provides a self-validating system of protocols to ensure its integrity from receipt to application.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is essential for safe and effective handling.
| Property | Value / Description |
| Chemical Name | This compound[3] |
| CAS Number | 118612-00-3[4] |
| Molecular Formula | C₃₂H₁₂BF₂₀N[5] |
| Molecular Weight | 801.22 g/mol [5] |
| Appearance | White to off-white crystalline solid[6][7] |
| Primary Use | Co-catalyst / Activator in olefin polymerization[3] |
| Key Hazards | Harmful if swallowed, causes skin irritation and serious eye damage, suspected of causing cancer.[3] |
Core Stability Profile and Degradation Pathways
The stability of [PhNMe2H][B(C6F5)4] is governed by its susceptibility to environmental factors, primarily moisture, heat, and incompatible chemicals.
Chemical Instability
Hydrolytic Decomposition (Moisture Sensitivity): This is the most critical factor affecting the compound's shelf life. The material is described as moisture-sensitive and can decompose in contact with moist air.[3][8] While the [B(C6F5)4]⁻ anion is relatively robust, it is not immune to hydrolysis, particularly over extended periods, at elevated temperatures, or under acidic conditions.[1][9] The presence of water can lead to protonolysis of the boron-carbon bonds.[10] In some cases, decomposition in a humid environment can produce corrosive hydrogen fluoride gas.[6] The N,N-dimethylanilinium cation is also hygroscopic and can contribute to water absorption.
Thermal Decomposition: While possessing high thermal stability under optimal conditions, the compound should be stored away from heat.[3][6] Elevated temperatures can accelerate decomposition, especially in the presence of moisture.[9] It is crucial to note that related alkali metal salts of the [B(C6F5)4]⁻ anion have been reported to deflagrate or decompose vigorously upon melting, highlighting the potential for energetic decomposition at high temperatures.[11]
Incompatibility with Other Materials: Direct contact with strong oxidizing agents must be strictly avoided as it can lead to vigorous and potentially hazardous reactions.[3][4][12] Other incompatible materials include strong acids and bases.[13]
Physical Instability
Caking and Agglomeration: Like many borate salts, [PhNMe2H][B(C6F5)4] has a natural tendency to cake during prolonged storage.[14] This process, where free-flowing powder forms solid lumps, is exacerbated by three main factors:
-
Moisture: Absorption of atmospheric water solubilizes the surface of the crystals, which then re-fuse upon drying.[15]
-
Temperature Cycling: Fluctuations in temperature can cause the release and reabsorption of crystalline water (if present as a hydrate) or adsorbed moisture, promoting the formation of hard cakes.[15]
-
Compaction: Pressure from stacking or improper storage can physically compress the powder, leading to clumping.[15]
Caked material is difficult to handle, weigh accurately, and dissolve, which significantly impacts its application in sensitive catalytic systems.
Visualization of Storage and Handling Logic
The following diagram outlines the critical decision points and factors for maintaining the integrity of [PhNMe2H][B(C6F5)4].
Caption: Decision Workflow for Storage and Handling.
Recommended Protocols for Storage and Handling
Adherence to strict protocols is non-negotiable for preserving the quality of this sensitive reagent.
Quantitative Storage Condition Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Cool, ambient (ideally < 29°C / 85°F)[14] | Prevents thermal degradation and minimizes temperature cycling that leads to caking.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4][8] | Absolutely critical to prevent hydrolytic decomposition from atmospheric moisture and air.[3] |
| Humidity | As low as possible (ideally < 45% RH)[14] | Minimizes water absorption, the primary driver for chemical decomposition and physical caking.[15][16] |
| Light | Dark environment | Avoids potential photochemical degradation.[3] |
| Container | Original, tightly sealed container with liner[14] | Ensures integrity of the primary packaging designed to exclude moisture. |
Standard Operating Procedure (SOP) for Storage
-
Receipt and Inspection: Upon receipt, visually inspect the container for any breaches in the seal. Do not accept if the packaging is compromised.
-
Log Entry: Record the date of receipt and assign a lot number for tracking.
-
Primary Storage Location: Immediately transfer the container to a dedicated storage area that meets the conditions outlined in the table above. An inert-atmosphere glovebox is the ideal storage location.
-
Secondary Containment: If a glovebox is not used for storage, place the tightly sealed primary container inside a secondary container (e.g., a desiccator with a suitable desiccant like Drierite) in a cool, dark, and well-ventilated cabinet.[12]
-
Avoid Stacking: Store containers in a single layer on racks to prevent compaction and caking.[15]
Standard Operating Procedure (SOP) for Handling
-
Preparation: All handling should ideally be performed under an inert atmosphere (glovebox or Schlenk line) to prevent exposure to air and moisture.[4][8]
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling environment (e.g., the glovebox) for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Quickly dispense the required amount of material.
-
Resealing: Immediately and tightly reseal the primary container. If possible, backfill the headspace with an inert gas before sealing.
-
Cleaning: Clean any spills immediately by vacuuming or sweeping up the material into a suitable disposal container.[8] Avoid generating dust.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action & Validation |
| Material is caked or clumped | Prolonged or improper storage; exposure to moisture, temperature cycling, or pressure.[14][15] | Carefully break up clumps with a dry spatula under inert atmosphere. If severe, consider acquiring a new batch. Validate by checking solubility and performance in a small-scale test reaction. |
| Discoloration (e.g., yellowing) | Decomposition due to exposure to air, light, or impurities. | Discontinue use. The discoloration indicates the presence of unknown decomposition products that will likely interfere with catalysis. |
| Poor solubility in specified solvents | Material has degraded or caked, potentially due to hydrolysis.[9] | Attempt to dissolve a small sample. If insoluble particles remain, the material is likely compromised. Confirm decomposition via analytical methods if possible (e.g., NMR). |
| Reduced or no catalytic activity | The activator has decomposed, likely due to moisture exposure, rendering it unable to generate the active cationic species.[3] | Acquire a fresh, unopened batch of the activator and repeat the experiment under rigorously anhydrous conditions to validate if the activator was the point of failure. |
Conclusion
The chemical integrity of this compound is paramount to its function as a catalyst activator. Its primary vulnerabilities are moisture, heat, and oxidizing agents. By implementing the rigorous storage and handling protocols detailed in this guide—centered on the strict exclusion of atmospheric contaminants within a controlled environment—researchers can ensure the compound's long-term stability and achieve reproducible, high-fidelity results in their catalytic applications.
References
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
U.S. Borax. (2021). Borate Caking: Understanding and Prevention. Retrieved from [Link]
- Rodriguez, G., & Brant, P. (2001). Synthesis, Structure, and Application of [PhNMe2H][B{C6F4C(C6F5)2F}4]. Organometallics, 20(12), 2417–2422.
- Nishida, H., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions.
-
Cargo Handbook. (n.d.). Borates. Retrieved from [Link]
-
Fun Center Pools & Spas. (2023). How do you store and handle Borate products? Retrieved from [Link]
-
ChemBK. (2024). Potassium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
A&K Scientific, Inc. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis, Structure, and Application of [PhNMe 2 H][B{C 6 F 4 C(C 6 F 5 ) 2 F} 4 ]. Retrieved from [Link]
- Coles, M. P., et al. (2012). Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents. Dalton Transactions, 41(43), 13446-13452.
-
ResearchGate. (n.d.). Preparation of catalyst precursors bearing [B(C6F5)4]. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis, Structure and Reactivity of B(C6F5)3‐Stabilised Amide (M NH2) Complexes of the Group 4 Metals. Retrieved from [Link]
- Royal Society of Chemistry. (2012). Exploring the fate of the tris(pentafluorophenyl)
-
ResearchGate. (2011). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Retrieved from [Link]
-
Maynooth University Research Archive Library. (2023). Cationic Triarylchlorostibonium Lewis Acids. Retrieved from [Link]
-
ResearchGate. (2003). Increasing the Brønsted acidity of Ph2PO2H by the Lewis acid B(C6F5)3. Formation of an eight-membered boraphosphinate ring [Ph2POB(C6F5)2O]2. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Retrieved from [Link]
- Journal of the American Chemical Society. (2010). Protonolysis of the [B(ArF)4]– Anion Mediated by Nucleophile/Electrophile/Water Cooperativity in a Platinum-PMe2OH Complex. J. Am. Chem. Soc., 132(4), 1208–1210.
- National Institutes of Health. (n.d.). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24)
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 118612-00-3 | N,N-Dimethylanilinium tetrakis (pentafluorophenyl)borate - Moldb [moldb.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Lithium tetrakis(pentafluorophenyl)borate - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. web.faa.illinois.edu [web.faa.illinois.edu]
- 14. borax.com [borax.com]
- 15. Borate Caking: Understanding and Prevention | U.S. Borax [borax.com]
- 16. funcenterpools.com [funcenterpools.com]
Methodological & Application
The Role of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate as a Potent Polymerization Activator: A Detailed Guide for Researchers
Introduction: A Paradigm Shift in Catalytic Activation
In the realm of polymer synthesis, the quest for efficient and versatile catalytic systems is perpetual. For decades, methylaluminoxane (MAO) has been the cornerstone of metallocene-catalyzed olefin polymerization. However, the inherent drawbacks of MAO, such as the need for a large excess, its pyrophoric nature, and batch-to-batch variability, have spurred the development of alternative activators. Among these, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate , often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], has emerged as a powerful and versatile tool for researchers in polymer chemistry and materials science. This borate-based activator offers a cleaner, more efficient, and often more controlled route to a wide array of polymers, from polyolefins to polyesters. Its well-defined stoichiometry and high activity at low concentrations represent a significant advancement in polymerization catalysis. This guide provides an in-depth exploration of the synthesis, mechanism of action, and practical applications of this remarkable compound, tailored for researchers, scientists, and professionals in drug development who leverage polymer chemistry in their work.
Physicochemical Properties and Synthesis: A Foundation for Application
A thorough understanding of the physical and chemical characteristics of [HNMe₂Ph][B(C₆F₅)₄] is paramount for its effective and safe utilization.
Key Physicochemical Data
| Property | Value |
| Chemical Formula | C₃₂H₁₂BF₂₀N |
| Molecular Weight | 801.22 g/mol |
| Appearance | Off-white to white crystalline powder.[1][2] |
| Melting Point | 225.0 to 229.0 °C[1][3] |
| Solubility | Soluble in polar solvents like ethanol and esters. Insoluble in aliphatic hydrocarbons.[4][5] |
| Stability | Hygroscopic; reacts slowly with moisture.[1][2][3] It is relatively stable under normal conditions but should be handled under an inert atmosphere.[4] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of [HNMe₂Ph][B(C₆F₅)₄] is typically achieved through a salt metathesis reaction. A common route involves the reaction of lithium tetrakis(pentafluorophenyl)borate with N,N-dimethylanilinium chloride.
Materials:
-
Pentafluorobenzene
-
n-Butyllithium (or another suitable organolithium reagent)
-
Boron trichloride (or other suitable boron source)
-
N,N-dimethylanilinium chloride
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Hexane (anhydrous)
Procedure:
-
Preparation of Pentafluorophenyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentafluorobenzene in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane to the cooled solution via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of pentafluorophenyllithium.
-
Formation of Lithium Tetrakis(pentafluorophenyl)borate: To the freshly prepared pentafluorophenyllithium solution, slowly add a solution of boron trichloride in hexane at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Salt Metathesis and Precipitation: Quench the reaction by the slow addition of water. Separate the aqueous layer.
-
To the aqueous layer, add a solution of N,N-dimethylanilinium chloride in water. A white precipitate of this compound will form immediately.
-
Isolation and Purification: Filter the white precipitate and wash it thoroughly with deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound as a white crystalline powder. The purity can be assessed by ¹H and ¹⁹F NMR spectroscopy.
Mechanism of Action: The Heart of Catalysis
The efficacy of [HNMe₂Ph][B(C₆F₅)₄] lies in its ability to generate a highly electrophilic, catalytically active metal center from a stable precatalyst. This is achieved through a clean and efficient protonolysis reaction.
Activation of Metallocene Catalysts for Olefin Polymerization
The primary role of [HNMe₂Ph][B(C₆F₅)₄] in metallocene-catalyzed olefin polymerization is to abstract an alkyl group from the precatalyst, typically a dialkyl metallocene, to generate a cationic, 14-electron metal center. This process is driven by the acidic proton of the N,N-dimethylanilinium cation.
The Activation Pathway:
-
Protonolysis: The N,N-dimethylanilinium cation, [HNMe₂Ph]⁺, acts as a Brønsted acid, donating its proton to one of the alkyl groups (e.g., methyl) on the metallocene precatalyst (e.g., Cp₂ZrMe₂).
-
Formation of a Neutral Byproduct: This proton transfer results in the formation of a neutral, volatile alkane (e.g., methane) and the neutral N,N-dimethylaniline base.
-
Generation of the Active Cationic Species: The departure of the alkyl group leaves a cationic metallocene species, [Cp₂ZrMe]⁺, which is the active catalyst for olefin polymerization.
-
Role of the Non-Coordinating Anion: The large, weakly coordinating tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, stabilizes the cationic metal center without strongly binding to it. This "non-coordinating" nature is crucial as it leaves a vacant coordination site on the metal center for the incoming olefin monomer.
Caption: Metallocene catalyst activation pathway.
Activation of Non-Metallocene Ziegler-Natta Catalysts
While most commonly associated with metallocenes, borate activators like [HNMe₂Ph][B(C₆F₅)₄] can also be used with certain non-metallocene, late-transition metal catalysts for olefin polymerization. The activation mechanism is analogous, involving the generation of a cationic active species through abstraction of an alkyl or halide ligand. For traditional heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂), the activation is more complex and typically still requires an organoaluminum compound for alkylation prior to the generation of the active cationic sites by the borate.
Role in Ring-Opening Polymerization (ROP)
In the context of ring-opening polymerization of cyclic esters like lactide or ε-caprolactone, [HNMe₂Ph][B(C₆F₅)₄] does not typically act as a direct initiator. Instead, it serves as a co-catalyst or activator for a Lewis acidic metal-based initiator. Its role is to enhance the electrophilicity of the metal center of the initiator, thereby accelerating the coordination and ring-opening of the monomer. The bulky, non-coordinating borate anion helps to maintain a highly active cationic initiating species.
Application Notes and Protocols: From Theory to Practice
The true value of [HNMe₂Ph][B(C₆F₅)₄] is demonstrated in its practical application across a range of polymerization reactions.
Olefin Polymerization: Crafting Polyolefins with Precision
[HNMe₂Ph][B(C₆F₅)₄] is a highly effective activator for the polymerization of various olefins, offering excellent control over polymer properties.
Sources
- 1. US5493056A - Method of producing tetrakis (pentafluorophenyl) borate derivatives using pentafluorophenyl alkali metal salt prepared from pentafluorobenzene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metallocene-Catalyzed Olefin Polymerization Using N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate
Abstract
This technical guide provides an in-depth exploration of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, hereafter referred to as [HNMe₂Ph][B(C₆F₅)₄], a highly effective cocatalyst for activating metallocene and post-metallocene catalysts in olefin polymerization. Moving beyond traditional activators like methylaluminoxane (MAO), this document elucidates the mechanistic intricacies, practical advantages, and detailed experimental protocols associated with borate activators. We will delve into the critical role of [HNMe₂Ph][B(C₆F₅)₄] in generating catalytically active cationic metallocene species, offering researchers and process chemists a comprehensive resource for harnessing this technology to synthesize polyolefins with tailored properties.
Introduction: The Shift from MAO to Borate Activators
The advent of single-site metallocene catalysts revolutionized the field of polyolefin synthesis, offering unprecedented control over polymer microstructure, molecular weight distribution, and comonomer incorporation.[1] For years, methylaluminoxane (MAO) was the go-to cocatalyst for activating these metallocene precursors.[2] However, MAO is not without its drawbacks; it is typically required in large excess (Al/Zr ratios of 1000:1 or higher), its exact structure is not well-defined, and it can be costly to produce.[3]
This led to the development of alternative, stoichiometric activators based on bulky, non-coordinating anions. Among these, borate compounds, and specifically [HNMe₂Ph][B(C₆F₅)₄], have emerged as a superior alternative.[4] These activators offer several key advantages:
-
Stoichiometric Activation: They are often effective at a near 1:1 molar ratio with the metallocene precursor, dramatically reducing the amount of activator needed.[5]
-
Well-Defined Structure: Unlike MAO, [HNMe₂Ph][B(C₆F₅)₄] is a well-characterized, crystalline solid, leading to more reproducible catalytic systems.[6]
-
High Activity: Borate-activated systems often exhibit catalytic activities comparable to or even exceeding those of MAO-activated systems.[7]
-
Cleaner Polymerization: The lower loading of cocatalyst results in polymers with lower residual metal content.
The core of this activation strategy lies in the ability of the borate to abstract an alkyl group from a pre-alkylated metallocene, generating a highly electrophilic, 14-electron cationic metal center that is the active species for polymerization.[8][9] The bulky and chemically robust tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a very weakly coordinating anion, which is crucial for maintaining the high reactivity of the cationic metal center.[7][8]
The Activation Mechanism: A Step-by-Step Analysis
The activation of a metallocene dihalide precursor, a common starting material, with [HNMe₂Ph][B(C₆F₅)₄] is a two-step process that requires an alkylating agent, typically an aluminum alkyl such as triisobutylaluminum (TIBA).[2][10]
Step 1: Alkylation of the Metallocene Precursor
The metallocene dihalide (e.g., Cp₂ZrCl₂) is first treated with an aluminum alkyl scavenger, like TIBA. The primary role of the scavenger is to remove impurities (e.g., water, oxygen) from the reaction medium that would otherwise deactivate the catalyst. Concurrently, the aluminum alkyl exchanges its alkyl groups with the halides on the metallocene, forming a dialkylated metallocene species.[2]
Step 2: Protonolysis and Ion Pair Formation
The N,N-dimethylanilinium cation, [HNMe₂Ph]⁺, of the borate salt then acts as a Brønsted acid, protonating one of the alkyl groups on the metallocene. This results in the elimination of a neutral alkane (e.g., isobutane if TIBA is used for alkylation) and the formation of the key cationic metallocene active species, [L₂MR]⁺.[8][9] This highly electrophilic cation is stabilized by the non-coordinating [B(C₆F₅)₄]⁻ anion, forming a solvent-separated or contact ion pair that is ready to initiate polymerization.[5]
The liberated N,N-dimethylaniline can potentially coordinate to the active center, which in some cases might influence the catalyst's activity.[2]
Caption: Metallocene activation via alkylation and protonolysis.
Experimental Protocols
The following protocols are provided as a general guideline. Optimal conditions, including solvent, temperature, pressure, and reactant ratios, may vary depending on the specific metallocene catalyst and the desired polymer properties. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
-
Metallocene Precursor: e.g., Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), rac-Ethylenebis(indenyl)zirconium dichloride, etc.
-
Activator: this compound ([HNMe₂Ph][B(C₆F₅)₄]) (CAS: 118612-00-3).
-
Scavenger/Alkylating Agent: Triisobutylaluminum (TIBA) or Trimethylaluminum (TMA) solution in an appropriate solvent (e.g., hexanes or toluene).
-
Solvent: Anhydrous, deoxygenated polymerization-grade toluene or hexane.
-
Monomer: Polymerization-grade ethylene or propylene, passed through purification columns to remove moisture and oxygen.
Protocol for Ethylene Polymerization in Toluene
This protocol describes a typical lab-scale slurry polymerization of ethylene.
-
Reactor Preparation: A 1 L stainless steel Parr reactor is baked at 150 °C under vacuum overnight and subsequently backfilled with argon. This process is repeated three times to ensure the elimination of moisture.[8]
-
Solvent and Scavenger Addition: 200 mL of anhydrous toluene is cannulated into the reactor. A solution of TIBA (e.g., 1.0 M in hexanes) is then added to scavenge any remaining impurities. The amount of TIBA required depends on the purity of the solvent and monomer, but a typical starting point is an Al/Zr molar ratio of 100:1 to 300:1. The mixture is stirred at the desired reaction temperature (e.g., 50 °C) for 15-20 minutes.
-
Catalyst and Activator Injection:
-
In a glovebox, prepare separate stock solutions of the metallocene precursor and [HNMe₂Ph][B(C₆F₅)₄] in toluene.
-
A typical catalyst concentration is in the micromolar range (e.g., 1-10 µmol).
-
The molar ratio of the borate activator to the zirconium catalyst is typically between 1:1 and 2.5:1.[8]
-
Inject the metallocene solution into the reactor, followed immediately by the [HNMe₂Ph][B(C₆F₅)₄] solution using a gas-tight syringe through a septum port.
-
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 1-10 bar). The polymerization is typically run for a set time (e.g., 15-60 minutes) while maintaining constant temperature and pressure. Ethylene consumption can be monitored using a mass flow controller to track the reaction kinetics.
-
Termination and Product Isolation:
-
The polymerization is terminated by venting the ethylene and injecting acidified methanol (e.g., 10% HCl in methanol).
-
The precipitated polyethylene is collected by filtration, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60-80 °C to a constant weight.
-
Caption: General workflow for metallocene-catalyzed ethylene polymerization.
Data and Performance Analysis
The choice of metallocene catalyst and the molar ratio of the activator can significantly influence the catalytic activity and the resulting polymer properties.
Table 1: Influence of Zirconocene Structure on Ethylene Polymerization
Conditions: 50 °C, 200 mL Toluene, 45 min, 1 bar Ethylene, [Zr] = 1.28 x 10⁻⁴ mol, [B]/[Zr] = 2.5.
| Metallocene Precursor (Zr) | Activator (B) | Activity (kg PE / mol Zr·h) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| (Ind)₂Zr(CH₃)₂ | [HNMe₂Ph][B(C₆F₅)₄] | 13.0 | 231 | 4.47 |
| Cp₂Zr(CH₃)₂ | [HNMe₂Ph][B(C₆F₅)₄] | 11.4 | 245 | 3.98 |
| (t-butyl-Cp)₂Zr(CH₃)₂ | [HNMe₂Ph][B(C₆F₅)₄] | 9.8 | 278 | 4.12 |
Data synthesized from[8].
As the data indicates, even with the same activator, the ligand framework of the zirconocene has a notable impact on both activity and the molecular weight of the resulting polyethylene. The bis(indenyl) system shows slightly higher activity, while the introduction of a bulky t-butyl substituent on the cyclopentadienyl rings leads to a slight decrease in activity but an increase in polymer molecular weight, likely due to steric effects influencing chain transfer rates.[8]
Table 2: Comparison of Borate Activators for (Ind)₂Zr(CH₃)₂
Conditions: 50 °C, 200 mL Toluene, 45 min, 1 bar Ethylene, [Zr] = 1.28 x 10⁻⁴ mol, [B]/[Zr] = 2.5.
| Activator | Abbreviation | Activity (kg PE / mol Zr·h) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| B(C₆F₅)₃ | B1 | 23.0 | 261 | 2.75 |
| [HNMe₂Ph][B(C₆F₅)₄] | B2 | 13.0 | 231 | 4.47 |
| [CPh₃][B(C₆F₅)₄] | B3 | 26.3 | 366 | 4.86 |
Data synthesized from[8].
This comparison highlights that while [HNMe₂Ph][B(C₆F₅)₄] is an effective activator, other borate-based activators like the neutral borane B(C₆F₅)₃ and the trityl salt [CPh₃][B(C₆F₅)₄] can yield even higher activities and molecular weights under these specific conditions.[8] The choice of activator provides a powerful tool for tuning the polymerization outcome.
Troubleshooting and Causality
-
Low or No Activity: This is often due to impurities in the system. Ensure all glassware is rigorously dried, solvents are anhydrous and deoxygenated, and the monomer is of high purity. The amount of scavenger (TIBA) may need to be increased if contamination is suspected.
-
Broad or Bimodal Molecular Weight Distribution (PDI > 2.5): While single-site catalysts are expected to produce polymers with narrow PDIs (around 2.0), broader distributions can occur. This may indicate the presence of multiple active species, which can arise from incomplete activation or side reactions. The choice of activator can also influence PDI; for instance, in the table above, [HNMe₂Ph][B(C₆F₅)₄] led to a broader PDI compared to B(C₆F₅)₃, suggesting more complex chain transfer or termination pathways.[8]
-
Poor Solubility of Activator: [HNMe₂Ph][B(C₆F₅)₄] has limited solubility in aliphatic hydrocarbons like hexane.[6] For polymerizations in such solvents, it is often necessary to use a small amount of aromatic solvent to dissolve the activator before injection or to use a more soluble borate activator.
-
Reactor Fouling: This can occur in slurry polymerizations if the polymer particles do not form correctly. Proper agitation and control of polymerization temperature are crucial to maintain good particle morphology.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. It is also suspected of causing cancer.[8][11]
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid generating dust.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a significant advancement in the activation of metallocene catalysts for olefin polymerization. Its well-defined nature and stoichiometric reactivity provide a more controlled and reproducible alternative to traditional MAO cocatalysts. By understanding the activation mechanism and carefully controlling reaction parameters, researchers can leverage [HNMe₂Ph][B(C₆F₅)₄] to synthesize a wide array of polyolefins with precisely controlled properties, paving the way for the development of new materials with enhanced performance characteristics.
References
-
Pappalardo, D., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 13(3), 468. [Link]
-
Charoenchaidet, S., et al. (2002). Methylaluminoxane-free ethylene polymerization with in situ activated zirconocene triisobutylaluminum catalysts and silica-supported stabilized borate cocatalysts. Journal of Polymer Science Part A: Polymer Chemistry, 40(19), 3240-3248. [Link]
-
Alt, H. G., & Köppl, A. (2000). Effect of the nature of metallocene complexes of group IV metals on their performance in catalytic olefin polymerization. Chemical reviews, 100(4), 1205-1222. [Link]
-
Cole-Parmer. Material Safety Data Sheet: Dimethylanilinium tetrakis (pentafluorophenyl)borate. [Link]
-
Tusupbaev, N., et al. (2023). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Catalysts, 13(7), 1109. [Link]
-
Pappalardo, D., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Processes, 9(1), 153. [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for metal-catalyzed olefin polymerization: activators, activation processes, and structure-activity relationships. Chemical reviews, 100(4), 1391-1434. [Link]
-
Pappalardo, D., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. ResearchGate. [Link]
-
Bochmann, M. (2010). The chemistry of catalyst activation: the case of trialkylaluminium. Organometallics, 29(21), 4711-4740. [Link]
-
Angpanitcharoen, P., et al. (2021). Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene. RSC Advances, 11(19), 11385-11393. [Link]
-
Wang, Q., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. [Link]
-
ResearchGate. Comparison of the polymerization activities for the metallocene dichloride complexes. [Link]
-
ResearchGate. Summary of preparing the dimethylanilinium tetrakis(pentafluorophenyl)borate. [Link]
-
Ghiotto, F., et al. (2013). Rapid evaluation of catalysts and MAO activators by kinetics: what controls polymer molecular weight and activity in metallocene/MAO catalysts?. Dalton Transactions, 42(25), 9040-9048. [Link]
-
Electronicandbooks.com. Borate and MAO Free Activating Supports for Metallocene Complexes. [Link]
-
ResearchGate. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
-
TCI AMERICA. (2012). Boron-based Co-catalyst for Polymerization Using Metallocenes. [Link]
-
Kim, S. K., et al. (2024). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 29(1), 245. [Link]
-
Salata, M. R., & Marks, T. J. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. Journal of the American Chemical Society, 143(30), 11621-11634. [Link]
-
ResearchGate. Effect of cocatalyst on the chain microstructure of polyethylene made with CGC‐Ti/MAO/B(C6F5)3. [Link]
-
Romano, D. (2013). Effect of a cocatalyst modifier in the synthesis of ultrahigh molecular weight polyethylene having reduced number of entanglements. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 1945-1952. [Link]
-
ResearchGate. Catalysts for the Manufacture of Polyethylene. [Link]
-
ResearchGate. Bulky Aluminum Alkyl Scavengers in Olefin Polymerization with Group 4 Catalysts. [Link]
-
OUCI. Catalytic strategies for synthesizing disentangled ultrahigh molecular weight polyethylene via homogeneous FI catalyst-based polymerization. [Link]
-
Sukin, A. V., et al. (2022). Ethylene Polymerization over Supported Vanadium-Magnesium Catalysts with Different Vanadium Content: The Effect of Hydrogen on Molecular Weight Characteristics of the Produced Bimodal Polyethylene. Polymers, 14(17), 3629. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. psecommunity.org [psecommunity.org]
- 9. researchgate.net [researchgate.net]
- 10. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid evaluation of catalysts and MAO activators by kinetics: what controls polymer molecular weight and activity in metallocene/MAO catalysts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for Ethylene Polymerization using [PhNMe₂H][B(C₆F₅)₄]
Introduction: The Role of [PhNMe₂H][B(C₆F₅)₄] in Modern Catalysis
In the landscape of olefin polymerization, the quest for well-defined, highly active, and selective catalyst systems is paramount. While traditional Ziegler-Natta catalysts and methylaluminoxane (MAO)-activated metallocenes have been industrial workhorses, they often present challenges such as ill-defined active species and the need for large excesses of cocatalyst.[1][2] The development of borate-based activators, particularly N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [PhNMe₂H][B(C₆F₅)₄], marked a significant advancement in the field.[1][3] This compound serves as a powerful stoichiometric activator for a wide range of Group 4 and late transition metal pre-catalysts, generating discrete cationic active species with a weakly coordinating anion (WCA), [B(C₆F₅)₄]⁻.[4][5]
The primary advantage of using [PhNMe₂H][B(C₆F₅)₄] lies in its ability to generate a well-defined ion pair, which, unlike the complex and varied species in MAO, allows for more precise control over the polymerization process and the resulting polymer properties.[6] The bulky, electron-withdrawing pentafluorophenyl groups on the borate anion render it exceptionally stable and non-coordinating, preventing it from deactivating the cationic metal center and allowing for efficient monomer coordination and insertion.[4][5]
This document provides a comprehensive guide for researchers and scientists on the principles and practical application of [PhNMe₂H][B(C₆F₅)₄] in ethylene polymerization. We will delve into the mechanism of activation, provide detailed experimental protocols, and discuss critical parameters that influence catalytic performance.
Mechanism of Activation: Protonolysis and the Formation of the Active Cationic Species
The activation of a pre-catalyst, typically a metal-alkyl complex, by [PhNMe₂H][B(C₆F₅)₄] proceeds via a protonolysis reaction. The acidic proton of the N,N-dimethylanilinium cation reacts with an alkyl group (e.g., methyl or ethyl) on the transition metal center. This reaction releases neutral N,N-dimethylaniline and a neutral alkane, generating a highly electrophilic, coordinatively unsaturated cationic metal-alkyl species, which is the active catalyst for polymerization. The [B(C₆F₅)₄]⁻ anion stabilizes this cation, forming an ion pair.
The overall activation process can be represented as follows:
LₙM-R + [PhNMe₂H]⁺[B(C₆F₅)₄]⁻ → [LₙM]⁺[B(C₆F₅)₄]⁻ + PhNMe₂ + RH
Where:
-
LₙM-R is the alkylated pre-catalyst (e.g., a zirconocene dimethyl complex).
-
[PhNMe₂H]⁺ is the N,N-dimethylanilinium cation.
-
[B(C₆F₅)₄]⁻ is the weakly coordinating tetrakis(pentafluorophenyl)borate anion.
-
[LₙM]⁺ is the catalytically active cationic species.
-
PhNMe₂ is the neutral N,N-dimethylaniline byproduct.
-
RH is the neutral alkane byproduct.
This mechanism is depicted in the diagram below:
Caption: Activation of a metal-alkyl pre-catalyst with [PhNMe₂H][B(C₆F₅)₄].
Key Experimental Considerations
Several factors must be carefully controlled to ensure successful and reproducible ethylene polymerization experiments using [PhNMe₂H][B(C₆F₅)₄].
Pre-catalyst Alkylation:
The borate activator reacts with metal-alkyl bonds. Therefore, if the starting transition metal complex is a halide (e.g., Cp₂ZrCl₂), it must first be alkylated. This is typically achieved by pre-reacting the halide complex with an alkylating agent, most commonly an organoaluminum compound like triisobutylaluminum (TIBA) or trimethylaluminum (TMA).[7]
Role of Organoaluminum Scavengers:
Even when using a stoichiometric borate activator, the addition of a small amount of an organoaluminum compound, such as TIBA, is crucial.[7] It acts as a scavenger, removing protic impurities (e.g., water) from the reaction medium that would otherwise react with and deactivate both the activator and the active catalyst.
Solvent Choice:
The choice of solvent is critical. [PhNMe₂H][B(C₆F₅)₄] has limited solubility in aliphatic hydrocarbons like hexane and cyclohexane.[1] Aromatic solvents such as toluene are commonly used as they provide better solubility for the cocatalyst and the resulting ion pair.[8][9] For industrial applications requiring aliphatic solvents, more soluble borate activators with long alkyl chains on the cation have been developed.[1]
Molar Ratios:
The molar ratio of the components is a key parameter influencing catalytic activity.
-
[Al]/[M] Ratio: When using an organoaluminum for in-situ alkylation and scavenging, the ratio of aluminum to the transition metal (e.g., Zr or Ti) needs to be optimized. An excess is required to ensure complete alkylation and scavenging, but a very large excess can lead to chain transfer reactions, reducing the polymer's molecular weight.[10]
-
[B]/[M] Ratio: Ideally, the ratio of boron to the transition metal should be close to stoichiometric (1:1), reflecting the well-defined nature of the activation.[11] In practice, a slight excess (e.g., 1.1:1 to 1.5:1) is often used to ensure complete activation of the pre-catalyst.
Detailed Experimental Protocol: Ethylene Polymerization with a Zirconocene Catalyst
This protocol describes a representative lab-scale ethylene polymerization using a zirconocene dichloride pre-catalyst, activated in-situ with TIBA and [PhNMe₂H][B(C₆F₅)₄].
Materials:
-
rac-Ethylenebis(indenyl)zirconium dichloride (or similar zirconocene pre-catalyst)
-
[PhNMe₂H][B(C₆F₅)₄]
-
Triisobutylaluminum (TIBA) solution (e.g., 1.0 M in hexanes)
-
Anhydrous, deoxygenated toluene
-
High-purity ethylene gas
-
Acidified methanol (e.g., 10% HCl in methanol) for quenching
-
Methanol for washing
-
Nitrogen or Argon for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure gauge, and gas inlet/outlet.
-
Syringes and cannulas for transferring air-sensitive reagents.
Step-by-Step Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge it with high-purity nitrogen or argon for at least one hour at an elevated temperature (e.g., 100 °C) to remove any adsorbed water and oxygen.
-
Cool the reactor to the desired reaction temperature (e.g., 80 °C).
-
-
Solvent and Scavenger Addition:
-
Under a positive pressure of inert gas, add 250 mL of anhydrous, deoxygenated toluene to the reactor.
-
Inject the required amount of TIBA solution to act as a scavenger. The amount should be sufficient to react with any impurities in the solvent and ethylene feed. A typical starting point is a concentration of ~1 mmol in the reactor.
-
Stir the solvent and scavenger for 15-20 minutes to ensure thorough mixing and reaction with impurities.
-
-
Catalyst and Cocatalyst Preparation (in a glovebox):
-
Prepare a stock solution of the zirconocene pre-catalyst in toluene (e.g., 1 mg/mL).
-
Prepare a stock solution of [PhNMe₂H][B(C₆F₅)₄] in toluene (e.g., at a molar concentration slightly higher than the zirconocene).
-
-
Catalyst Injection and Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar). Maintain a constant ethylene feed to keep the pressure constant throughout the reaction.
-
Inject the zirconocene stock solution into the reactor.
-
Immediately after, inject the [PhNMe₂H][B(C₆F₅)₄] stock solution. The injection of the activator initiates the polymerization, often accompanied by an exotherm.
-
Maintain constant stirring and temperature for the desired reaction time (e.g., 30 minutes).
-
-
Quenching and Polymer Isolation:
-
Stop the ethylene feed and carefully vent the reactor.
-
Inject acidified methanol into the reactor to quench the polymerization.
-
Open the reactor and pour the polymer slurry into a beaker containing an excess of methanol.
-
Stir the mixture, then filter the polyethylene.
-
Wash the polymer repeatedly with methanol to remove any catalyst residues.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
-
Characterization:
-
Determine the yield and calculate the catalyst activity (e.g., in kg of PE per mole of metal per hour).
-
Characterize the polymer for its molecular weight (Mw), molecular weight distribution (MWD) using Gel Permeation Chromatography (GPC), and melting point (Tm) using Differential Scanning Calorimetry (DSC).
-
Workflow Diagram
Caption: General workflow for ethylene polymerization.
Data Interpretation: Catalyst Performance Metrics
The effectiveness of the catalytic system is evaluated based on several key metrics, which should be systematically recorded and compared.
| Parameter | Description | Typical Units | Significance |
| Activity | Mass of polymer produced per mole of transition metal per unit time per unit pressure. | kg PE / (mol M · h · bar) | Measures the efficiency and speed of the catalyst. |
| Molecular Weight (Mw) | The weight-average molecular weight of the polymer chains. | g/mol | Directly influences the mechanical properties of the polymer (e.g., strength, toughness). |
| MWD (or PDI) | Molecular Weight Distribution (Polydispersity Index), calculated as Mw/Mn. | Dimensionless | Indicates the breadth of the distribution of polymer chain lengths. Values close to 2.0 are typical for single-site catalysts. |
| Melting Point (Tm) | The temperature at which the crystalline domains of the polymer melt. | °C | Relates to the polymer's crystallinity and thermal properties. |
Troubleshooting and Advanced Insights
-
Low Activity: This can be due to impurities in the reagents or solvent (check scavenger amount), incorrect molar ratios, or thermal decomposition of the active species if the reaction temperature is too high.
-
Broad MWD: While single-site catalysts typically yield narrow MWDs, broadening can occur due to multiple active species, chain transfer reactions, or temperature gradients within the reactor.
-
Insolubility Issues: If working in aliphatic solvents, the precipitation of the activator or the active catalyst can lead to inconsistent results. Consider using a more soluble borate activator like [Me(C₁₈H₃₇)₂NH]⁺[B(C₆F₅)₄]⁻.[1]
By understanding the fundamental principles of activation and carefully controlling the experimental parameters, researchers can effectively utilize [PhNMe₂H][B(C₆F₅)₄] to synthesize polyolefins with tailored properties. This powerful cocatalyst continues to be a valuable tool in both academic research and the development of commercial polymerization processes.
References
- Sun, T., & Marks, T. J. (2001). Synthesis, Structure, and Application of [PhNMe₂H][B{C₆F₄C(C₆F₅)₂F}₄]. Organometallics, 20(25), 5373-5375.
- Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434.
- Kim, H., et al. (2021).
- Marks, T. J. (1996). Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives. Probing the Limits of Anion “Noncoordination” via a Synthetic, Solution Dynamic, Structural, and Catalytic Olefin Polymerization Study. Organometallics, 15(18), 3773-3783.
- Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689.
- Lee, B. Y., et al. (2021). Preparation of Extremely Active Ethylene Tetramerization Catalyst [iPrN(PAr₂)₂−CrCl₂]⁺[B(C₆F₅)₄]⁻.
- Britovsek, G. J. P., et al. (2015). Borate-activated metallocene catalysts.
- Hlatky, G. G. (2000). Homogeneous catalysts for olefin polymerization. Chemical Reviews, 100(4), 1347-1376.
- Shapiro, A., et al. (2020). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)
- BenchChem. (2025). Application Notes and Protocols: Activation of Ziegler-Natta Catalysts with Sodium Tetrakis(pentafluorophenyl)
- Bochmann, M. (1996). Cationic Group 4 metallocene complexes and their role in olefin polymerisation catalysis. Journal of the Chemical Society, Dalton Transactions, (3), 255-270.
- Ziegler, K., et al. (1960). The Ziegler-Natta Catalyst. Angewandte Chemie, 72(21), 829-835.
- Kaminsky, W. (2012).
- Marks, T. J., & Chen, Y. X. (1992). Rational design of single-site alpha-olefin polymerization catalysts. Angewandte Chemie International Edition in English, 31(12), 1547-1549.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization | springerprofessional.de [springerprofessional.de]
- 11. US11192963B2 - Borate-activated metallocene catalysts - Google Patents [patents.google.com]
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate as a cocatalyst for single-site catalysts
An Application Guide to N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate as a Cocatalyst for Single-Site Olefin Polymerization
Introduction: The Single-Site Revolution and the Indispensable Role of the Cocatalyst
The advent of single-site catalysts (SSCs), such as metallocene and post-metallocene complexes, has revolutionized the field of polymer science.[1][2][3] These well-defined molecular catalysts offer unprecedented control over polymer architecture, enabling the synthesis of polyolefins with narrow molecular weight distributions, uniform comonomer incorporation, and specific stereostructures.[4][5] However, the transition metal precursors of these catalysts are typically stable, neutral compounds and are not catalytically active on their own. Activation requires a crucial partner: the cocatalyst.
The primary function of a cocatalyst is to react with the catalyst precursor to generate a highly electrophilic, coordinatively unsaturated cationic metal center, which is the active species responsible for olefin polymerization.[5][6][7][8][9] While methylaluminoxane (MAO) has been a workhorse cocatalyst, stoichiometric activators based on boranes and borates have emerged, offering a more defined and efficient activation pathway. Among these, this compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], stands out as a highly effective and widely studied cocatalyst.[6][10][11] This guide provides an in-depth look at its mechanism, application, and the protocols necessary for its successful implementation in research and development.
Section 1: Understanding the Activator: Properties and Mechanism
1.1. Core Chemical Attributes
This compound is an ionic compound composed of an N,N-dimethylanilinium cation ([HNMe₂Ph]⁺) and a large, sterically hindered tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻).[12][13][14]
-
The Cation ([HNMe₂Ph]⁺): The key feature of the anilinium cation is its Brønsted acidity. The proton on the nitrogen atom is sufficiently acidic to protonate and abstract an alkyl group from a pre-alkylated transition metal center.
-
The Anion ([B(C₆F₅)₄]⁻): This anion is the cornerstone of the cocatalyst's effectiveness. The electron-withdrawing nature of the twenty fluorine atoms on the four phenyl rings delocalizes the negative charge, making the anion exceptionally large and non-coordinating. This "weakly coordinating" nature is critical; it stabilizes the resulting cationic metal center without forming a strong bond, leaving a vacant site for the incoming olefin monomer to coordinate and insert.[6]
1.2. The Activation Mechanism: A Stepwise Protonolysis
The activation of a single-site catalyst precursor, such as a dialkyl metallocene (e.g., Cp₂ZrMe₂), by [HNMe₂Ph][B(C₆F₅)₄] is a clean, stoichiometric acid-base reaction.[7][15]
-
Prerequisite - Alkylation: The process begins with a transition metal precursor that has alkyl ligands. If the precursor is a dihalide (e.g., Cp₂ZrCl₂), it must first be alkylated, typically by an organoaluminum compound like triisobutylaluminum (TIBA) or triethylaluminum (TEA), which also acts as a scavenger for impurities.[5][16]
-
Protonolysis: The acidic proton from the [HNMe₂Ph]⁺ cation is transferred to one of the alkyl (e.g., methyl) groups on the metallocene.
-
Generation of the Active Species: This proton transfer results in the elimination of a neutral alkane (methane, in this case) and the formation of a neutral amine base (N,N-dimethylaniline). This leaves behind a cationic, 14-electron metal-alkyl species ([Cp₂ZrMe]⁺) that is stabilized by the weakly coordinating [B(C₆F₅)₄]⁻ anion.[5] This ion pair is the catalytically active site for polymerization.
Caption: Standard experimental workflow for polymerization.
2.3. Detailed Protocol: Ethylene Polymerization with a Zirconocene/Borate System
This protocol details the polymerization of ethylene using a Cp₂ZrCl₂/TIBA/[HNMe₂Ph][B(C₆F₅)₄] catalyst system in toluene.
Materials & Equipment:
-
Catalyst Precursor: Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Cocatalyst: this compound ([HNMe₂Ph][B(C₆F₅)₄])
-
Scavenger/Alkylating Agent: Triisobutylaluminum (TIBA), 1.0 M solution in hexanes
-
Solvent: Anhydrous, deoxygenated toluene
-
Monomer: Polymerization grade ethylene (high purity)
-
Quenching Solution: Methanol containing 5% HCl
-
Apparatus: Jacketed glass reactor with mechanical stirrer, temperature controller, pressure regulator, and connections to a Schlenk line/inert gas supply.
Procedure:
-
Reactor Preparation: The reactor is baked in an oven overnight at 120 °C, assembled while hot, and then subjected to at least three vacuum/argon backfill cycles to ensure an inert atmosphere.
-
Solvent and Scavenger Loading: 150 mL of anhydrous toluene is cannulated into the reactor. A calculated amount of TIBA solution is then injected to scavenge trace impurities and serve as the alkylating agent. A typical Al/Zr molar ratio is 200:1 to 500:1. The mixture is stirred at the desired reaction temperature (e.g., 50 °C) for 15 minutes.
-
Catalyst Injection and Alkylation: A stock solution of Cp₂ZrCl₂ in toluene (e.g., 1 µmol/mL) is prepared in a glovebox. A specific volume (e.g., 2.0 mL, 2 µmol) is injected into the reactor. The mixture is stirred for an additional 10-15 minutes to allow for the complete in-situ alkylation of the zirconocene dichloride to its dimethyl form.
-
Initiation of Polymerization: A stock solution of [HNMe₂Ph][B(C₆F₅)₄] in toluene (e.g., 1 µmol/mL) is prepared. A volume corresponding to a B/Zr molar ratio of 1.2:1 (e.g., 2.4 mL, 2.4 µmol) is rapidly injected into the reactor to initiate the polymerization. The reactor is immediately pressurized with ethylene to the desired level (e.g., 2 bar).
-
Polymerization Run: The reaction is allowed to proceed for a set time (e.g., 20 minutes) while maintaining constant temperature and ethylene pressure. The consumption of ethylene is monitored via a mass flow controller.
-
Termination and Isolation: The ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by injecting 10 mL of the acidified methanol solution. The precipitated polyethylene is collected by filtration, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.
Section 3: Optimizing Performance: Key Parameters
The efficiency of the catalytic system and the properties of the resulting polymer are highly dependent on several experimental variables. Understanding their impact is key to achieving desired outcomes.
| Parameter | Typical Range | Causality and Field-Proven Insights |
| [B]/[M] Molar Ratio | 1:1 to 5:1 | A ratio slightly above 1:1 (e.g., 1.1:1 to 1.5:1) is often optimal. A large excess is unnecessary for these stoichiometric activators and can sometimes be detrimental. Incomplete activation occurs at ratios below 1:1. [17] |
| [Al]/[M] Molar Ratio | 100:1 to 1000:1 | The alkylaluminum (e.g., TIBA) serves as a scavenger for impurities (H₂O, O₂) and as an alkylating agent for halide precursors. Higher ratios ensure a clean system and complete alkylation but can also lead to chain transfer to aluminum, which reduces polymer molecular weight. [10] |
| Temperature | 25 °C to 90 °C | Higher temperatures generally increase catalytic activity. However, they also accelerate chain transfer and termination reactions, leading to a decrease in the polymer's molecular weight. [10]An optimal temperature balances productivity and desired polymer properties. |
| Monomer Pressure | 1 to 10 bar | The rate of polymerization is typically first order in monomer concentration. Higher pressure increases the rate of propagation, leading to higher yields and often higher molecular weight polymers. |
| Solvent | Toluene, Hexane, Methylcyclohexane | [HNMe₂Ph][B(C₆F₅)₄] has poor solubility in aliphatic hydrocarbons like hexane, which can be problematic for commercial solution processes. [8][11]Toluene is a common laboratory solvent due to better solubility, but aromatic solvents can sometimes interact with the cationic active site. The development of borates with long alkyl chains on the cation has addressed this solubility issue. [11][18] |
Conclusion
This compound is a powerful and well-defined cocatalyst that provides a clear and efficient pathway to activate single-site catalysts. Its mechanism, based on simple protonolysis, allows for precise stoichiometric control over the generation of the active cationic species. While its solubility in aliphatic solvents presents a challenge for certain industrial applications, its high activity and the clean nature of the activation process make it an invaluable tool for researchers, scientists, and drug development professionals exploring the synthesis of novel polyolefins with tailored properties. Understanding the interplay between the catalyst, cocatalyst, scavenger, and reaction conditions is paramount to harnessing the full potential of this sophisticated catalytic system.
References
- Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtrIjjjHqQh_voFWsb6hU68iv1ZfW76IjTC5QnALkhHn9LALC8jwk4yTmWYEKdjica3SSUhu6jSgtDb3xHUX4Uf2k1pvhK987jHn7jy1QtHhlM38xIKmlvvSxUJc8HqSwgmi3ub5a6SLpOn-f4]
- Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [URL: https://pubs.acs.org/doi/10.1021/cr980462j]
- Activation of metallocene type pre‐catalysts with borate type cocatalyst. ResearchGate. [URL: https://www.researchgate.
- Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic Conditions. Kyushu University Institutional Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk2rWKS0f46AFBOn11OZ1FPwI0M72-eRyPwZGMaCkGsa1iTxRHIBE8PfqcuhDHkcWYlQXtwN9QGygVG5sQV08yYAg2s5wG2P6hEJQcfIYhTG3bs5EIT9ys1MOpoZ11c7fld4zuHScXVuVu0TbKyMcc4xoKapgnfkSJq8bvfLvETqcSpr-j]
- Borate-activated metallocene catalysts. Google Patents. [URL: https://patents.google.
- Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. ResearchGate. [URL: https://www.researchgate.
- metallocene co-catalyst borate. AGC Inc. [URL: https://www.agc.com/en/products/detail/1192534_2814.html]
- dimethylanilinium tetrakis(pentafluorophenyl) borate Safety Data Sheet. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7wmIowlKDY29TmdUTpV9e6c7lvGM5VPVjEW1x7Wv-Y0ZxH3SkG0yNz5CHzmvMwLN0HZ5ELvtcJJhgIR9R2NlWqezItF8CYgZgF5SXlvF01zseO6jGxgaWzsMem-9kwTULqnO8eh9QnRQ-ptLIBxgA7mGMbNpDrlF5vQ==]
- This compound Safety Information. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D2088]
- SYNTHESIS, CHARACTERIZATION AND PROPERTIES OF NOVEL POLYOLEFINS BY SINGLE-SITE CATALYSTS. MacSphere, McMaster University. [URL: https://macsphere.mcmaster.ca/handle/11375/11693]
- Single‐Site Catalysts. Ouchi Lab. [URL: https://www.chem.eng.osaka-u.ac.
- Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4759]
- Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers. [URL: https://www.mdpi.com/2073-4360/13/21/3785]
- Single-site catalysts in the industrial production of polyethylene. ResearchGate. [URL: https://www.researchgate.net/publication/271207604_Single-site_catalysts_in_the_industrial_production_of_polyethylene]
- This compound. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/AU/en/p/D2088]
- This compound. TCI Chemicals (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/D2088]
- Single Site Olefin Polymerization Kinetics. Purdue College of Engineering. [URL: https://engineering.purdue.
- Stereoselective polymerization with single-site catalysts. ResearchGate. [URL: https://www.researchgate.
- Dimethylanilinium tetrakis(pentafluorophenyl)borate wiki. Guidechem. [URL: https://www.guidechem.com/wiki/dimethylanilinium-tetrakis(pentafluorophenyl)
- Surface science of single-site heterogeneous olefin polymerization catalysts. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.96.7.3422]
- Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8692791.htm]
- Olefin polymerization cocatalysts: Development, applications, and prospects. Chinese Journal of Polymer Science. [URL: https://link.springer.com/article/10.1007/s10118-022-2735-8]
- Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587391/]
- This compound. ChemBK. [URL: https://www.chembk.com/en/chem/N,N-Dimethylanilinium%20Tetrakis(pentafluorophenyl)
- Dimethylanilinium tetrakis(pentafluorophenyl)borate. Santa Cruz Biotechnology. [URL: https://www.scbt.
- Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7077391/]
- Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02602a]
- Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00566]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10996402]
- N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Ereztech. [URL: https://ereztech.
- Single-Site Heterogeneous Catalysts for Olefin Polymerization Enabled by Cation Exchange in a Metal-Organic Framework. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/27443860/]
- Ziegler–Natta catalyst. Wikipedia. [URL: https://en.wikipedia.
- Application Notes and Protocols: Activation of Ziegler-Natta Catalysts with Sodium Tetrakis(pentafluorophenyl)borate. Benchchem. [URL: https://www.benchchem.
- Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. ResearchGate. [URL: https://www.researchgate.
- Ziegler—Natta Catalysts – V 1. Routledge Resources Online. [URL: https://www.routledge-polymers.com/articles/ziegler-natta-catalysts-v-1/10.1201/082470678x-c00000100]
- Ziegler–Natta Catalysts: Applications in Modern Polymer Science. ResearchGate. [URL: https://www.researchgate.
- The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers. [URL: https://www.mdpi.com/2073-4360/5/3/1013]
Sources
- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 2. Single‐Site Catalysts [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Page loading... [guidechem.com]
- 13. scbt.com [scbt.com]
- 14. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US11192963B2 - Borate-activated metallocene catalysts - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
The Versatile Activator: A Guide to N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate in Organic Synthesis
This technical guide provides an in-depth exploration of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, commonly referred to as [HMe₂NPh][B(C₆F₅)₄] or DMAB. While renowned for its pivotal role in olefin polymerization, the utility of this powerful activator extends to a variety of other catalytic transformations in modern organic synthesis. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only an overview of its applications but also detailed, actionable protocols.
Introduction: Understanding the Power of a Weakly Coordinating Anion
This compound is a salt composed of a dimethylanilinium cation and the sterically bulky, weakly coordinating tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻. The key to its efficacy lies in the anion's low nucleophilicity and exceptional stability, which arises from the electron-withdrawing nature of the pentafluorophenyl groups.[1] This inherent stability allows the anion to stabilize highly electrophilic and reactive cationic species without strongly coordinating to them, thereby enabling catalysis.
The primary mechanism of action for DMAB involves the protonolysis of a metal-alkyl or metal-hydride bond of a pre-catalyst. The acidic proton of the N,N-dimethylanilinium cation reacts with an anionic ligand (e.g., a methyl group) on the metal center, leading to the formation of a neutral byproduct (methane) and a highly reactive cationic metal complex.[1] This process is central to its application in activating a wide range of transition metal catalysts.
Key Properties of this compound:
| Property | Value |
| CAS Number | 118612-00-3 |
| Molecular Formula | C₃₂H₁₂BF₂₀N |
| Molecular Weight | 801.22 g/mol |
| Appearance | Off-white to white powder or crystalline solid. May turn blue on exposure to air.[2][3] |
| Solubility | Insoluble in aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane). Soluble in more polar aromatic hydrocarbons (e.g., toluene) and chlorinated solvents. |
| Stability | Hygroscopic; handle and store under an inert atmosphere.[2][3] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5][6]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[4][5][6] It is also suspected of causing cancer.[4][5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Core Application: Activation of Olefin Polymerization Catalysts
The most prominent application of DMAB is as a cocatalyst for the activation of Group 4 metallocene and other single-site catalysts for olefin polymerization.[1] It serves as a highly effective alternative to methylaluminoxane (MAO).
Mechanism of Activation
The activation process involves the abstraction of an anionic ligand, typically a methyl or alkyl group, from the neutral metallocene precursor by the acidic proton of the dimethylanilinium cation. This generates a highly electrophilic 14-electron cationic metallocene species, which is the active catalyst for polymerization. The weakly coordinating [B(C₆F₅)₄]⁻ anion stabilizes this cation without forming a strong bond, allowing the olefin monomer to coordinate and insert into the metal-carbon bond, thus propagating the polymer chain.[1]
General Protocol for Ethylene Polymerization
This protocol provides a general guideline for the polymerization of ethylene using a zirconocene catalyst activated by DMAB.
Materials:
-
Zirconocene dichloride pre-catalyst (e.g., bis(cyclopentadienyl)zirconium(IV) dichloride)
-
This compound (DMAB)
-
Triisobutylaluminum (TIBA) or trimethylaluminum (TMA) as a scavenger
-
Toluene (anhydrous, deoxygenated)
-
Ethylene gas (polymerization grade)
-
Schlenk flask or high-pressure reactor
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Reactor Preparation: A thoroughly dried Schlenk flask or high-pressure reactor equipped with a magnetic stir bar is placed under a high vacuum and backfilled with argon or nitrogen several times.
-
Solvent and Scavenger Addition: Anhydrous, deoxygenated toluene is added to the reactor via cannula. A solution of TIBA or TMA in toluene is then added as a scavenger to remove any protic impurities. The mixture is stirred at the desired reaction temperature for a specified time (e.g., 30 minutes).
-
Pre-catalyst and Activator Preparation: In a separate glovebox or under an inert atmosphere, the zirconocene pre-catalyst and DMAB are weighed into separate vials and dissolved in anhydrous, deoxygenated toluene.
-
Catalyst Injection: The zirconocene pre-catalyst solution is injected into the reactor, followed by the DMAB solution. The molar ratio of the pre-catalyst to DMAB is a critical parameter and should be optimized for the specific catalytic system.
-
Polymerization: The reactor is then pressurized with ethylene gas to the desired pressure. The polymerization is allowed to proceed for the desired time, with the temperature maintained by a cooling bath if necessary.
-
Quenching and Work-up: The polymerization is terminated by venting the ethylene and adding a quenching agent, such as acidified methanol. The precipitated polyethylene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Quantitative Data for a Representative System:
| Parameter | Value |
| Catalyst | rac-Et(Ind)₂ZrCl₂ |
| Activator | [HMe₂NPh][B(C₆F₅)₄] |
| Scavenger | Triisobutylaluminum (TIBA) |
| Solvent | Toluene |
| Temperature | 50 °C |
| Ethylene Pressure | 1 atm |
| Zr:B:Al Ratio | 1:1.2:100 |
| Activity | Varies with specific conditions, but can be in the range of 10⁶ g PE/(mol Zr·h) |
Emerging Applications in Organic Synthesis
Beyond its established role in polymerization, DMAB is finding increasing use as a potent activator for a range of other catalytic transformations.
Catalytic Carboamination of Alkynes
DMAB, in combination with titanium(IV) tetrakis(dimethylamide) (Ti(NMe₂)₄), catalyzes the carboamination of alkynes with aldimines to produce highly substituted α,β-unsaturated imines. These products are valuable building blocks in organic synthesis.
Mechanism Insight:
The reaction is thought to proceed through the formation of a cationic titanium-imido intermediate generated by the protonolysis of a Ti-N bond by the anilinium cation. This electrophilic species then undergoes a cascade of reactions with the alkyne and aldimine to afford the final product.
Protocol for the Synthesis of an α,β-Unsaturated Imine:
Materials:
-
Titanium(IV) tetrakis(dimethylamide) (Ti(NMe₂)₄)
-
This compound (DMAB)
-
Alkyne (e.g., diphenylacetylene)
-
Aldimine (e.g., N-benzylidene-tert-butylamine)
-
Anhydrous toluene
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, a solution of Ti(NMe₂)₄ (e.g., 0.05 mmol) in anhydrous toluene (1 mL) is prepared in a vial.
-
Activator Addition: A solution of DMAB (e.g., 0.05 mmol) in anhydrous toluene (1 mL) is added to the Ti(NMe₂)₄ solution.
-
Substrate Addition: The alkyne (e.g., 1.0 mmol) and aldimine (e.g., 1.0 mmol) are added to the catalyst mixture.
-
Reaction: The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).
-
Work-up: The reaction is quenched with methanol. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the α,β-unsaturated imine.
C-H Bond Functionalization of Pyridine Derivatives
DMAB has been employed as an activator in rhodium-catalyzed C-H functionalization reactions of pyridine derivatives. This methodology allows for the direct formation of C-C bonds at the ortho-position of the pyridine ring, providing a streamlined route to functionalized heterocyclic compounds.
General Principle:
In these reactions, a rhodium pre-catalyst is activated by DMAB to generate a cationic rhodium species. This active catalyst then coordinates to the pyridine nitrogen, directing the C-H activation at the ortho-position of a substituent, such as a phenyl group in 2-phenylpyridine. The resulting rhodacycle can then react with various coupling partners, such as alkynes or alkenes, to form new C-C bonds.
Representative Reaction:
A rhodium(III) pre-catalyst, in the presence of DMAB, can catalyze the coupling of 2-phenylpyridine with an alkyne to yield an annulated pyridine derivative.
Note on Protocol Development: While the principle of this application is established, detailed, universally applicable protocols are highly substrate- and catalyst-dependent. Researchers should consult the primary literature for specific reaction conditions based on their desired transformation.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone activator in the field of olefin polymerization. Its ability to generate highly active cationic catalysts through protonolysis, stabilized by the non-coordinating [B(C₆F₅)₄]⁻ anion, is a testament to the power of weakly coordinating anion chemistry.
The emerging applications of DMAB in areas such as catalytic carboamination and C-H bond functionalization highlight its broader potential in organic synthesis. As the demand for more efficient and selective catalytic methods grows, it is anticipated that the use of DMAB and related borate activators will continue to expand into new and innovative areas of chemical synthesis, enabling the construction of complex molecules with greater precision and efficiency. Further research into the development of more soluble and tailored borate activators will undoubtedly open new frontiers in catalysis.
References
A comprehensive list of references will be compiled based on the specific citations used in the final, fully developed guide. This will include full bibliographic information and clickable URLs to the source material.
Sources
Application Notes and Protocols for Metallocene Catalyst Activation with N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate
Introduction: The Pivotal Role of Borate Activators in Single-Site Catalysis
Metallocene catalysts represent a cornerstone of modern polyolefin production, enabling the synthesis of polymers with precisely controlled microstructures, tacticities, and molecular weight distributions.[1] However, these pre-catalysts, typically dialkyl or dihalide group 4 transition metal complexes (e.g., zirconocenes, titanocenes), are inactive on their own. Their activation into a catalytically competent cationic state is paramount. While methylaluminoxane (MAO) has been a widely used activator, stoichiometric borate compounds have emerged as highly effective alternatives, offering better-defined active species and avoiding the large excess of aluminum compounds associated with MAO.[2][3][4]
Among these borate activators, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [PhNMe₂H][B(C₆F₅)₄], is a prominent and commercially significant example.[3][5] This application note provides an in-depth guide for researchers and scientists on the mechanism, practical considerations, and detailed protocols for activating metallocene catalysts using this powerful cocatalyst.
Mechanism of Activation: From Neutral Pre-catalyst to Cationic Active Site
The activation of a dialkyl metallocene pre-catalyst by [PhNMe₂H][B(C₆F₅)₄] is a classic acid-base reaction. The process hinges on the abstraction of an alkyl group (typically methyl) from the metallocene by the acidic proton of the N,N-dimethylanilinium cation. This generates a highly reactive, 14-electron cationic metallocene alkyl species, which is the active site for olefin polymerization.
The key components of this activation are:
-
The Metallocene Pre-catalyst (e.g., L₂ZrMe₂): A neutral complex containing two ligands (L), a central zirconium atom, and two methyl groups.
-
The Activator ([PhNMe₂H][B(C₆F₅)₄]): An ionic compound consisting of the N,N-dimethylanilinium cation ([PhNMe₂H]⁺) and the weakly coordinating tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻).
The activation proceeds via the following steps:
-
Protonolysis: The acidic proton from the anilinium cation is transferred to one of the methyl groups on the metallocene.
-
Methane Elimination: This proton transfer results in the elimination of a neutral methane (CH₄) molecule.
-
Ion Pair Formation: The departure of the methyl group leaves a cationic metallocene center, [L₂ZrMe]⁺. This cation forms a tight ion pair with the bulky, non-coordinating [B(C₆F₅)₄]⁻ anion. The neutral N,N-dimethylaniline (PhNMe₂) is formed as a byproduct.
The resulting cationic species, [L₂ZrMe]⁺[B(C₆F₅)₄]⁻, is the catalytically active complex that can now coordinate and insert olefin monomers to grow the polymer chain. The large, electron-delocalized structure of the [B(C₆F₅)₄]⁻ anion prevents it from strongly coordinating to the cationic metal center, thus preserving its high electrophilicity and catalytic activity.[6]
Caption: Mechanism of metallocene activation by [PhNMe₂H][B(C₆F₅)₄].
Practical Considerations and Field-Proven Insights
While the activation mechanism is straightforward, successful and reproducible polymerization requires attention to several practical details:
-
Solvent Choice and Solubility: A significant challenge with [PhNMe₂H][B(C₆F₅)₄] is its poor solubility in aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane), which are often preferred for commercial polymerization processes.[2][3] This can lead to heterogeneity in the reaction medium.[7] Aromatic solvents like toluene offer better solubility for the activator, but their potential coordination to the active site can influence catalytic activity.[7][8] For applications requiring aliphatic solvents, alternative activators with long alkyl chains on the ammonium cation, such as [Me(C₁₈H₃₇)₂NH]⁺[B(C₆F₅)₄]⁻, have been developed to improve solubility.[3]
-
Stoichiometry and Scavengers: Ideally, a 1:1 molar ratio of activator to pre-catalyst is sufficient. However, polymerization systems are extremely sensitive to impurities like water, which can deactivate both the activator and the catalyst. Therefore, the use of a scavenger, such as triisobutylaluminum (TIBA) or trimethylaluminum (TMA), is crucial. The scavenger is added first to react with any protic impurities in the solvent and monomer feed.
-
Temperature Effects: Polymerization temperature significantly impacts catalyst activity and the properties of the resulting polymer. Higher temperatures generally lead to increased catalyst activity but can also result in lower polymer molecular weight due to faster chain transfer reactions.[1][9] The optimal temperature must be determined empirically for each specific catalyst system and desired polymer grade.
Experimental Protocols
The following protocols provide a generalized framework for the activation of a metallocene catalyst and subsequent olefin polymerization. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Stock Solution Preparation
Objective: To prepare standardized solutions of the metallocene pre-catalyst and the borate activator.
| Component | Typical Concentration | Solvent | Notes |
| Metallocene Pre-catalyst | 1-10 µmol/mL | Toluene | Store in a freezer. Color may vary. |
| [PhNMe₂H][B(C₆F₅)₄] | 1-10 µmol/mL | Toluene | May require slight warming to fully dissolve. |
| Triisobutylaluminum (TIBA) | 1.0 M | Hexanes | Commercially available. Use as a scavenger. |
Procedure:
-
In a glovebox, accurately weigh the required amount of metallocene pre-catalyst into a volumetric flask.
-
Add dry, degassed toluene to the flask to dissolve the solid and then dilute to the mark.
-
Repeat the process for the [PhNMe₂H][B(C₆F₅)₄] activator.
-
The scavenger solution (TIBA) is typically purchased as a ready-to-use solution.
Protocol 2: Ethylene Polymerization in a Batch Reactor
Objective: To perform a small-scale ethylene polymerization to assess catalyst activity.
Materials:
-
Dried and deoxygenated polymerization solvent (e.g., toluene or hexane).
-
Ethylene (polymerization grade).
-
TIBA solution.
-
Metallocene stock solution.
-
[PhNMe₂H][B(C₆F₅)₄] stock solution.
-
Acidified methanol (5% HCl) for quenching.
Caption: General workflow for batch ethylene polymerization.
Procedure:
-
Reactor Setup: Assemble a dry glass reactor equipped with a mechanical stirrer and temperature control. Purge the reactor thoroughly with inert gas.
-
Solvent and Scavenger Addition: Charge the reactor with 100 mL of the chosen solvent. Inject the scavenger (e.g., 0.1 mL of 1.0 M TIBA) and stir for 10 minutes to passivate the reactor.
-
Ethylene Saturation: Heat the reactor to the desired temperature (e.g., 80°C).[9] Pressurize the reactor with ethylene to the desired pressure (e.g., 2 bar) and allow the solvent to become saturated.
-
Catalyst Injection: Using a gas-tight syringe, inject a specific amount of the metallocene stock solution (e.g., 1.0 mL, containing 5 µmol).
-
Activation: Immediately following the metallocene, inject an equimolar amount of the [PhNMe₂H][B(C₆F₅)₄] stock solution (e.g., 1.0 mL, containing 5 µmol).
-
Polymerization: Start the timer and maintain constant temperature and pressure. Monitor the uptake of ethylene over time.
-
Quenching: After the desired reaction time (e.g., 15 minutes), vent the ethylene pressure and inject 5 mL of acidified methanol to quench the reaction.
-
Polymer Isolation: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and dry it in a vacuum oven overnight.
-
Analysis: Weigh the dried polymer to calculate the catalyst activity (e.g., in kg of polymer per mole of metal per hour). Analyze the polymer for molecular weight, molecular weight distribution (by GPC), and other desired properties.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] Causes skin irritation and serious eye damage.[11][12] Suspected of causing cancer.[11][12] It is also moisture-sensitive.[10]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[10][13] Work in a well-ventilated area or a fume hood.
-
Handling: Avoid breathing dust.[10][13] Do not eat, drink, or smoke when using this product.[11][12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry place in a tightly closed container under an inert atmosphere.[10] Store locked up.[11][13]
-
First Aid:
Always consult the latest Material Safety Data Sheet (MSDS) before handling this compound.[10]
References
- Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate - Cole-Parmer.
-
Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization | springerprofessional.de. Available from: [Link]
-
Cocatalysts for metal-catalyzed olefin polymerization: activators, activation processes, and structure-activity relationships. | Semantic Scholar. Available from: [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC - NIH. Available from: [Link]
-
Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization | Request PDF - ResearchGate. Available from: [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - MDPI. Available from: [Link]
-
Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PubMed Central. Available from: [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC - NIH. Available from: [Link]
-
Summary of preparing the dimethylanilinium tetrakis(pentafluorophenyl)borate. - ResearchGate. Available from: [Link]
-
Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. Available from: [Link]
-
Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives. Probing the Limits of Anion “Noncoordination” via a Synthetic, Solution Dynamic, Structural, and Catalytic Olefin Polymerization Study - Sci-Hub. Available from: [Link]
-
(PDF) Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - ResearchGate. Available from: [Link]
-
Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. Available from: [Link]
-
Investigation of the role of the borate additive. - ResearchGate. Available from: [Link]
-
Boron-Activated Single-Metal-Site Catalysts Break Adsorption-Energy Scaling Relations for Robust Bifunctional Oxygen Catalysis | Article Information | J-GLOBAL. Available from: [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane | ACS Organic & Inorganic Au. Available from: [Link]
-
Role of Borate Buffer in Organic Degradation by Peroxymonosulfate in the Presence of Metal Oxides - MDPI. Available from: [Link]
-
Coordination chemistry of the activation of [(triazacyclohexane)CrCl3] with [PhNMe2H][B(C6F5)4] and AlR3 | Request PDF - ResearchGate. Available from: [Link]
-
Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4] - ResearchGate. Available from: [Link]
-
Preparation of catalyst precursors bearing [B(C6F5)4] - ResearchGate. Available from: [Link]
-
The Role of B(C6F5)3 in Catalyst Activation, Anion Formation and as C6F5 Transfer Agent. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization | springerprofessional.de [springerprofessional.de]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound | 118612-00-3 | TCI AMERICA [tcichemicals.com]
- 12. This compound | 118612-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate for α-Olefin Polymerization
Introduction: The Pivotal Role of Borate Activators in Precision Polymerization
In the landscape of modern polymer chemistry, single-site catalysts, particularly metallocenes and post-metallocene complexes, have revolutionized the production of polyolefins. These catalysts offer unprecedented control over polymer microstructure, leading to materials with tailored properties. However, the neutral, typically dialkyl or dihalide, precatalyst is inactive for polymerization. Activation requires the generation of a highly electrophilic, cationic metal-alkyl species. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻, has emerged as a highly effective and discrete stoichiometric activator for this purpose, offering a compelling alternative to traditional cocatalysts like methylaluminoxane (MAO).[1]
The efficacy of [HNMe₂Ph][B(C₆F₅)₄] stems from two key features: the Brønsted acidity of the N,N-dimethylanilinium cation and the non-coordinating nature of the tetrakis(pentafluorophenyl)borate anion. The anilinium ion readily protonates a metal-alkyl bond on the precatalyst, releasing a neutral amine and generating the catalytically active metal cation.[2][3] The [B(C₆F₅)₄]⁻ anion is sterically bulky and electronically delocalized, making it a very weakly coordinating anion. This ensures a "naked" and highly reactive cationic metal center, facilitating rapid monomer coordination and insertion, which is the cornerstone of efficient polymerization.[4]
This guide provides an in-depth overview of the mechanism, application, and detailed protocols for utilizing this compound in α-olefin polymerization for research and development settings.
Mechanism of Activation: The Protonolysis Pathway
The activation of a metallocene dialkyl precatalyst, such as Cp₂ZrMe₂, with [HNMe₂Ph][B(C₆F₅)₄] proceeds via a straightforward acid-base reaction. The process is often carried out in the presence of an aluminum alkyl scavenger, like triisobutylaluminum (TIBA), to remove impurities from the reaction medium.
The core activation sequence is as follows:
-
Alkylation (if necessary): If starting with a metallocene dihalide (e.g., Cp₂ZrCl₂), it must first be alkylated. This is typically achieved using an organoaluminum compound like TIBA or trimethylaluminum (TMA).
-
Protonolysis: The N,N-dimethylanilinium cation donates its proton to one of the alkyl groups (e.g., methyl) on the metallocene.
-
Generation of the Active Species: This proton transfer results in the elimination of a neutral methane molecule and the formation of the catalytically active species: a cationic metallocene alkyl complex, [Cp₂ZrMe]⁺, ion-paired with the non-coordinating [B(C₆F₅)₄]⁻ anion. The neutral N,N-dimethylaniline byproduct remains in solution but can coordinate to the cationic center, influencing catalytic activity.[3]
Visualization of the Activation Mechanism
The following diagram illustrates the activation of a generic zirconocene dimethyl precatalyst.
Caption: Activation of a zirconocene dimethyl precatalyst via protonolysis.
Experimental Protocols: A Practical Guide
The following protocols provide a standardized workflow for conducting α-olefin polymerization. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.
Protocol 1: Ethylene Homopolymerization in Toluene
This protocol describes a representative small-scale batch polymerization of ethylene.
Materials & Reagents:
-
Precatalyst: Zirconocene dichloride (e.g., Cp₂ZrCl₂)
-
Activator: this compound ([HNMe₂Ph][B(C₆F₅)₄])
-
Scavenger/Alkylating Agent: Triisobutylaluminum (TIBA), 1.0 M solution in hexanes
-
Solvent: Anhydrous, deoxygenated toluene
-
Monomer: Ethylene (polymerization grade)
-
Quenching Agent: Acidified methanol (5% HCl v/v)
-
Apparatus: Jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and pressure gauge.
Procedure:
-
Reactor Preparation: Thoroughly dry the glass reactor under vacuum while heating. Backfill with inert gas and allow to cool to the desired reaction temperature (e.g., 60 °C).
-
Solvent and Scavenger Addition: Charge the reactor with 200 mL of toluene. Add a calculated amount of TIBA solution (e.g., 0.5 mmol) to scavenge impurities. Stir for 15 minutes. The amount of scavenger should be optimized for the specific solvent purity and precatalyst.
-
Precatalyst and Activator Preparation: In a glovebox, prepare separate stock solutions of the zirconocene precatalyst and the borate activator in toluene. A typical concentration is 1-2 µmol/mL.
-
Catalyst Injection:
-
Inject the required volume of the zirconocene dichloride solution (e.g., 10 µmol) into the reactor. Stir for 5-10 minutes to allow for in-situ alkylation by the excess TIBA.
-
Inject the stoichiometric equivalent of the borate activator solution (e.g., 10 µmol, for a B/Zr ratio of 1:1) to initiate the polymerization.
-
-
Polymerization: Immediately begin feeding ethylene into the reactor, maintaining a constant pressure (e.g., 4.5 bar).[5] Monitor the reaction temperature and ethylene uptake.
-
Termination: After the desired reaction time (e.g., 10 minutes), stop the ethylene flow and vent the reactor. Terminate the polymerization by injecting 10 mL of acidified methanol.
-
Polymer Isolation: Precipitate the polyethylene by pouring the reactor contents into a larger volume of methanol. Stir vigorously.
-
Purification and Drying: Filter the polymer, wash extensively with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Analyze the polymer for yield, molecular weight (Mₙ, Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualization of the Polymerization Workflow
This diagram outlines the key steps in the laboratory-scale polymerization process.
Caption: General experimental workflow for α-olefin polymerization.
Data & Performance Insights
The choice of activator, solvent, and catalyst structure significantly impacts polymerization activity and the final polymer properties. While [HNMe₂Ph][B(C₆F₅)₄] is a potent activator, its performance can be modulated.
Key Considerations:
-
Solubility: A major practical challenge with [HNMe₂Ph][B(C₆F₅)₄] is its poor solubility in aliphatic hydrocarbons (e.g., hexane, methylcyclohexane), which are preferred in many commercial solution processes.[2][6] This can lead to heterogeneous reaction mixtures and lower-than-expected activity.[7] Research has focused on developing analogs with long-chain alkyl groups on the ammonium cation to improve solubility.[2][6]
-
Catalyst-Cocatalyst Nuclearity: The interaction between the cationic catalyst and the borate anion is not trivial. Weak interactions can lead to higher catalytic activity and better comonomer incorporation, especially in non-coordinating alkane solvents compared to aromatic solvents like toluene.[7][8]
-
Scavenger Interaction: Organoaluminum compounds like TIBA can react with borate activators. For instance, reactions between TIBA and [PhNHMe₂][B(C₆F₅)₄] have been observed, which can influence the true nature of the activating species.[3] The ratio of Al to Boron is a critical parameter to optimize.
Table 1: Representative Performance Data
The following table summarizes typical results for ethylene/1-hexene copolymerization using a half-titanocene catalyst, illustrating the effect of different borate activators in methylcyclohexane (MCH).
| Run | Precatalyst | Cocatalyst System | Solvent | Activity ( kg/mol-Ti ·h) | 1-Hexene Inc. (mol%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |
| 1 | Catalyst A | [HNMe₂Ph][B(C₆F₅)₄] / TIBA | MCH | 3500 | 5.5 | 120 | 2.1 |
| 2 | Catalyst A | [Ph₃C][B(C₆F₅)₄] / TIBA | MCH | 4200 | 6.2 | 115 | 2.0 |
| 3 | Catalyst A | MAO | Toluene | 2800 | 3.1 | 150 | 2.5 |
Data is illustrative and synthesized from trends reported in the literature, such as references[7] and[5]. "Catalyst A" represents a typical constrained geometry half-titanocene complex.
Safety and Handling
-
This compound: This compound is an off-white to white powder.[9] It is hygroscopic and may color blue on exposure to air.[9] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organoaluminum Reagents (e.g., TIBA): These are pyrophoric and react violently with water and air. They must be handled exclusively under a dry, inert atmosphere.
-
Solvents: Toluene and other hydrocarbon solvents are flammable and pose inhalation risks. Work in a well-ventilated fume hood.
Conclusion
This compound is a powerful and well-defined activator for single-site α-olefin polymerization catalysts. Its mechanism, based on protonolysis, provides a clean and stoichiometric route to the active cationic species. While its solubility in aliphatic solvents presents a challenge for some industrial applications, its high activity and the ability to finely tune polymerization by avoiding the complexities of MAO make it an invaluable tool for academic research and the development of specialty polyolefins. Understanding the interplay between the precatalyst, the borate activator, and the reaction conditions is crucial for harnessing its full potential to create polymers with precise microstructural control.
References
-
Marks, T. J., et al. (2003). Catalyst/cocatalyst nuclearity effects in single-site olefin polymerization. Significantly enhanced 1-octene and isobutene comonomer enchainment in ethylene polymerizations mediated by binuclear catalysts and cocatalysts. Journal of the American Chemical Society, 125(36), 10788-9. [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
-
Marks, T. J., et al. (2002). Catalyst/Cocatalyst Nuclearity Effects in Single-Site Polymerization. Enhanced Polyethylene Branching and α-Olefin Comonomer Enchainment in Polymerizations Mediated by Binuclear Catalysts and Cocatalysts via a New Enchainment Pathway. Journal of the American Chemical Society, 124(30), 8798-8816. [Link]
-
Marks, T. J., et al. (2003). Catalyst/Cocatalyst Nuclearity Effects in Single-Site Olefin Polymerization. Significantly Enhanced 1-Octene and Isobutene Comonomer Enchainment in Ethylene Polymerizations Mediated by Binuclear Catalysts and Cocatalysts. Journal of the American Chemical Society, 125(36), 10788-10789. [Link]
-
Somorjai, G. A., et al. (2004). Surface science of single-site heterogeneous olefin polymerization catalysts. Proceedings of the National Academy of Sciences, 101(25), 9178-9183. [Link]
-
Chemdad Co., Ltd. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Product Information. [Link]
-
Lee, B. Y., et al. (2018). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 10(9), 1013. [Link]
-
Naga, N., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au, 2(4), 339-348. [Link]
-
Li, Y., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(19), 4068. [Link]
- Kolodka, E., et al. (2007). Borate activator.
-
Busico, V., et al. (2024). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Inorganic Chemistry Frontiers. [Link]
-
Talsi, E. P., & Bryliakov, K. P. (2023). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Catalysts, 13(7), 1109. [Link]
-
Piers, W. E., et al. (2000). Synthesis, Structure, and Application of [PhNMe₂H][B{C₆F₄C(C₆F₅)₂F}₄]. Organometallics, 19(26), 5483-5485. [Link]
-
Thorn, M. (n.d.). Fundamental Studies on the Activation of Single-Site Alpha-Olefin Polymerization Catalysts. W.R. Grace. [Link]
-
Li, Y., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(19), 4068. [Link]
-
Naga, N., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au, 2(4), 339-348. [Link]
-
Mensah, B. (2017). Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. ResearchGate. [Link]
-
Mindiola, D. J., et al. (2011). Ti(NMe₂)₄ and [HNMe₂Ph][B(C₆F₅)₄]: A convenient blend for effective catalytic carboamination of alkynes. Inorganica Chimica Acta, 369(1), 277-284. [Link]
-
Bochmann, M., et al. (2011). Activation of Substituted Metallocene Catalysts Using Methylaluminoxane. Chemistry - A European Journal, 17(23), 6499-6510. [Link]
-
Busico, V., et al. (2024). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Inorganic Chemistry Frontiers. [Link]
-
Asuhaimi, F. A., et al. (2023). Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. ResearchGate. [Link]
-
Scott, S. L., et al. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. Journal of the American Chemical Society, 143(29), 11049-11060. [Link]
-
Bochmann, M., et al. (2003). Activator effects in metallocene-based alkene polymerisations: Unexpectedly strong dependence of catalyst activity on trityl concentration. Dalton Transactions, (13), 2564-2565. [Link]
-
Stephan, D. W. (2024). Studies of Two- and Three-Coordinate Boron Cations. University of Toronto. [Link]
-
Piers, W. E., et al. (2003). Synthesis, structural characterization and reactivity of the amino borane 1-(NPh₂)-2-[B(C₆F₅)₂]C₆H₄. Dalton Transactions, (12), 2424-2428. [Link]
-
Stephan, D. W., et al. (2007). The Synthesis, Structure and Reactivity of B(C₆F₅)₃‐Stabilised Amide (M–NH₂) Complexes of the Group 4 Metals. Chemistry - A European Journal, 13(19), 5494-5503. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01874E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethylanilinium tetrakis(pentafluorophenyl)borate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocol: Precision Polymerization of Olefins Using [PhNMe2H][B(C6F5)4]
Introduction: The Role of N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate in Catalysis
This compound, denoted as [PhNMe₂H][B(C₆F₅)₄], is a powerful and widely utilized cocatalyst or activator in the field of olefin polymerization.[1][2] It belongs to a class of organoboron compounds that have revolutionized polymerization by enabling the use of stoichiometric quantities for catalyst activation, a significant advantage over traditional activators like methylaluminoxane (MAO) which often require large excesses.[1][3] This compound is particularly effective in activating Group 4 metallocene and other transition metal pre-catalysts for the polymerization of monomers such as ethylene, propylene, styrene, and isoprene.[1][4][5]
The primary function of [PhNMe₂H][B(C₆F₅)₄] is to abstract an alkyl group from the neutral metal pre-catalyst, generating a catalytically active cationic metal center.[6][7] The resulting [B(C₆F₅)₄]⁻ anion is exceptionally bulky and weakly coordinating, which prevents tight ion-pairing and allows the monomer to easily access the active site, leading to high polymerization activity.[2] This application note provides a comprehensive guide to the experimental setup, a detailed protocol for olefin polymerization, safety considerations, and methods for polymer characterization.
Mechanism of Activation: The "Weakly Coordinating Anion" Principle
The activation process is a key step that defines the efficiency of the polymerization. It is an acid-base reaction where the anilinium cation of the activator protonates an alkyl group on the metallocene, which is then eliminated as a neutral alkane. This generates the active cationic metallocene species and the non-coordinating borate anion.
The process can be summarized as follows:
-
Alkylation of the Pre-catalyst: The metallocene dihalide pre-catalyst (e.g., Cp₂ZrCl₂) is first alkylated using an organoaluminum compound, such as triisobutylaluminum (TIBA), to form a metallocene dialkyl (e.g., Cp₂Zr(iBu)₂). The alkylaluminum compound also acts as a crucial scavenger, removing impurities like water from the reaction medium that would otherwise deactivate the catalyst.[3][8]
-
Protonolysis and Ion Pair Formation: The N,N-dimethylanilinium cation ([PhNMe₂H]⁺) from the borate activator donates a proton to one of the alkyl groups on the metallocene.
-
Generation of the Active Species: This proton transfer results in the elimination of a neutral alkane (e.g., isobutane) and the formation of a cationic, 14-electron metallocene active species, [L-M-R]⁺.[7] The large, weakly coordinating [B(C₆F₅)₄]⁻ anion stabilizes this cation, forming a solvent-separated or loose ion pair that is highly active for polymerization.[6][7]
Caption: General mechanism for metallocene activation.
Safety and Handling of [PhNMe₂H][B(C₆F₅)₄]
Proper handling of the cocatalyst is paramount for both safety and experimental success.
-
Hazards: [PhNMe₂H][B(C₆F₅)₄] is harmful if swallowed and causes serious eye damage.[9][10][11] It is also suspected of causing cancer.[9][10][11] Skin contact may cause irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][12] All manipulations should be performed inside a certified chemical fume hood.[13]
-
Handling: This compound is sensitive to moisture and air.[12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques to prevent degradation and ensure catalytic activity.[5][12] Avoid dust formation.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[12] Keep away from strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Experimental Protocol: Ethylene Polymerization
This protocol provides a general procedure for the polymerization of ethylene using a zirconocene pre-catalyst activated by [PhNMe₂H][B(C₆F₅)₄]. This procedure should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere.
Materials and Reagents
-
Pre-catalyst: e.g., Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)
-
Cocatalyst/Activator: this compound ([PhNMe₂H][B(C₆F₅)₄])
-
Scavenger/Alkylation Agent: Triisobutylaluminum (TIBA) solution (e.g., 1.0 M in toluene)
-
Solvent: Anhydrous, deoxygenated toluene
-
Monomer: Polymer-grade ethylene, purified by passing through oxygen and moisture traps.[2]
-
Quenching Solution: Acidified methanol (e.g., 5% HCl in methanol)
-
Wash Solvent: Methanol
Equipment
-
High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, pressure gauge, and inlet/outlet valves.
-
Schlenk flasks and glassware, oven-dried and cooled under vacuum.
-
Gas-tight syringes.
-
Inert atmosphere glovebox or Schlenk line.
Step-by-Step Procedure
-
Reactor Preparation: Thoroughly clean and dry the reactor. Assemble it and purge with high-purity argon or nitrogen for at least one hour at an elevated temperature (e.g., 80-100 °C) to remove any traces of air and moisture.[2] Cool the reactor to the desired reaction temperature (e.g., 50 °C).
-
Solvent and Scavenger Addition: Under an inert atmosphere, transfer 200 mL of anhydrous toluene into the reactor.[2] Add a calculated amount of TIBA solution to act as a scavenger for impurities. The amount of scavenger depends on the purity of the solvent and monomer, but a common starting point is an Al/Zr molar ratio of 100-500.[14] Stir the solution for 10-15 minutes.
-
Catalyst Component Preparation (in a glovebox):
-
Pre-catalyst solution: In a vial, dissolve the required amount of Cp₂ZrCl₂ in a small volume of toluene.
-
Activator solution: In a separate vial, dissolve the required amount of [PhNMe₂H][B(C₆F₅)₄] in toluene. A typical molar ratio of B/Zr is between 1 and 2.5.[2]
-
-
Catalyst Injection and Pre-activation:
-
Inject the Cp₂ZrCl₂ solution into the reactor.
-
Allow the pre-catalyst to react with the TIBA for a few minutes to ensure complete alkylation.
-
Inject the [PhNMe₂H][B(C₆F₅)₄] solution into the reactor to activate the catalyst.
-
-
Polymerization:
-
Immediately begin pressurizing the reactor with ethylene gas to the desired pressure (e.g., 1-10 bar).[2][15] Maintain a constant pressure and temperature throughout the polymerization.
-
Monitor the reaction progress by observing the rate of ethylene consumption. The polymerization is typically rapid. Allow the reaction to proceed for the desired time (e.g., 30-60 minutes).[2][5]
-
-
Termination and Polymer Isolation:
-
Stop the ethylene flow and carefully vent the reactor.
-
Terminate the polymerization by slowly adding 10-20 mL of acidified methanol to the reactor.[2] This will quench the active catalyst.
-
Pour the reactor contents into a beaker containing a large volume of methanol (~500 mL) with vigorous stirring. The polyethylene will precipitate as a white solid.[5]
-
Collect the polymer by filtration, wash it thoroughly with fresh methanol (3 x 100 mL), and dry it in a vacuum oven at 60 °C to a constant weight.[4]
-
Caption: General workflow for ethylene polymerization.
Rationale for Experimental Choices
-
Solvent: Toluene is a common choice as it is a non-polar solvent that can dissolve the catalyst components and the resulting polymer at elevated temperatures, facilitating a homogeneous reaction.[8] For some processes, aliphatic hydrocarbons like methylcyclohexane or heptane are used, especially in commercial settings, though the solubility of the borate activator can be lower.[6][14][15]
-
Temperature: Temperature significantly impacts both catalyst activity and polymer properties. Higher temperatures generally increase the rate of polymerization but also increase the rate of chain transfer reactions (like β-hydride elimination), which leads to lower molecular weight polymers.[8] A typical range is 25-80 °C.[4][8][14]
-
Catalyst/Cocatalyst Ratio: The molar ratio of the activator to the pre-catalyst is crucial. While theoretically a 1:1 ratio is sufficient for activation, a slight excess (e.g., B/Zr = 1.1 to 2.5) is often used to ensure complete activation.[2] The ratio of the alkylaluminum scavenger to the pre-catalyst ([Al]/[Zr]) is typically much higher (50 to 1000) to effectively remove impurities.[8][14] However, excessive alkylaluminum can lead to chain transfer, reducing the polymer's molecular weight.[8]
-
Monomer: This protocol is adaptable for other olefins. For liquid monomers like styrene or isoprene, they are typically purified (e.g., by drying over CaH₂ and distilling) and added directly to the reactor before the catalyst.[4][5]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the polymerization of different monomers. Note that optimal conditions will vary depending on the specific pre-catalyst used.
| Parameter | Ethylene | Styrene | Isoprene |
| Pre-catalyst | (Ind)₂Zr(CH₃)₂[2] | Half-titanocene[4] | (C₅Me₄-C₆H₄-o-NMe₂)Gd(η³-C₃H₅)₂[5] |
| Solvent | Toluene | Toluene | Toluene |
| Temperature (°C) | 50 | 80 | 25 (Room Temp) |
| Pressure (bar) | 1-10 | N/A (Bulk) | N/A (Bulk) |
| [Al]/[Zr] Ratio | ~100-500 | ~100 (MAO) + 500 (TIBA) | ~5-10 (TIBA) |
| [B]/[Zr] Ratio | ~1.0 - 2.5 | N/A (MAO used) | ~1.0 |
| Reaction Time | 30-60 min | 2-3 hours | 30-60 min |
| Polymer Mn (kDa) | 231 - 366[2] | ~150 | Variable |
| PDI (Mw/Mn) | 2.7 - 4.9[2] | ~2.0 | Narrow |
Characterization of the Resulting Polymer
After isolation and drying, the polymer should be characterized to determine its molecular weight, structure, and thermal properties.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16][17] A narrow PDI (closer to 2 for metallocene catalysts) indicates a more uniform polymer chain length.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the polymer's microstructure, such as the degree of branching or the incorporation of comonomers.
-
¹³C NMR: Provides detailed information about the polymer's regiochemistry and stereochemistry (e.g., syndiotacticity in polystyrene) and can be used to quantify long-chain branching.[16]
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the melting temperature (Tm) and the degree of crystallinity.[18] These properties are crucial for understanding the material's end-use applications.
By combining these techniques, a comprehensive understanding of the polymer's properties can be achieved, allowing for the fine-tuning of the experimental setup to produce materials with desired characteristics.
References
- Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434.
- Choudhary, N. S., Mallick, S. B., Ghar, P., & Pradhan, N. C. (2023). Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. Journal of Polymer Research, 30(12).
-
ResearchGate. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Retrieved from [Link]
- Lee, H.-J., Baek, J.-W., Seo, Y.-H., Lee, H.-C., & Lee, B.-Y. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)
- Sánchez-Sánchez, A., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 13(3), 398.
- Nomura, K., et al. (2018). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. Polymers, 10(11), 1234.
- Wang, Y., et al. (2020). Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands. RSC Advances, 10(45), 26959-26966.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Chromatography Today. (2023). Journal Watch: Analytical solutions for characterization of the chemical composition distribution of linear low-density polyethylene. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]. Retrieved from [Link]
-
ResearchGate. (n.d.). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]. Retrieved from [Link]
-
UU Research Portal. (2024). Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. Retrieved from [Link]
-
RSC Publishing. (2024). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Retrieved from [Link]
-
ResearchGate. (n.d.). GPC traces of polyethylenes obtained with neutral metallocene 1 a (in.... Retrieved from [Link]
-
ResearchGate. (2007). Ethylene polymerization catalyzed by using two-component metallocene catalysts. Retrieved from [Link]
-
RSC Publishing. (2013). The influence of thiocarbonylthio compounds on the B(C6F5)3 catalyzed cationic polymerization of styrene. Retrieved from [Link]
-
ResearchGate. (2015). Cationic Polymerization of Styrene in Solution and Aqueous Suspension Using B(C6F5)3as a Water-Tolerant Lewis Acid. Retrieved from [Link]
- Cui, D., et al. (2010). Living catalyzed-chain-growth polymerization and block copolymerization of isoprene by rare-earth metal allyl precursors bearing an ancillary ligand. Dalton Transactions, 39(35), 8130-8133.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
MDPI. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]
-
ResearchGate. (2007). Controlled Ethylene Polymerization Catalyzed by Cp 2 ∗ ZrBu2/[Ph3C] [B(C6F5)4]/iBu4Al2O above Room Temperature. Retrieved from [Link]
-
ResearchGate. (2012). Cationic polymerization of p-methoxystyrene co-initiated by B(C6F5)3: Effect of acetonitrile and proton traps. Retrieved from [Link]
-
ResearchGate. (2001). Ethylene Polymerization Kinetics and Microstructure of Polyethylenes Made with Supported Metallocene Catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Room Temperature Cationic Polymerization of Epoxy Methyl Oleate with B(C6F5)3. Retrieved from [Link]
-
Seoul National University. (2000). Synthesis of polymer supported borate cocatalysts and their application to metallocene polymerizations. Retrieved from [Link]
-
ResearchGate. (2019). Cationic Polymerization of β ‐Pinene Using B(C 6 F 5 ) 3 as a Lewis Acid for the Synthesis of Tackifiers in Pressure Sensitive Adhesives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound | 118612-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | 118612-00-3 | TCI AMERICA [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate Solubility in Hydrocarbon Solvents
Welcome to the technical support center for N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, a key cocatalyst in olefin polymerization and other sensitive catalytic systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound in hydrocarbon solvents, a common challenge in the field.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in hexane (or other aliphatic hydrocarbons)?
A1: This is a frequently encountered issue. This compound ([PhN(Me)2H]⁺[B(C₆F₅)₄]⁻), often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], has inherently low solubility in nonpolar, aliphatic hydrocarbon solvents like hexane, cyclohexane, or methylcyclohexane.[1][2][3] The poor solubility can be a significant hurdle in commercial processes, which often utilize these solvents.[1][2][3]
The underlying reason lies in the ionic nature of the compound. It is a salt composed of the N,N-dimethylanilinium cation ([PhN(Me)₂H]⁺) and the weakly coordinating tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻). While the large, fluorinated anion helps to reduce strong cation-anion interactions, the overall ionic character makes it more compatible with more polar solvents.[4] Aliphatic hydrocarbons are nonpolar and have low dielectric constants, making them poor solvents for dissolving ionic salts.[5]
Q2: I've noticed the solid turning blue upon exposure to air. Does this affect solubility?
A2: Yes, the color change is an indicator of decomposition, which can affect solubility and performance. This compound is known to be an off-white powder that can turn blue when exposed to air.[6][7][8] This is due to oxidation or reaction with atmospheric moisture. The compound is hygroscopic and reacts slowly with water.[6][7][8] The resulting impurities or degradation products may have different solubility profiles and can negatively impact your experiments.
Best Practice: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it at 2-8°C.[6][7]
Q3: Are there any recommended hydrocarbon solvents where this borate salt shows better solubility?
A3: While solubility in aliphatic hydrocarbons is poor, it is generally more soluble in aromatic hydrocarbons and chlorinated solvents. One source indicates solubility in toluene, chloroform, and dichloromethane.[8] Toluene, being an aromatic hydrocarbon, has a higher polarity than aliphatic hydrocarbons and can better solvate the ionic compound. However, even in toluene, the solubility might be limited, and for certain applications requiring high concentrations, you may still face challenges.[3]
Q4: Can I heat the mixture to improve solubility?
A4: Gentle heating can increase the solubility of most compounds, including this borate salt. However, caution is advised. The melting point of this compound is in the range of 225.0 to 229.0 °C.[6][8] It is crucial to avoid temperatures that could lead to decomposition. More importantly, if your experimental protocol is intended to be run at a lower temperature, dissolving at a high temperature may lead to precipitation upon cooling.
Recommendation: If you choose to heat the mixture, do so gently and under an inert atmosphere. Monitor for any signs of decomposition (e.g., color change). It is often more effective to consider alternative strategies for improving solubility.
Troubleshooting Guides
Problem 1: Persistent insolubility in aliphatic hydrocarbons for polymerization reactions.
This is a critical issue as many commercial olefin polymerization processes are carried out in aliphatic hydrocarbon solvents.[1][2][3]
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for insolubility in aliphatic hydrocarbons.
Detailed Corrective Actions & Protocols
Corrective Action 1: Cation Modification (Advanced Strategy)
The most effective, though more involved, strategy is to modify the cation to increase its lipophilicity. This involves synthesizing a derivative of the N,N-dimethylanilinium cation with long alkyl chains.
-
Principle: By attaching long hydrocarbon chains to the cation, the overall molecule becomes less polar and more "grease-like," significantly improving its solubility in nonpolar solvents.[3][9][10]
-
Example: Replacing N,N-dimethylaniline with an N,N-dialkylaniline containing long alkyl chains (e.g., C16 or C18) has been shown to produce borate salts with enhanced solubility in aliphatic hydrocarbons.[1][9][10] For instance, N-methyl-N,N-dioctadecylammonium tetrakis(pentafluorophenyl)borate ([Me(C₁₈H₃₇)₂NH]⁺[B(C₆F₅)₄]⁻) exhibits greatly improved solubility in cyclohexane or methyl cyclohexane.[3]
Experimental Protocol: Synthesis of a Hydrocarbon-Soluble Borate Activator
This is a generalized protocol and should be adapted based on specific laboratory capabilities and safety protocols.
-
Reactant Preparation: Obtain or synthesize an N,N-dialkylaniline with long alkyl chains (e.g., N,N-dioctadecylaniline).
-
Acid-Base Reaction: In a suitable inert solvent, react the long-chain aniline with a strong acid (e.g., HCl) to form the corresponding anilinium chloride salt.
-
Salt Metathesis: React the anilinium chloride salt with a lithium or potassium salt of tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄] or K[B(C₆F₅)₄]). This is an ion exchange reaction where the desired hydrocarbon-soluble borate salt will precipitate or can be extracted.[2]
-
Purification: The product can be purified by washing with appropriate solvents to remove byproducts (e.g., LiCl or KCl). Recrystallization may be challenging due to the high solubility of the product.[2]
Corrective Action 2: Utilizing a Co-solvent
A simpler, more immediate approach is to use a co-solvent.
-
Principle: Adding a small amount of a more polar solvent, such as an aromatic hydrocarbon, can create a solvent mixture with a higher dielectric constant, which can better solvate the ionic compound.
-
Protocol:
-
Attempt to dissolve the this compound in a minimal amount of toluene.
-
Once dissolved, slowly add this solution to your primary aliphatic hydrocarbon solvent under vigorous stirring.
-
Observe for any precipitation. The goal is to find a solvent ratio that keeps the borate salt in solution at the desired concentration and temperature.
-
Data Summary: Solvent Properties
| Solvent | Dielectric Constant (approx.) | Polarity | Expected Solubility of [HNMe₂Ph][B(C₆F₅)₄] |
| Hexane | 1.9 | Nonpolar | Very Low |
| Cyclohexane | 2.0 | Nonpolar | Very Low |
| Toluene | 2.4 | Aromatic (more polarizable) | Low to Moderate |
| Dichloromethane | 9.1 | Polar Aprotic | Good |
| Chloroform | 4.8 | Polar Aprotic | Good |
Problem 2: Impurities and Inconsistent Performance.
If you observe that even in appropriate solvents the solubility is inconsistent or the compound underperforms as a cocatalyst, impurities may be the culprit.
Troubleshooting Flow for Impurity Issues
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Weakly Coordinating Anions — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 7. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 8. Dimethylanilinium tetrakis(pentafluorophenyl) borate CAS No 118612-00-3-China Moltec Materials Corp [mat99.com]
- 9. mdpi.com [mdpi.com]
- 10. A Hydrocarbon Soluble, Molecular and "Complete" Al-Cocatalyst for High Temperature Olefin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate
Welcome to the technical support center for N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [HMe₂NPh][B(C₆F₅)₄]. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful cocatalyst for activating transition-metal complexes. Here, we address common challenges and frequently asked questions to help you overcome catalyst deactivation and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: Low or No Catalytic Activity Observed After Adding the Borate Activator
Question: I've combined my metallocene precursor with this compound, but I'm seeing significantly lower activity than expected, or the reaction hasn't initiated at all. What are the likely causes?
Answer: This is a common issue that typically points to three primary culprits: impurities in the system, incorrect stoichiometry, or poor activator solubility.
Root Cause Analysis & Solutions:
-
Water and Protic Impurities: The activation process generates a highly electrophilic, cationic metal center. Water, alcohols, or other protic impurities present in your solvent, monomer, or inert gas stream are potent poisons. They react with the activated catalyst, forming inactive species. The borate activator itself can also be compromised by moisture.[1][2]
-
Troubleshooting Protocol:
-
Solvent & Monomer Purification: Ensure all solvents and monomers are rigorously dried and deoxygenated. Passing them through activated alumina or molecular sieve columns is highly recommended.
-
Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) with minimal O₂ and H₂O levels (<1 ppm). Use a well-sealed glovebox for all manipulations.
-
Activator Integrity: Commercial [HMe₂NPh][B(C₆F₅)₄] can contain water impurities.[3] Consider drying the activator under high vacuum at a mild temperature (e.g., 40-50 °C) for several hours before use. Do not heat excessively, as this can cause decomposition.
-
-
-
Presence of Lewis Bases: Unintended Lewis basic impurities (e.g., amines, ethers from solvent stabilization) can compete with your precatalyst for coordination to the activator or directly coordinate to the activated cationic metal center, inhibiting monomer binding and insertion.
-
Troubleshooting Protocol:
-
Solvent Selection: Use non-coordinating or weakly coordinating solvents. Aliphatic hydrocarbons like hexane or toluene are common, but their purity is paramount.[4] Avoid solvents like THF unless specifically required by the catalytic system.
-
Use of Scavengers: Introduce a scavenger, such as trialkylaluminum (e.g., TIBA, TMA), to the reaction medium before adding the borate activator. The scavenger will react with and neutralize most common poisons. Crucially, ensure the scavenger is used in moderation , as excess trialkylaluminum can react with and degrade the [B(C₆F₅)₄]⁻ anion.[3]
-
-
-
Incomplete Activation due to Solubility Issues: this compound has notoriously low solubility in aliphatic hydrocarbon solvents, which are standard in many industrial polymerization processes.[4][5][6] If the activator does not dissolve sufficiently, activation will be inefficient, leading to a low concentration of active catalyst sites.
-
Troubleshooting Protocol:
-
Solvent Choice: If possible, conduct the reaction in a solvent where the activator has better solubility, such as an aromatic hydrocarbon (e.g., toluene).
-
Alternative Activators: For aliphatic systems, consider using a more soluble analogue like N-methyl-N,N-dioctadecylammonium tetrakis(pentafluorophenyl)borate ([MDOAB]), which features long alkyl chains to enhance solubility.[2][4]
-
Pre-activation/Pre-mixing: Try dissolving the activator and the catalyst precursor in a small amount of aromatic solvent before injecting the mixture into the main aliphatic reaction medium.
-
-
Issue 2: Rapid Catalyst Deactivation or "Short Lifetime"
Question: My reaction starts, but the activity quickly drops off, and the polymerization dies prematurely. Why is my catalyst not stable?
Answer: Rapid deactivation often points to ongoing poisoning, thermal instability of the activated species, or undesirable side reactions involving the activator's byproducts.
Root Cause Analysis & Solutions:
-
Slow Poisoning: While scavengers handle initial impurities, a continuous feed of contaminated monomer or solvent will progressively poison the active sites.
-
Troubleshooting Protocol:
-
Purify Feedstock Continuously: If you are feeding monomer continuously, ensure it passes through a purification column immediately before entering the reactor.
-
Monitor Byproducts: Analyze the reaction mixture for unexpected byproducts. This can provide clues about the nature of the poison.
-
-
-
Anion Degradation or Interaction: Although the [B(C₆F₅)₄]⁻ anion is designed to be non-coordinating, under certain conditions (e.g., high temperature, presence of strong electrophiles), it can degrade or transfer a pentafluorophenyl group to the metal center, deactivating it.
-
Troubleshooting Protocol:
-
Optimize Temperature: Reduce the reaction temperature. While higher temperatures increase propagation rates, they can also accelerate deactivation pathways.
-
Check for Scavenger Interference: As mentioned, excess trialkylaluminum can attack the borate anion.[3] A 1H NMR study of the reaction mixture can sometimes reveal signals corresponding to scavenger-anion adducts. Reduce the scavenger concentration to the minimum required for effective purification.
-
-
-
Role of N,N-Dimethylaniline Byproduct: The activation reaction releases one equivalent of neutral N,N-dimethylaniline.
[HMe₂NPh][B(C₆F₅)₄] + LₙM-R → [LₙM]⁺[B(C₆F₅)₄]⁻ + PhNMe₂ + RH
This aniline is a Lewis base and can, in some cases, coordinate to the active cationic center, reversibly inhibiting it or participating in decomposition pathways.
-
Troubleshooting Protocol:
-
Consider an Alternative Activator: Trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], is a common alternative that generates triphenylmethane as a byproduct, which is generally less coordinating than N,N-dimethylaniline.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which [HMe₂NPh][B(C₆F₅)₄] activates a catalyst precursor?
A1: The activation process hinges on the generation of a cationic, coordinatively unsaturated metal center. This compound achieves this via an acid-base reaction. The acidic proton of the dimethylanilinium cation ([HMe₂NPh]⁺) protonates a labile alkyl, hydride, or amido group on the neutral metal precatalyst. This leads to the elimination of a neutral molecule (e.g., methane from a methyl group) and the formation of a cationic metal complex. The large, weakly coordinating tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) acts as the counterion, stabilizing the cationic metal center without strongly binding to it, thus leaving a vacant site for monomer coordination and polymerization.[5][7][8]
Caption: Catalyst activation with [HMe₂NPh][B(C₆F₅)₄].
Q2: How should I properly store and handle this compound?
A2: Due to its sensitivity to moisture, proper storage is critical. It should be stored under a dry, inert atmosphere (argon or nitrogen) and away from light.[9] The recommended storage condition is often in a desiccator or a glovebox. For long-term storage, refrigeration is advised, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Always handle the compound in a glovebox to prevent contamination.
Q3: What is the ideal stoichiometric ratio of activator to catalyst precursor?
A3: Theoretically, a 1:1 molar ratio of activator to precatalyst is sufficient for complete activation. However, in practice, ratios are often slightly higher (e.g., 1.1:1 to 1.5:1) to compensate for any minor impurities in the system that the activator might react with.[3] Using a large excess (>3 equivalents) is generally not recommended as it offers no benefit, increases costs, and can lead to solubility issues or unwanted side reactions.[5][6] The optimal ratio should be determined empirically for your specific system.
| Parameter | Recommended Ratio (Activator:Catalyst) | Rationale |
| Highly Pure System | 1.0 : 1.0 to 1.1 : 1.0 | Stoichiometric activation is efficient; slight excess compensates for handling losses. |
| Standard System | 1.1 : 1.0 to 1.5 : 1.0 | Accounts for trace impurities in solvent or monomer after standard purification. |
| System with Scavenger | 1.0 : 1.0 to 1.2 : 1.0 | Scavenger removes most poisons, allowing for a near-stoichiometric activator ratio. |
Q4: Can this activator be used for catalysts other than metallocenes in olefin polymerization?
A4: Yes. While heavily associated with metallocene and post-metallocene catalysts for olefin polymerization, the fundamental principle of generating a cationic active site is broadly applicable.[5][6] It has been successfully used to activate a variety of late-transition metal and other organometallic complexes for different catalytic transformations, including other types of polymerizations and carboamination reactions.[10] The key requirements are that the metal precursor has a labile group that can be abstracted and that the resulting cationic complex is catalytically active for the desired transformation.
Q5: What is the difference between reversible and irreversible catalyst poisoning in my system?
A5: The distinction lies in the strength of the interaction between the poison and the catalyst's active site.[11]
-
Reversible Poisoning: Occurs when a molecule (like the N,N-dimethylaniline byproduct or a solvent molecule) weakly coordinates to the active metal center. This binding is in equilibrium, and the poison can be displaced by a high concentration of monomer. It leads to a reduction in the reaction rate but not a complete shutdown.
-
Irreversible Poisoning: Involves the formation of a strong, stable chemical bond between the poison (e.g., water, sulfur compounds) and the active site.[11][12] This effectively destroys the catalytic center permanently. The activity loss is cumulative and cannot be recovered by adding more monomer. Rigorous purification is the only way to prevent irreversible poisoning.[13]
Caption: Reversible vs. Irreversible Deactivation Pathways.
Section 3: References
-
Kim, S., et al. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(9), 2827. [Link]
-
ResearchGate. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. [Link]
-
ProQuest. (n.d.). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. [Link]
-
Tho, V., et al. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. ACS Catalysis, 7(2), 1434-1447. [Link]
-
Wang, W-J., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(17), 3656. [Link]
-
National Institutes of Health. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. PMC. [Link]
-
ResearchGate. (n.d.). Ti(NMe2)4 and [HNMe2Ph][B(C6F5)4]: A convenient blend for effective catalytic carboamination of alkynes. [Link]
-
MDPI. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. [Link]
-
ResearchGate. (n.d.). Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]⁻. [Link]
-
ResearchGate. (n.d.). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]
-
J-STAGE. (n.d.). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. [Link]
-
ResearchGate. (n.d.). The Role of B(C6F5)3 in Catalyst Activation, Anion Formation and as C6F5 Transfer Agent. [Link]
-
YouTube. (2024). How Can You Prevent Catalyst Poisoning?[Link]
-
ZHONGAN. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3. [Link]
-
Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
Sources
- 1. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. China Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3 detailed information Factory and Manufacturer | ZHONGAN [zhonganindustry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Optimizing Borate Activator to Metallocene Catalyst Ratios
Welcome to the technical support center for optimizing the molar ratio of borate activators to metallocene catalysts. This guide is designed for researchers, scientists, and drug development professionals engaged in olefin polymerization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the reliability and success of your work.
Introduction to Metallocene Activation by Borates
Metallocene catalysts require activation by a cocatalyst to generate the catalytically active cationic species responsible for olefin polymerization. Borate compounds, particularly those with bulky, weakly coordinating anions like tetrakis(pentafluorophenyl)borate [B(C₆F₅)₄]⁻, are highly effective activators. The activation process involves the abstraction of an alkyl or halide group from the metallocene precursor by the borate, creating a metallocenium cation and a non-coordinating borate anion.[1][2] The molar ratio of the borate activator to the metallocene catalyst is a critical parameter that significantly influences catalytic activity, polymer properties, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the theoretically optimal molar ratio of borate activator to metallocene catalyst?
A1: Stoichiometrically, a 1:1 molar ratio of borate activator to a metallocene dialkyl precursor is expected to be sufficient for complete activation.[3] This is based on the one-to-one reaction where one molecule of the activator abstracts an alkyl group from one molecule of the metallocene to generate one active cationic catalyst species.
Q2: Why do some protocols recommend a borate-to-metallocene ratio greater than 1:1?
A2: While a 1:1 ratio is the theoretical ideal, experimental conditions often necessitate a higher ratio for several reasons:
-
Incomplete Activation: The activation reaction may not proceed to 100% completion. An excess of the borate can help drive the equilibrium towards the formation of the active cationic species.[3]
-
Presence of Impurities: The reaction system may contain impurities (e.g., water, oxygen) that can consume the activator. An excess of borate ensures that enough activator is available to both react with impurities and fully activate the metallocene.
-
Catalyst Deactivation: The active cationic species can be unstable and prone to deactivation. A higher concentration of the borate anion can sometimes help stabilize the active species or reactivate dormant centers.
-
"Open" Catalyst Structures: Catalysts with more open or accessible metal centers, such as constrained-geometry complexes, have shown significantly increased activity with higher borate-to-metal ratios, sometimes by an order of magnitude.[3]
Q3: Can the molar ratio of borate to metallocene be too high? What are the negative consequences?
A3: Yes, an excessive amount of borate activator can have detrimental effects:
-
Catalyst Inhibition: At very high concentrations, the borate anion might compete with the monomer for coordination to the cationic metal center, leading to a decrease in catalytic activity.
-
Side Reactions: Excess borate, particularly trityl borates like [Ph₃C][B(C₆F₅)₄], can react with alkylaluminum cocatalysts (scavengers), leading to the formation of species that may deactivate the catalyst.[3]
-
Cost: Borate activators are often expensive, so using a large excess can significantly increase the cost of the polymerization process.
-
Polymer Properties: In some cases, very high activator concentrations can influence the molecular weight and molecular weight distribution of the resulting polymer.
Q4: What is the role of alkylaluminum compounds when using borate activators?
A4: Alkylaluminum compounds, such as triisobutylaluminum (TIBA) or triethylaluminum (TEA), are often used in conjunction with borate activators for several reasons:
-
Scavenging: They are excellent scavengers for impurities like water and oxygen, which can deactivate both the metallocene and the borate activator.
-
Alkylation: If the metallocene precursor is a dihalide (e.g., Cp₂ZrCl₂), the alkylaluminum is required to alkylate the metallocene (replace chlorides with alkyl groups) before it can be activated by the borate.
-
Chain Transfer: Alkylaluminums can act as chain transfer agents, which helps control the molecular weight of the polymer. The [Al]/[M] (M = Zr, Ti, etc.) ratio can be adjusted to tune the polymer's molecular weight.[4]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of the borate-to-metallocene molar ratio.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Insufficient Activator: The borate-to-metallocene ratio may be too low, resulting in incomplete activation. 2. Impurity Poisoning: Impurities in the monomer, solvent, or reaction vessel are deactivating the catalyst and/or activator. 3. Incorrect Alkylation: For dihalide metallocenes, the alkylation step with alkylaluminum may be inefficient. 4. Incompatible Components: The chosen borate activator may not be efficient for the specific metallocene. | 1. Increase Borate Ratio: Incrementally increase the borate-to-metallocene molar ratio (e.g., from 1:1 to 1.2:1, 1.5:1, etc.) and monitor the effect on activity.[3] 2. Purify Reagents: Ensure all reagents (monomer, solvent) and the reactor are rigorously purified and dried. Increase the amount of alkylaluminum scavenger. 3. Optimize Alkylation: Ensure sufficient time and appropriate temperature for the reaction between the metallocene dihalide and the alkylaluminum before adding the borate. 4. Screen Activators: Test different borate activators (e.g., trityl vs. anilinium borates) to find the most effective one for your system.[3] |
| Decreasing Activity Over Time | 1. Catalyst Instability: The active cationic species is unstable and deactivates over the course of the polymerization. 2. Activator Degradation: The borate activator or the resulting anion may be thermally or chemically unstable under the reaction conditions. | 1. Optimize Temperature: Lower the polymerization temperature to improve the stability of the active species. 2. Continuous Addition: Consider a semi-batch process where the activator is added portion-wise or continuously to maintain a steady concentration of active sites. 3. Evaluate Different Borates: Some borate anions offer better stability to the catalytic species than others. |
| Poor Control Over Polymer Molecular Weight | 1. Suboptimal [Al]/[M] Ratio: The concentration of the alkylaluminum scavenger is too high or too low, affecting the rate of chain transfer. 2. Temperature Effects: Higher temperatures generally lead to lower molecular weights due to increased rates of chain transfer reactions.[4] | 1. Vary [Al]/[M] Ratio: Systematically vary the molar ratio of the alkylaluminum to the metallocene to find the optimal balance for the desired molecular weight.[4] 2. Adjust Temperature: Lower the reaction temperature to increase the molecular weight, or increase it to reduce the molecular weight.[4] |
| Broad Molecular Weight Distribution (MWD) | 1. Multiple Active Species: The presence of different types of active sites, possibly due to incomplete activation or side reactions. 2. Mass Transfer Limitations: In heterogeneous or slurry polymerizations, poor diffusion of monomer or activator can lead to non-uniform polymer growth. | 1. Optimize Activation: Ensure a clean and complete activation by carefully controlling the addition of reagents and optimizing the molar ratios. 2. Improve Mixing: Enhance the stirring rate or consider a different solvent to improve the homogeneity of the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Metallocene Activation and Ethylene Polymerization
This protocol provides a general guideline. Specific quantities and conditions should be optimized for each catalyst system.
-
Reactor Preparation: A glass reactor is baked in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Solvent and Monomer Preparation: Toluene is purified by passing it through columns of activated alumina and Q5 catalyst. Ethylene is passed through similar purification columns.
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, a stock solution of the metallocene catalyst (e.g., 1 µmol/mL in toluene) is prepared.
-
A stock solution of the borate activator (e.g., [Ph₃C][B(C₆F₅)₄], 1 µmol/mL in toluene) is prepared.
-
A stock solution of the alkylaluminum scavenger (e.g., TIBA, 1 M in hexanes) is used.
-
-
Polymerization:
-
The reactor is charged with 100 mL of purified toluene.
-
The desired amount of alkylaluminum scavenger (e.g., to achieve an [Al]/[Zr] ratio of 250:1) is added to the reactor and stirred.
-
The reactor is heated to the desired polymerization temperature (e.g., 80 °C).
-
The reactor is saturated with ethylene at the desired pressure (e.g., 1 atm).
-
The polymerization is initiated by injecting the metallocene stock solution, followed immediately by the borate activator stock solution at the desired molar ratio (e.g., 1.2:1 borate:metallocene).
-
The polymerization is allowed to proceed for a set time (e.g., 30 minutes), with continuous ethylene feeding to maintain constant pressure.
-
-
Quenching and Polymer Isolation:
-
The polymerization is terminated by injecting 5 mL of acidic methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of acidic methanol.
-
The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
Visualizing the Activation Process
The following diagram illustrates the general mechanism of metallocene activation by a borate activator.
Caption: General mechanism of metallocene activation.
Impact of Borate:Metallocene Ratio on Catalytic Activity
The relationship between the borate-to-metallocene molar ratio and the resulting catalytic activity is often not linear and is highly dependent on the specific catalyst system. The following graph illustrates a typical trend observed for some systems.
Caption: Illustrative trend of catalytic activity.
References
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au. [Link]
-
Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination. PubMed Central. [Link]
-
MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. MDPI. [Link]
-
Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. ResearchGate. [Link]
-
Activator effects in metallocene-based alkene polymerisations: Unexpectedly strong dependence of catalyst activity on trityl concentration. ResearchGate. [Link]
-
Metallocene/Borate-Catalyzed Polymerization of Amino-Functionalized α-Olefins. ACS Publications. [Link]
-
Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. ACS Publications. [Link]
Sources
- 1. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate moisture sensitivity and handling
An N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate ([PhNHMe₂][B(C₆F₅)₄]) Technical Support guide.
Technical Support Center: this compound
Welcome to the technical support resource for this compound (CAS 118612-00-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, troubleshooting, and frequently asked questions regarding this sensitive but powerful catalyst activator.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the properties and proper use of [PhNHMe₂][B(C₆F₅)₄].
Q1: What is this compound and what is its primary application?
A1: this compound is an ammonium salt consisting of an N,N-dimethylanilinium cation ([PhNHMe₂]⁺) and a large, weakly coordinating anion (WCA), the tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻).[1][2] Its primary role is to serve as a co-catalyst or activator for single-site (e.g., metallocene-based) olefin polymerization catalysts.[3][4] It activates the catalyst by abstracting a ligand (like a methyl group) from the metal center, generating a highly electrophilic, cationic active species that can efficiently polymerize olefins like ethylene and propylene.[2][3]
Q2: How sensitive is this compound to moisture and air?
A2: The compound is hygroscopic and reacts slowly with moisture.[5][6] The tetrakis(pentafluorophenyl)borate anion, while significantly more stable than non-fluorinated analogues, is susceptible to degradation by electrophilic attack, particularly from protons (H⁺) supplied by water.[7] Exposure to air can also lead to degradation, often indicated by a color change.[5][6] This sensitivity is a critical handling parameter, as even trace amounts of water can generate impurities that inhibit or poison the polymerization reaction.[1]
Q3: What are the definitive signs of decomposition?
A3: The pure, high-quality compound should be a white to off-white crystalline powder.[5][8] The most common visual indicator of decomposition due to air or moisture exposure is a color change to blue, green, or greenish-blue.[5][6] If you dissolve the compound in a solvent like dichloromethane and the solution exhibits a green color, this is a clear sign that impurities are present.[8]
Q4: What are the correct storage and handling procedures?
A4: To maintain the integrity of the compound, strict storage and handling protocols are mandatory. Failure to adhere to these can compromise your experiments.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store and handle under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5][9] | Prevents reaction with atmospheric moisture and oxygen, which cause decomposition. |
| Temperature | Store at 2-8°C.[5] | Low temperatures slow the rate of any potential decomposition pathways. |
| Container | Use a well-sealed container, preferably within a glovebox or desiccator. | Minimizes ingress of air and moisture. |
| Handling | All manipulations (weighing, dispensing, preparing solutions) should be performed in a glovebox. | Ensures an anhydrous and oxygen-free environment, which is critical for this sensitive reagent. |
Q5: In which solvents is the compound soluble?
A5: this compound has distinct solubility characteristics. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as aromatic solvents like toluene.[6] However, it is notably insoluble in aliphatic hydrocarbon solvents such as pentane and hexane.[4][6] This differential solubility is the basis for its purification.[8]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My polymerization reaction is sluggish, inconsistent, or has failed entirely. I suspect the activator.
Answer: This is a common issue often traced back to the activator's purity and handling. The function of [PhNHMe₂][B(C₆F₅)₄] is to generate a "naked" and highly reactive cationic catalyst. Impurities, especially those derived from water, can interfere with this process.
Below is a diagnostic workflow to identify the root cause.
Caption: Diagnostic workflow for troubleshooting failed polymerization reactions.
Causality: The cationic active species generated by the activator is highly electrophilic. Water is a nucleophile that can deactivate this species. Furthermore, residual N,N-dimethylaniline from activator decomposition can act as a Lewis base, coordinating to the active site and inhibiting polymerization.
Problem: My batch of [PhNHMe₂][B(C₆F₅)₄] is an off-white solid but dissolves in dichloromethane to give a green solution. What should I do?
Answer: The green color in the solution is a definitive indicator of impurities, even if the solid appears relatively pure.[8] Do not use the material directly in a sensitive polymerization reaction. The impurities will likely lead to poor catalytic activity. The recommended course of action is to purify the material.
Protocol: Purification of this compound
This protocol is adapted from established purification methods and relies on the compound's high solubility in dichloromethane and insolubility in aliphatic hydrocarbons.[8] All steps must be performed under a dry, inert atmosphere (e.g., in a glovebox).
-
Dissolution: In a glovebox, weigh the impure [PhNHMe₂][B(C₆F₅)₄] and place it in an appropriate flask with a stir bar. Add anhydrous dichloromethane to dissolve the solid completely. Stir for 30-60 minutes. You will observe a green solution.
-
Filtration (Optional): If any solid impurities remain undissolved, filter the green solution through a cannula filter or a fritted glass funnel packed with Celite or glass wool into a clean flask.
-
Precipitation: While stirring the green solution at room temperature (22-25°C), slowly add anhydrous pentane (an anti-solvent) dropwise over 10-15 minutes. A fine, white precipitate of the pure compound will form. The green impurities will remain in the solvent mixture.[8] A typical solvent ratio is approximately 7 parts dichloromethane to 3 parts pentane by weight.[8]
-
Isolation: Stop stirring and allow the precipitate to settle. Carefully decant or filter off the supernatant liquid containing the impurities.
-
Washing: Wash the collected white solid with additional portions of anhydrous pentane to remove any residual soluble impurities.
-
Drying: Dry the purified, snow-white solid under a high vacuum to remove all traces of solvent. The resulting product should have a purity of >99%.[8]
Problem: I observe a blue discoloration on the solid compound after brief exposure to the lab atmosphere. Is it still usable?
Answer: A blue color is a known indicator of degradation upon exposure to air.[5][6] While the bulk of the material may still be intact, the surface has clearly decomposed. Using this material without purification is risky and will likely lead to inconsistent and non-reproducible results. The decomposition products can act as potent catalyst poisons. It is strongly advised to discard the discolored portion or purify the entire batch using the protocol described above.
Visualizing the Impact of Moisture
Moisture-induced degradation is a primary failure mode. The proton from water can attack the weakly coordinating borate anion, leading to its decomposition.
Caption: Effect of moisture on the activator and polymerization process.
References
- Process for the purification of pentafluorophenyl boron compounds. U.S.
-
Optimizing Olefin Polymerization with this compound - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
-
Dimethylanilinium tetrakis(pentafluorophenyl) borate CAS No 118612-00-3 - Watson International Ltd. ([Link])
- Method for purifying tetrakis(fluoroaryl)
-
Kim, I., et al. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(10), 2827. ([Link])
-
Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - MDPI. ([Link])
-
Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(1), 119. ([Link])
-
Engesser, T. A., et al. (2016). Reactive p-block cations stabilized by weakly coordinating anions. Chemical Society Reviews, 45(4), 916-953. ([Link])
-
Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. PMC, NIH. ([Link])
-
Isshiki, M., Kobayashi, H., & Sonoda, T. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions in Comparison with Those of Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (TFPB) Anion. Kyushu University Institutional Repository. ([Link])
Sources
- 1. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound [mdpi.com]
- 5. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 6. Dimethylanilinium tetrakis(pentafluorophenyl) borate CAS No 118612-00-3-China Moltec Materials Corp [mat99.com]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate by Recrystallization
An In-depth Technical Guide to the Purification of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate by Recrystallization
Welcome to the technical support guide for the purification of this compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄]. This document is designed for researchers, chemists, and drug development professionals who utilize this compound and require it in high purity. This compound is a crucial cocatalyst, particularly in olefin polymerization, where its purity is paramount for achieving high catalytic activity and reproducibility.[1] Impurities such as water or chloride salts can significantly interfere with the activation of the primary catalyst.[2]
This guide provides a structured, question-and-answer-based approach to the recrystallization process, moving from foundational concepts to specific troubleshooting scenarios encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have before undertaking the purification process.
Q1: What is the underlying principle for recrystallizing [HNMe₂Ph][B(C₆F₅)₄]?
A1: The purification of [HNMe₂Ph][B(C₆F₅)₄] relies on the principle of differential solubility, specifically using a solvent/anti-solvent system. The crude compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, or anti-solvent, in which the compound is insoluble, is then gradually added. This addition reduces the overall solvating power of the mixture, causing the solution to become supersaturated with the desired compound, which then precipitates out as purified crystals, leaving soluble impurities behind in the mother liquor.[3]
Q2: Which solvents are recommended for this procedure?
A2: For [HNMe₂Ph][B(C₆F₅)₄], a common and effective solvent system is dichloromethane (DCM) as the primary solvent and an aliphatic hydrocarbon like pentane or hexane as the anti-solvent.[3] The compound shows good solubility in chlorinated solvents but is notably insoluble in aliphatic hydrocarbons.[1][3] This stark difference in solubility is ideal for achieving high recovery of the purified product.
Q3: What are the common impurities in crude [HNMe₂Ph][B(C₆F₅)₄]?
A3: The impurities depend on the synthetic route but typically originate from the salt metathesis reaction used in its preparation.[2][4] Common impurities may include:
-
Unreacted Starting Materials: Such as lithium or potassium tetrakis(pentafluorophenyl)borate (M⁺[B(C₆F₅)₄]⁻) and N,N-dimethylanilinium chloride ([PhN(Me)₂-H]⁺Cl⁻).[4]
-
Inorganic Salt Byproducts: Lithium chloride (LiCl) is a common byproduct that needs to be removed.[4]
-
Water: The presence of water can be detrimental to its application as a catalyst activator.[2][4]
-
Colored Impurities: A green hue in the dissolved crude product is often observed, which can be effectively separated during the precipitation process, as it tends to remain in the solvent phase.[3]
Q4: How can I confirm the purity of my recrystallized product?
A4: Purity should be assessed using a combination of physical and spectroscopic methods:
-
Appearance: The highly pure compound should be a snow-white, fine crystalline solid.[3]
-
Melting Point: A sharp melting point in the range of 225-229 °C is indicative of high purity.[5] Impurities typically cause melting point depression and broadening.
-
NMR Spectroscopy: This is the most definitive method. ¹H NMR should show the correct proton signals for the N,N-dimethylanilinium cation without residual solvent or organic impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the tetrakis(pentafluorophenyl)borate anion.[3][6][7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experimental workflow.
Q: My crude product will not completely dissolve in dichloromethane. What should I do?
A: This is a common issue, often caused by the presence of insoluble inorganic salt byproducts like LiCl from the synthesis.[4] Do not add an excessive amount of solvent, as this will lead to poor recovery later. Instead, after stirring for a sufficient time (e.g., 30-60 minutes), remove the insoluble material by filtering the solution before proceeding to the anti-solvent addition step.[3]
Q: I've added the anti-solvent, but no crystals have formed. What went wrong?
A: This is the most frequent problem in recrystallization and usually points to one of two causes:
-
Excess Solvent: You have likely used too much dichloromethane, and the solution is not yet supersaturated.[8][9]
-
Solution: Gently heat the solution or use a rotary evaporator to remove a portion of the solvent, then allow it to cool again.
-
-
Supersaturation without Nucleation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[9]
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[8]
-
Solution B (Seed Crystal): If you have a small amount of pure [HNMe₂Ph][B(C₆F₅)₄], add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[8]
-
Q: My product separated as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid comes out of solution above its melting point or if the concentration of impurities is very high.[9]
-
Solution: Warm the mixture to re-dissolve the oil. Add a small, measured amount of the primary solvent (dichloromethane) to slightly decrease the saturation. Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor the formation of crystals over oil.[9]
Q: My final product is not white. What should I do?
A: A colored product indicates that impurities have co-precipitated with your compound. The common green impurity is known to remain in the mother liquor in a DCM/pentane system.[3] If your final product is colored, it means the separation was incomplete.
-
Solution: A second recrystallization is necessary. Redissolve the colored product in a minimum amount of fresh, clean dichloromethane, filter if necessary, and carefully re-precipitate with the anti-solvent.
Q: My final yield is very low. How can I improve it?
A: A poor yield (less than ~70-80%) can result from several factors[8][10]:
-
Using excessive solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor. Use only the minimum amount of solvent needed to dissolve the crude solid.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently after adding the anti-solvent to maximize precipitation. Placing the flask in an ice bath can sometimes improve the yield after initial crystallization at room temperature.[11]
Part 3: Data Presentation & Visualization
Solvent Properties Table
| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Role in Recrystallization |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.33 | Primary Solvent (Good) |
| Pentane | C₅H₁₂ | 36.1 | 0.626 | Anti-Solvent (Poor) |
| Hexane | C₆H₁₄ | 68 | 0.655 | Anti-Solvent (Poor) |
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting failure of crystal formation.
Part 4: Detailed Experimental Protocol
This protocol is a self-validating system based on established methods. [3]Always perform work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade or higher
-
Pentane (or Hexane), reagent grade or higher
-
Erlenmeyer flask(s)
-
Stir bar and magnetic stir plate
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude [HNMe₂Ph][B(C₆F₅)₄] (e.g., 50.0 grams) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of dichloromethane (e.g., 500 grams) under a nitrogen atmosphere at room temperature (~22 °C). [3]2. Stirring: Stir the mixture for 30-60 minutes. The desired product should dissolve, potentially forming a colored solution (e.g., green), while some solid impurities may remain undissolved. [3]3. Hot Filtration (If Necessary): If insoluble solids are present, filter the solution through a filter paper to remove them. This step should be done efficiently to minimize solvent evaporation.
-
Precipitation: Transfer the clear solution to a clean flask. While stirring, slowly add pentane (e.g., 100-150 grams) over approximately 10 minutes. A fine, white precipitate of pure [HNMe₂Ph][B(C₆F₅)₄] will form. [3]The colored impurities should remain in the solution.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of fresh, cold pentane (e.g., 2 x 50 grams) to remove the residual mother liquor.
-
Drying: Dry the purified product under a high vacuum to remove all traces of residual solvents. The final product should be a fine, snow-white powder. [3]The expected yield should be high, potentially around 95%, with a purity of >98%. [3]
References
-
Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. (2021). MDPI. [Link]
-
Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. (2021). PubMed Central. [Link]
-
Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. Hiroshima University Institutional Repository. [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (2022). National Center for Biotechnology Information. [Link]
- Process for the purification of pentafluorophenyl boron compounds. (1999).
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization pointers. (2022). Reddit. [Link]
-
Crystallization of Borax. (2021). SALTISE. [Link]
-
This compound. PubChem. [Link]
-
Can anyone help me with finding the proper solvents? (2015). ResearchGate. [Link]
-
Direct P-Functionalization of Azobenzene by a Cationic Phosphidozirconocene Compound - Supporting Information. Université de Bourgogne. [Link]
-
Exploration of Bis(pentafluorophenyl)borinic Acid as an Electronically Saturated, Bench-top Stable Lewis Acid Catalyst. University of California, Irvine. [Link]
-
Ti(NMe2)(4) and [HNMe2Ph][B(C6F5)(4)]: A convenient blend for effective catalytic carboamination of alkynes. (2009). ResearchGate. [Link]
-
Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5). (2007). PubMed. [Link]
-
19F NMR Investigations of the Reaction of B(C6F5)3 with Different Tri(alkyl)aluminum Compounds. Macromolecular Chemistry and Physics. [Link]
Sources
- 1. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 118612-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate [HNMe₂(Ph)][B(C₆F₅)₄] in Catalysis
Welcome to the technical support center for N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [HNMe₂(Ph)][B(C₆F₅)₄], a highly effective activator for a wide range of olefin polymerization and other cationic catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges associated with this powerful yet sensitive reagent. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play to enhance the robustness and reproducibility of your catalytic systems.
Part 1: Foundational Knowledge & Preventative Measures
Before delving into troubleshooting, it is crucial to understand the inherent chemical nature of [HNMe₂(Ph)][B(C₆F₅)₄]. This salt, while often depicted as a stable, innocent activator, exists in a dynamic equilibrium in solution with its constituent acid/base pair: the potent Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃) and the Lewis base N,N-dimethylaniline (NMe₂Ph). Many of the challenges encountered during its use stem from the reactivity of these dissociated species.
FAQ 1: Core Concepts of [HNMe₂(Ph)][B(C₆F₅)₄] Stability and Reactivity
Q1: What is the primary mechanism of activation using [HNMe₂(Ph)][B(C₆F₅)₄]?
A1: The activator's primary role is to perform protonolysis on a metal-alkyl bond of a precatalyst (e.g., a zirconocene dimethyl complex). The acidic proton of the N,N-dimethylanilinium cation [HNMe₂(Ph)]⁺ reacts with a methyl group on the metal center, releasing methane and generating a highly electrophilic, cationic active metal species. The large, weakly coordinating tetrakis(pentafluorophenyl)borate anion [B(C₆F₅)₄]⁻ stabilizes this cationic center, creating a catalytically active ion pair.
Q2: What does the common observation of the solid turning blue or pink upon exposure to air signify?
A2: The off-white powder can develop a blue or pinkish hue upon exposure to air and light. This is generally attributed to the oxidation of trace amounts of N,N-dimethylaniline, forming highly colored radical cations or other oxidation products. While minor discoloration may not significantly impact performance, it is an indicator of improper handling or storage and suggests the presence of free aniline, which can be detrimental.
Q3: How sensitive is [HNMe₂(Ph)][B(C₆F₅)₄] to moisture?
A3: The compound is highly sensitive to moisture. The [B(C₆F₅)₄]⁻ anion, while remarkably stable compared to other borates, can undergo slow hydrolysis. More critically, the anilinium cation can react with water, and any in-situ generated B(C₆F₅)₃ is extremely sensitive to protic impurities. Water can protonate the NMe₂Ph, shifting the equilibrium, or directly react with the active cationic catalyst, leading to deactivation.
Best Practices for Handling and Storage
To prevent the most common side reactions, rigorous adherence to inert atmosphere techniques is paramount.
| Parameter | Recommendation | Rationale |
| Storage | Store in a desiccator or glovebox under an inert atmosphere (N₂ or Ar) at 2-8°C. Protect from light. | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation of aniline impurities. Low temperatures slow potential degradation pathways. |
| Handling | All manipulations should be performed in a high-quality glovebox with low H₂O and O₂ levels (<1 ppm). | Prevents contamination with atmospheric moisture and oxygen which are known sources of catalyst deactivation. |
| Solvents | Use rigorously dried, deoxygenated, and purified solvents. It is recommended to pass solvents through activated alumina or a commercial solvent purification system. | Trace impurities in solvents (e.g., water, alcohols, coordinating species) are a primary cause of inconsistent results and catalyst deactivation. |
| Purity | Use high-purity activator from a reputable source. If free aniline is suspected, the solid can be washed with a minimal amount of dry, non-coordinating solvent like pentane or hexane and dried under high vacuum. | Commercial batches can contain varying levels of free N,N-dimethylaniline from the synthesis process. This free base is a potent catalyst poison. |
Part 2: Troubleshooting Guide for Common Experimental Failures
This section addresses specific problems you may encounter and links them to the underlying side reactions involving the activator.
Problem 1: Low or No Catalytic Activity
You have combined your precatalyst with [HNMe₂(Ph)][B(C₆F₅)₄], but the desired reaction (e.g., polymerization) is sluggish or fails to initiate.
Caption: Troubleshooting logic for low catalytic activity.
The most common, yet often overlooked, cause of low activity is catalyst inhibition by free N,N-dimethylaniline (NMe₂Ph). During the activation step, NMe₂Ph is generated as the conjugate base of the anilinium cation. While the anilinium ion is consumed, any excess NMe₂Ph present as an impurity in the activator salt remains. This free aniline is a potent Lewis base that can coordinate to the electrophilic cationic metal center, forming a stable, but catalytically dormant, complex.[1]
Caption: N,N-dimethylaniline interception of the active catalyst.
Troubleshooting Protocol:
-
Verify Activator Purity: If possible, acquire a new batch of high-purity activator. To purify a suspect batch, a slurry wash with dry hexane under an inert atmosphere can remove some surface-adsorbed aniline.
-
Use of Scavengers: Introduce a small amount of a scavenger like triisobutylaluminum (TIBA) or trimethylaluminum (TMA) to the reaction medium before adding the activator. These aluminum alkyls will react with and sequester protic impurities and can also coordinate to the free aniline, preventing it from poisoning the primary catalyst. Use with caution, as excess scavenger can have its own side reactions.
-
Modify Catalyst Structure: As a long-term strategy, catalyst performance can be optimized by tuning the steric and electronic environment around the metal center to disfavor aniline coordination while still allowing monomer access.[1]
Problem 2: Inconsistent Results and Formation of Unidentified Byproducts
Your reaction works, but yields are variable, and analysis (NMR, GC-MS) shows unexpected side products.
Elevated temperatures or reactions with certain substrates can promote the dissociation of the [B(C₆F₅)₄]⁻ anion or the parent salt, leading to the formation of the highly Lewis acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃. This powerful Lewis acid can initiate a host of side reactions independent of your primary catalytic cycle.
Known B(C₆F₅)₃-Mediated Side Reactions:
-
Hydride Abstraction: B(C₆F₅)₃ is known to abstract hydride ions from a variety of substrates, including silanes and even amines, generating highly reactive cationic intermediates that can lead to undesired pathways.[2]
-
Halide Abstraction: It can abstract halide ligands directly from metal centers, altering the structure and reactivity of the catalyst in an uncontrolled manner.[2]
-
Frustrated Lewis Pair (FLP) Chemistry: If a Lewis base is present (like the NMe₂Ph from the cation), the combination with B(C₆F₅)₃ can form an FLP, which can activate small molecules like H₂ or even C-H bonds, leading to unexpected hydrogenation or isomerization byproducts.
-
Cationic Polymerization: B(C₆F₅)₃ can act as a potent initiator for the cationic polymerization of sensitive olefins.
Troubleshooting Protocol:
-
Temperature Control: Evaluate if the side reactions are more pronounced at higher temperatures. If so, attempt the reaction at the lowest feasible temperature to disfavor the dissociation equilibrium that forms B(C₆F₅)₃.
-
Reaction Order: Add the activator to the precatalyst at low temperature and allow the active species to form before introducing the substrate, especially if the substrate is sensitive to strong Lewis acids.
-
Stoichiometry: Use the minimum effective amount of activator. A 1:1 stoichiometry with the precatalyst is often sufficient. Excess activator increases the concentration of potentially problematic dissociated species.
-
Alternative Activators: If B(C₆F₅)₃-related side reactions are confirmed, consider using an alternative activator that does not generate this Lewis acid, such as trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄].
References
-
Lepley, A. R., Khan, W. A., Giumanini, A. B., & Giumanini, A. G. (n.d.). Metallation of N,N-Dimethylaniline1a. The Journal of Organic Chemistry. [Link]
-
Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory. (2025). ACS Omega. [Link]
-
Song, F., & Nishiura, M. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Communications. [Link]
-
N,N-Dimethylaniline | C8H11N. (n.d.). PubChem. [Link]
-
Armstrong, D. R., Dale, S. H., Klett, J., Macgregor, S. A., & Mulvey, R. E. (2011). Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Beilstein Journal of Organic Chemistry. [Link]
-
B(C6F5)3 Co-Catalyst Promotes Unconventional Halide Abstraction from Grubbs I to Enhance Reactivity and Limit Decomposition. (2024). Organometallics. [Link]
-
Tasdelen, M. A., & Yagci, Y. (n.d.). Use of N,N-Dimethylaniline end-functional polymers in photoinduced block copolymerization. Request PDF. [Link]
-
Chen, C., & Zhang, Y. (2022). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. Inorganic Chemistry. [Link]
-
N,N-Dimethylanilinium tetra(pentafluorophenyl)borate | Me2anilinium(F5Ph)4B. (n.d.). Ereztech. [Link]
-
This compound | C32H12BF20N. (n.d.). PubChem. [Link]
-
Zhang, Y., Chen, C., & Mu, Y. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Molecules. [Link]
-
Gu, Z., & Chen, C. (n.d.). Identification, Quantification, and Elimination of NO x and NH 3 Impurities for Aqueous and Li-Mediated Nitrogen Reduction Experiments. Request PDF. [Link]
Sources
Technical Support Center: Impact of Impurities in [PhNMe2H][B(C6F5)4] on Polymerization Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing [PhNMe2H][B(C6F5)4] (N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate) as a cocatalyst in polymerization reactions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the critical role of cocatalyst purity in achieving optimal and reproducible polymerization results.
The performance of single-site catalysts is profoundly dependent on the activation process, which involves the generation of a cationic active species from a neutral precatalyst.[1] The cocatalyst, [PhNMe2H][B(C6F5)4], facilitates this by abstracting a ligand (e.g., a methyl group) from the metal center, forming a weakly coordinating anion, [B(C6F5)4]-, and a catalytically active metal cation.[2][3] The purity of this cocatalyst is paramount, as even trace amounts of certain impurities can significantly compromise catalytic activity, polymer properties, and experimental reproducibility.
This document will delve into the common impurities found in [PhNMe2H][B(C6F5)4], their mechanisms of interference, and practical methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in [PhNMe2H][B(C6F5)4] and how do they originate?
A1: Common impurities can be broadly categorized as follows:
-
Residual Starting Materials and Synthesis Byproducts:
-
LiCl or other alkali metal halides: These can arise from the salt metathesis reaction used in the synthesis of [PhNMe2H][B(C6F5)4].[2] Chloride ions can coordinate to the cationic metal center, acting as a catalyst poison.
-
Unreacted N,N-dimethylaniline or its hydrochloride salt: Incomplete reaction or purification can leave residual amine. While the amine itself is a byproduct of activation, excess free amine can compete with the monomer for coordination to the active site.
-
Water: Can be introduced from solvents or improper handling. Water will react with and deactivate both the catalyst precursor and the activated cationic species.[4]
-
-
Degradation Products:
-
Protonolysis Products: The [B(C6F5)4] anion, while robust, can undergo protonolysis under certain conditions, especially in the presence of acidic impurities or water, leading to the formation of protodeboronation products.[5]
-
Ether Cleavage Products: If ethers (like diethyl ether) are used during synthesis or purification, trace amounts can remain. Lewis acidic species can promote ether cleavage, generating alkoxides that can interfere with the catalysis.
-
Q2: How do these impurities specifically impact my polymerization reaction?
A2: Impurities can negatively affect polymerization in several ways:
-
Reduced Catalytic Activity: Poisons like water and chloride ions can irreversibly bind to the active metal center, reducing the number of active sites and thus lowering the overall polymerization rate.[6][7]
-
Inconsistent Polymer Properties: Fluctuations in impurity levels between different batches of cocatalyst can lead to variations in polymer molecular weight, molecular weight distribution (polydispersity), and comonomer incorporation.
-
Complete Inhibition of Polymerization: In severe cases, high levels of potent impurities can completely halt the polymerization reaction.
The interaction between the cationic active species and the weakly coordinating anion is a delicate equilibrium.[8] Impurities can disrupt this ion pairing, leading to catalyst deactivation.[1]
Q3: What is the acceptable level of purity for [PhNMe2H][B(C6F5)4] in my experiments?
A3: The required purity level is highly dependent on the specific catalyst system and the desired polymer properties. For highly sensitive single-site catalysts, purity levels exceeding 99% are often necessary. It is crucial to minimize or eliminate impurities that are known catalyst poisons, such as water and halides.
Q4: How can I assess the purity of my [PhNMe2H][B(C6F5)4]?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can detect residual N,N-dimethylaniline, solvent impurities, and water.
-
¹⁹F NMR: Is highly sensitive for characterizing the [B(C6F5)4] anion and detecting any fluorine-containing impurities or degradation products.[9][10]
-
¹¹B NMR: Can provide information about the boron environment and help identify borate-related impurities.[9]
-
-
Elemental Analysis: Provides the elemental composition (C, H, N) which can be compared to the theoretical values to assess overall purity.
-
X-Ray Diffraction (XRD): For crystalline material, XRD can confirm the correct crystal structure and identify crystalline impurities.[11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during polymerization that may be related to the purity of [PhNMe2H][B(C6F5)4].
Problem 1: Low or No Polymerization Activity
Symptoms: The monomer is consumed at a much lower rate than expected, or no polymer is produced.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent polymerization results.
Causality and Actionable Steps:
-
Comparative Analysis: The root cause of batch-to-batch inconsistency is often subtle variations in the impurity profile.
-
Action: Perform identical NMR analyses on samples from each batch of cocatalyst.
-
Rationale: A side-by-side comparison will highlight differences in the types and levels of impurities.
-
-
Quantitative Correlation: To establish a clear link, quantify the key impurities.
-
Action: Use an internal standard in the NMR analysis to quantify the concentration of specific impurities in each batch. Correlate these concentrations with the observed polymerization performance (e.g., activity, molecular weight).
-
Rationale: This quantitative data will allow you to establish tolerance limits for specific impurities.
-
-
Implement Quality Control:
-
Action: Develop a standard operating procedure (SOP) for the quality control of all incoming batches of [PhNMe2H][B(C6F5)4], including defined specifications for purity and impurity levels.
-
Rationale: A robust QC process is essential for ensuring the long-term reproducibility of your polymerization experiments.
-
Experimental Protocols
Protocol 1: Purification of [PhNMe2H][B(C6F5)4] by Recrystallization
This protocol is adapted from established methods for the purification of borate salts. [2] Materials:
-
Crude [PhNMe2H][B(C6F5)4]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Pentane or Hexane (anhydrous)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude [PhNMe2H][B(C6F5)4] in a minimal amount of anhydrous dichloromethane at room temperature.
-
Once fully dissolved, slowly add anhydrous pentane or hexane dropwise while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in a freezer (-20 to -30 °C) for several hours or overnight to maximize crystal formation.
-
Isolate the purified crystalline solid by filtration via a filter cannula under an inert atmosphere.
-
Wash the crystals with a small amount of cold, anhydrous pentane or hexane to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Store the high-purity [PhNMe2H][B(C6F5)4] in a glovebox or desiccator under an inert atmosphere.
Protocol 2: NMR Analysis for Purity Assessment
Sample Preparation:
-
In a glovebox, accurately weigh a small amount of the purified [PhNMe2H][B(C6F5)4] (typically 5-10 mg) and a known amount of a suitable internal standard (e.g., hexamethylbenzene for ¹H NMR) into an NMR tube.
-
Add a deuterated solvent that is known to be free of interfering signals (e.g., CD₂Cl₂ or C₆D₅Cl).
-
Seal the NMR tube under an inert atmosphere.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Integrate the signals corresponding to the anilinium cation, the internal standard, and any identified impurities.
-
¹⁹F NMR: Acquire a fluorine-19 spectrum. The spectrum should show three distinct signals for the ortho, meta, and para fluorine atoms of the C₆F₅ groups. [10]The presence of other signals indicates fluorine-containing impurities.
-
¹¹B NMR: Acquire a boron-11 spectrum. A single sharp signal is expected for the tetrahedral borate anion.
Data Analysis:
-
Compare the chemical shifts and coupling patterns to reference spectra to confirm the identity of the compound.
-
Calculate the purity based on the relative integration of the product signals versus the internal standard and any impurity signals.
Data Summary
| Impurity | Potential Source | Primary Impact on Polymerization | Recommended Detection Method |
| Water | Solvents, atmosphere | Catalyst deactivation, reduced activity | ¹H NMR |
| Alkali Metal Halides (e.g., LiCl) | Synthesis byproduct | Catalyst poisoning, reduced activity | Ion Chromatography, Elemental Analysis |
| Excess N,N-dimethylaniline | Incomplete reaction/purification | Competitive inhibition, reduced activity | ¹H NMR |
| Protonolysis Products | Degradation | Formation of catalyst poisons | ¹¹B NMR, ¹⁹F NMR |
References
-
Ion pairing in transition metal catalyzed olefin polymerization | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. Retrieved from [Link]
-
Vagedes, D., Erker, G., & Bergander, K. (2000). Density Functional Study on Activation and Ion-Pair Formation in Group IV Metallocene and Related Olefin Polymerization Catalysts. Organometallics, 19(8), 1421–1431. Retrieved from [Link]
-
Kim, H. J., Kim, S. K., & Chun, J. H. (2018). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 23(10), 2533. Retrieved from [Link]
-
Ion pairs for olefin polymerization. (A) Activation of early transition... - ResearchGate. (n.d.). Retrieved from [Link]
-
Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka. Retrieved from [Link]
-
Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]. (n.d.). ResearchGate. Retrieved from [Link]
-
The role of ion-pair on the olefin polymerization reactivity of zirconium bis(phenoxy-imine) catalyst: quantum mechanical study and its beyond | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-Natta Catalyst | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Structure, and Application of [PhNMe 2 H][B{C 6 F 4 C(C 6 F 5 ) 2 F} 4 ] | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalyst Deactivation Processes during 1‑Hexene Polymerization. (2020). UVIC. Retrieved from [Link]
-
Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-… (n.d.). OUCI. Retrieved from [Link]
-
Single Site Olefin Polymerization Kinetics. (n.d.). Purdue College of Engineering. Retrieved from [Link]
- Borate activator. (n.d.). Google Patents.
-
Iodonium Borate Initiators for Cationic Photopolymerization and Their Application in Radical-Induced Cationic Frontal Polymerization. (2022). ACS Applied Polymer Materials. Retrieved from [Link]
-
Surface science of single-site heterogeneous olefin polymerization catalysts. (n.d.). PNAS. Retrieved from [Link]
-
Organoborate Acids as Initiators for Cationic Polymerization of Styrene in an Ionic Liquid Medium | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Protonolysis of the [B(ArF)4]– Anion Mediated by Nucleophile/Elec- trophile/Water Cooperativity in a Platinum-PMe2OH Complex. (n.d.). Retrieved from [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (n.d.). Axens. Retrieved from [Link]
-
Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. (2021). ACS Central Science. Retrieved from [Link]
-
Preparation of catalyst precursors bearing [B(C6F5)4]. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cationic Triarylchlorostibonium Lewis Acids. (2023). MURAL - Maynooth University Research Archive Library. Retrieved from [Link]
-
Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5). (n.d.). PubMed. Retrieved from [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (n.d.). MDPI. Retrieved from [Link]
-
Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (2024). PubMed. Retrieved from [Link]
-
Active-Site Determination and Mechanistic Insights in a MOF-Supported Polymerization Catalyst. (2022). The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (n.d.). ResearchGate. Retrieved from [Link]
-
19 F NMR spectrum of 1 ([B(C 6 F 5 ) 4 ] – counterion. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (n.d.). NIH. Retrieved from [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Polymerization Rates with N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate ([HNMe₂Ph][B(C₆F₅)₄])
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (CAS 118612-00-3), a highly efficient activator for single-site polymerization catalysis. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and offer robust protocols to ensure reproducible, high-rate polymerization.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the use of [HNMe₂Ph][B(C₆F₅)₄].
Q1: What is [HNMe₂Ph][B(C₆F₅)₄] and what is its primary role in polymerization?
This compound, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is an organoboron salt that functions as a potent cocatalyst or activator, particularly for Group 4 metallocene and post-metallocene pre-catalysts. Its primary role is to convert a neutral, stable metal-alkyl pre-catalyst (e.g., a zirconocene dimethyl complex) into a highly electrophilic, coordinatively unsaturated cationic metal-alkyl species.[1] This cationic species is the catalytically active center that initiates and propagates olefin polymerization.[2]
Unlike traditional activators like methylaluminoxane (MAO), which are structurally ambiguous oligomers, [HNMe₂Ph][B(C₆F₅)₄] is a well-defined, stoichiometric compound.[3] This allows for more precise control over the catalytic system. The activator consists of an N,N-dimethylanilinium cation ([HNMe₂Ph]⁺) and a large, sterically bulky, and weakly coordinating tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻).[4]
Q2: What is the precise mechanism of catalyst activation?
Activation occurs via an acid-base reaction where the anilinium cation protonates and abstracts one of the alkyl groups (e.g., a methyl group) from the neutral metal center. This process, known as protonolysis, generates the active cationic metal complex, the neutral N,N-dimethylaniline byproduct, and a methane byproduct. The bulky, non-coordinating borate anion stabilizes the resulting cationic active site without forming a strong bond, leaving a vacant site for the olefin monomer to coordinate and insert.[1][2]
The overall activation process can be summarized as: LₙM-R + [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ → [LₙM]⁺[B(C₆F₅)₄]⁻ + R-H + NMe₂Ph
Where:
-
LₙM-R is the neutral metallocene pre-catalyst (e.g., Cp₂ZrMe₂).
-
[LₙM]⁺ is the catalytically active cationic species.
-
R-H is the alkane byproduct (e.g., methane).
-
NMe₂Ph is the neutral N,N-dimethylaniline byproduct.
Q3: What are the main advantages of [HNMe₂Ph][B(C₆F₅)₄] over methylaluminoxane (MAO)?
While MAO is a widely used activator, [HNMe₂Ph][B(C₆F₅)₄] offers several distinct advantages:
-
Stoichiometric Precision: It is a single, well-defined chemical compound, allowing for precise molar ratios and greater experimental control compared to the oligomeric and structurally ambiguous nature of MAO.[3]
-
Lower Activator:Catalyst Ratios: Borate activators are typically effective at much lower molar ratios (approaching 1:1) compared to MAO, which often requires a large excess (100:1 to 10,000:1).[3][5] This reduces the overall cost and potential for aluminum-based side reactions.
-
Reduced Aluminum Contamination: Systems activated with borates contain significantly less aluminum, which is advantageous for producing polymers for specialized applications where high purity is required.
-
Mechanistic Clarity: The well-defined nature of the borate-activated system allows for more straightforward mechanistic studies of the polymerization process.[1]
Q4: What are the critical handling and storage requirements for this activator?
Proper handling is crucial for maintaining the activator's integrity and ensuring reproducible results.
-
Inert Atmosphere: [HNMe₂Ph][B(C₆F₅)₄] is sensitive to moisture and air.[6] All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert gas.[6]
-
Physical Properties: It is an off-white to white crystalline powder. A change in color (e.g., to blue) upon exposure to air may indicate degradation.[6]
-
Hygroscopicity: The material is hygroscopic and reacts slowly with water.[6][7] Contamination with water will deactivate both the activator and the catalyst.
| Property | Value | Reference |
| CAS Number | 118612-00-3 | |
| Molecular Formula | C₃₂H₁₂BF₂₀N | [6] |
| Molecular Weight | 801.22 g/mol | [6] |
| Appearance | Off-white crystalline powder | [6] |
| Melting Point | 225.0 to 229.0 °C | [6] |
| Storage | 2-8°C under inert gas | [6] |
| Sensitivity | Hygroscopic; air sensitive | [6] |
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during polymerization experiments in a question-and-answer format.
Issue 1: Low or No Polymerization Activity
Q: My reaction shows very low conversion or is completely inactive. What are the most likely causes?
This is the most common issue and typically points to one of four areas: impurities, incorrect stoichiometry, solvent incompatibility, or catalyst/activator degradation.
Causality: Cationic polymerization catalysts are extremely electrophilic and will be rapidly and irreversibly deactivated by Lewis basic impurities like water, oxygen, alcohols, or ketones. Water, in particular, can react with the activator or the activated catalyst, terminating the active species.[7] The purity of the borate activator itself is critical, as water contamination in the commercial source can inhibit the reaction.[7]
Troubleshooting Steps:
-
Solvent & Monomer Purification: Ensure the solvent and monomer are rigorously purified. Toluene and hexane should be passed through activated alumina and deoxygenated columns. Olefin monomers must be passed through purification columns to remove water, oxygen, and other polar impurities.
-
Inert Atmosphere: Confirm that your entire experimental setup (Schlenk line, glovebox) is free of leaks and maintains a strictly inert atmosphere.
-
Use of Scavengers: Incorporate an aluminum alkyl scavenger, such as triisobutylaluminum (TIBA), into your procedure. The scavenger is added before the catalyst and activator to react with and neutralize trace impurities in the solvent and monomer.[3] A typical concentration is 0.1 to 1.0 mM.
Causality: A key challenge with [HNMe₂Ph][B(C₆F₅)₄] is its poor solubility in aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane), which are often used in commercial polymerization processes.[8] If the activator does not fully dissolve, activation will be inefficient and occur only at the solid-liquid interface, leading to a heterogeneous mixture with few active sites and poor reproducibility.
Troubleshooting Steps:
-
Solvent Selection: Switch to a solvent in which the activator is more soluble, such as toluene or dichloromethane. For many metallocene systems, toluene provides a good balance of solubility and weak coordination.[9]
-
Pre-mixing/Pre-activation: Consider preparing a concentrated stock solution of the activator in a suitable solvent (like toluene) and injecting this solution into the reaction medium. This ensures it is fully dissolved before it contacts the pre-catalyst.
-
Alternative Activators: If you must use an aliphatic solvent, consider an alternative borate activator with long alkyl chains designed for higher solubility, such as [Me(C₁₈H₃₇)₂NH]⁺[B(C₆F₅)₄]⁻.[8]
Causality: While borate activators are efficient, the molar ratio of activator to the metal pre-catalyst is critical. An insufficient amount of activator ([B]/[M] < 1) will result in incomplete activation. A large excess is typically unnecessary and can be detrimental, as the byproduct N,N-dimethylaniline is a Lewis base that can coordinate to the cationic metal center and inhibit polymerization.[2]
Troubleshooting Steps:
-
Verify Ratios: The optimal ratio is typically slightly above 1:1 (e.g., 1.1:1 or 1.2:1 activator:metal) to ensure full activation. Double-check all calculations for preparing stock solutions and injections.
-
Order of Addition: The standard and most effective order of addition is: Solvent -> Monomer -> Scavenger -> Pre-catalyst -> Activator. Adding the activator last ensures it reacts with the intended metal center rather than the scavenger.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Dichloromethane | Good solubility for activator and catalyst complexes.[9] |
| Aliphatic Hydrocarbons | Poor activator solubility; use with caution or with modified activators.[8] | |
| [Activator]:[Metal] Ratio | 1.0 : 1 to 1.2 : 1 | Ensures complete activation without introducing excess inhibiting byproducts.[1] |
| Scavenger | Triisobutylaluminum (TIBA) | Effectively removes protic impurities without acting as a potent chain transfer agent.[3] |
Section 3: Protocols & Methodologies
Protocol 1: Preparation of an Activator Stock Solution (Example)
This protocol describes the preparation of a 5 mM stock solution of [HNMe₂Ph][B(C₆F₅)₄] in toluene under an inert atmosphere.
Materials:
-
This compound (MW = 801.22 g/mol )
-
Anhydrous, deoxygenated toluene
-
Volumetric flask (e.g., 10.00 mL), oven-dried and cooled under vacuum
-
Glass gastight syringe
-
Septum-sealed vial
Procedure:
-
In a glovebox, weigh 40.1 mg (0.05 mmol) of [HNMe₂Ph][B(C₆F₅)₄] directly into the 10.00 mL volumetric flask.
-
Using a gastight syringe, add approximately 8 mL of anhydrous toluene to the flask.
-
Gently swirl the flask until all the solid has completely dissolved. The solution should be clear and colorless.
-
Carefully add toluene to the calibration mark to bring the total volume to 10.00 mL.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a septum-sealed vial for storage inside the glovebox. This stock solution is now ready for injection into the polymerization reactor.
Protocol 2: General Procedure for Ethylene Polymerization
This protocol provides a representative workflow for the polymerization of ethylene using a zirconocene dichloride pre-catalyst.
Procedure:
-
Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer is baked in an oven at 120°C overnight and assembled hot under a stream of argon. The reactor is then subjected to three vacuum/argon backfill cycles.
-
Solvent & Scavenger Addition: 100 mL of anhydrous, deoxygenated toluene is cannulated into the reactor. The reactor is brought to the desired temperature (e.g., 50°C). A solution of TIBA in hexane (e.g., 0.1 mmol) is injected as a scavenger and allowed to stir for 15 minutes.
-
Monomer Introduction: The reactor is pressurized with ethylene gas to the desired pressure (e.g., 1 atm) and allowed to saturate the solvent.
-
Catalyst Injection: A stock solution of the zirconocene pre-catalyst (e.g., Cp₂ZrCl₂) is injected into the reactor. Note: If using a dichloride pre-catalyst, it must first be alkylated in situ by the scavenger or a separate alkylating agent.
-
Initiation: The polymerization is initiated by injecting the required volume of the [HNMe₂Ph][B(C₆F₅)₄] stock solution (Protocol 1).
-
Polymerization: The reaction is allowed to proceed for the desired time, maintaining constant temperature and ethylene pressure. The formation of polyethylene will be visible as a white precipitate.
-
Quenching: The reaction is terminated by injecting 5-10 mL of acidified methanol. This neutralizes the active catalyst and precipitates the polymer fully.
-
Isolation & Drying: The polymer is collected by filtration, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60°C to a constant weight.
References
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Olefin Polymerization with this compound. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
Kim, I., & Park, S. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(10), 2827. [Link]
-
Li, H., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(15), 3189. [Link]
-
McDaniel, M. P. (2021). Comparison of Support Effects on Phillips and Metallocene Catalysts. Polymers, 13(16), 2791. [Link]
-
Zaccaria, F., et al. (2021). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Dalton Transactions. [Link]
-
MDPI. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. ResearchGate. [Link]
-
Talsi, V. P., et al. (2021). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Polymers, 13(24), 4398. [Link]
-
Nomura, K., et al. (2018). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Omega, 3(11), 15993-16002. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization [mdpi.com]
- 3. Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01874E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dimethylanilinium tetrakis(pentafluorophenyl)borate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Polymer Molecular Weight Control with [PhNMe₂H][B(C₆F₅)₄]
Welcome to the technical support center for utilizing N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [PhNMe₂H][B(C₆F₅)₄], a highly effective activator for controlling polymer molecular weight in various polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring the successful application of this powerful catalytic tool. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of [PhNMe₂H][B(C₆F₅)₄] in polymerization.
Q1: What is the primary role of [PhNMe₂H][B(C₆F₅)₄] in polymerization?
A1: [PhNMe₂H][B(C₆F₅)₄] serves as a cocatalyst or activator, primarily in single-site olefin polymerization.[1][2] Its main function is to react with a transition metal pre-catalyst (e.g., a metallocene alkyl complex) to generate a catalytically active cationic metal species. This is achieved through the abstraction of an anionic ligand (like a methyl or chloride group) from the metal center by the borate, leaving a coordinatively unsaturated and highly electrophilic metal cation that can readily polymerize olefin monomers.[3] The bulky, weakly coordinating nature of the [B(C₆F₅)₄]⁻ anion is crucial for stabilizing the cationic active center without forming a strong, deactivating bond.[2]
Q2: How does [PhNMe₂H][B(C₆F₅)₄] differ from methylaluminoxane (MAO)?
A2: Both [PhNMe₂H][B(C₆F₅)₄] and MAO are effective activators, but they differ significantly. MAO is an oligomeric compound and is typically required in large excess relative to the transition metal catalyst, partly to act as a scavenger for impurities.[2] In contrast, borate activators like [PhNMe₂H][B(C₆F₅)₄] can often be used in stoichiometric or near-stoichiometric amounts, which is more cost-effective and results in polymers with lower residual aluminum content.[4][5] The single-site nature of catalysts activated by borates often leads to polymers with narrower molecular weight distributions compared to those produced with traditional Ziegler-Natta catalysts activated by MAO.[2][6]
Q3: What types of polymerization are compatible with this activator?
A3: [PhNMe₂H][B(C₆F₅)₄] is widely used in the coordination polymerization of olefins such as ethylene and propylene.[1][3] It is also effective in the polymerization of other monomers like isoprene and in the copolymerization of ethylene with higher α-olefins.[7][8] Its application extends to ring-opening polymerization of cyclic monomers as well. The choice of the primary transition metal catalyst will ultimately determine the specific monomer compatibility.
Q4: What are the critical handling and storage requirements for [PhNMe₂H][B(C₆F₅)₄]?
A4: [PhNMe₂H][B(C₆F₅)₄] is sensitive to moisture and air. It should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[7] Solvents used for polymerization reactions involving this activator must be rigorously dried and deoxygenated to prevent deactivation of the catalyst system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during polymerization experiments using [PhNMe₂H][B(C₆F₅)₄].
Problem 1: Low or No Catalytic Activity
Possible Causes & Solutions
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Impure Reactants or Solvents | The cationic active species is highly reactive and can be quenched by protic impurities (e.g., water, alcohols) or other Lewis bases. | 1. Solvent Purification: Ensure all solvents are freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for hydrocarbons, calcium hydride for chlorinated solvents).2. Monomer Purification: Pass gaseous monomers through purification columns to remove water and oxygen. Liquid monomers should be dried over suitable agents and distilled.3. Inert Atmosphere: Conduct all manipulations under a rigorously maintained inert atmosphere. |
| Incorrect Stoichiometry of Activator to Pre-catalyst | An insufficient amount of activator will not generate enough active sites. A large excess may not be detrimental but is economically inefficient and can sometimes lead to side reactions. | 1. Verify Stoichiometry: Double-check calculations for the molar ratio of [PhNMe₂H][B(C₆F₅)₄] to the metal pre-catalyst. A 1:1 ratio is often a good starting point.2. Titration Experiment: If unsure, perform a small-scale titration experiment to determine the optimal ratio for your specific system. |
| Incomplete Activation | The activation process may be slow or incomplete depending on the reaction conditions and the nature of the pre-catalyst. | 1. Pre-activation: Allow the pre-catalyst and activator to react for a sufficient period (e.g., 5-15 minutes) before introducing the monomer.2. Temperature: Activation is typically performed at room temperature, but some systems may benefit from slightly elevated temperatures. Consult relevant literature for your specific catalyst. |
Problem 2: Poor Control Over Polymer Molecular Weight
Possible Causes & Solutions
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Chain Transfer Reactions | Chain transfer to monomer, cocatalyst, or impurities can terminate growing polymer chains prematurely, leading to lower molecular weight than expected. | 1. Monomer Concentration: Higher monomer concentration generally leads to higher molecular weight. Vary the monomer concentration to study its effect.2. Temperature Control: Lowering the polymerization temperature can reduce the rate of chain transfer reactions relative to propagation, increasing molecular weight.3. Purity: As mentioned in Problem 1, ensure the utmost purity of all reagents to minimize chain transfer to impurities. |
| Inconsistent Initiation | If the initiation of polymerization is slow or non-uniform, it can lead to a broad molecular weight distribution. | 1. Rapid Monomer Introduction: Once the catalyst is activated, introduce the monomer quickly and efficiently to ensure all active sites begin polymerization simultaneously.2. Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Problem 3: Broad Molecular Weight Distribution (PDI > 2)
Possible Causes & Solutions
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Multiple Active Sites | Although designed for single-site catalysis, impurities or side reactions can sometimes generate different types of active species, each producing polymers with different chain lengths. | 1. Pre-catalyst Purity: Ensure the purity of your transition metal pre-catalyst. Synthesize and characterize it carefully.2. Reaction Conditions: Extreme temperatures or pressures can sometimes lead to catalyst decomposition and the formation of multiple active sites. |
| Slow Initiation Relative to Propagation | If the rate of initiation is significantly slower than the rate of propagation, new polymer chains will be initiated throughout the reaction, leading to a broader distribution of chain lengths. | 1. Optimize Activation: Refer to the solutions for "Incomplete Activation" in Problem 1 to ensure rapid and efficient generation of the active species. |
Experimental Protocols & Visualizations
General Protocol for Ethylene Polymerization
-
Reactor Setup: A clean, dry Schlenk flask or a stirred glass reactor is assembled and thoroughly dried under vacuum with heating. The reactor is then backfilled with high-purity argon or nitrogen.
-
Solvent and Reagent Preparation: Anhydrous toluene is added to the reactor via cannula. The desired amount of the metallocene pre-catalyst is dissolved in a small amount of toluene in a separate Schlenk flask.
-
Activation: The calculated amount of [PhNMe₂H][B(C₆F₅)₄] is added to the reactor. The solution of the pre-catalyst is then transferred to the reactor via cannula with vigorous stirring. The mixture is allowed to stir for 10 minutes to ensure complete activation.
-
Polymerization: The reactor is then purged with ethylene, and a constant pressure of ethylene is maintained. The polymerization is allowed to proceed for the desired time.
-
Termination: The reaction is terminated by the addition of a small amount of acidified methanol.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Mechanism of Activation
The following diagram illustrates the activation of a generic metallocene dimethyl pre-catalyst by [PhNMe₂H][B(C₆F₅)₄].
Caption: Activation of a zirconocene pre-catalyst.
References
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
-
Kaminsky, W. (2017). Methylaluminoxane as activator for olefin polymerization catalysts. Morressier. [Link]
-
Al-Humydi, A., et al. (2007). The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. Molecules, 12(8), 1747-1760. [Link]
-
Pankratov, E. V., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. Polymers, 14(20), 4443. [Link]
-
Sun, X., et al. (2004). Synthesis, Structure, and Application of [PhNMe₂H][B{C₆F₄C(C₆F₅)₂F}₄]. Organometallics, 23(10), 2341-2346. [Link]
-
Cui, D., et al. (2011). Living catalyzed-chain-growth polymerization and block copolymerization of isoprene by rare-earth metal allyl precursors bearing an ancillary ligand. Dalton Transactions, 40(35), 8968-8974. [Link]
-
Pankratov, E. V., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. ResearchGate. [Link]
-
Lee, B. Y., et al. (2020). Preparation of catalyst precursor using [PhN(H)Me₂]⁺[B(C₆F₅)₄]⁻. ResearchGate. [Link]
-
Lee, B. Y., et al. (2019). MAO-free and extremely active catalytic system for ethylene tetramerization. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methylaluminoxane as activator for olefin polymerization catalysts [morressier.com]
- 3. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and process development professionals utilizing N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, hereafter referred to as [HDNMe₂][B(C₆F₅)₄]. This salt is a highly effective and common stoichiometric activator for a wide range of homogeneous catalysts, particularly in olefin polymerization and other transformations involving electrophilic metal centers.[1][2][3][4] Its efficacy relies on the generation of a cationic active species by protonolysis of a metal-alkyl bond, leaving the large, non-coordinating tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, as the counterion.
The thermal stability of [HDNMe₂][B(C₆F₅)₄] is a critical parameter that directly impacts reaction reproducibility, catalyst activity, and overall process viability. This document provides a structured guide in a question-and-answer format to address common issues and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the known decomposition temperature of solid [HDNMe₂][B(C₆F₅)₄]?
The reported melting point, which often precedes or coincides with decomposition for such salts, is in the range of 225-229 °C. However, this value represents the stability of the neat, solid material under controlled analysis conditions. In solution and in the presence of other chemical species, thermal decomposition can be initiated at significantly lower temperatures. It is crucial to consider the entire reaction system rather than relying solely on the melting point of the solid.
Q2: My reaction is underperforming. How can I determine if the thermal stability of the activator is the root cause?
Underperformance (e.g., low yield, poor catalyst turnover) is a common symptom of activator decomposition. The primary decomposition pathway at elevated temperatures involves an internal proton transfer from the N,N-dimethylanilinium cation to one of the pentafluorophenyl rings of the borate anion, leading to the release of neutral N,N-dimethylaniline and the formation of B(C₆F₅)₃ and C₆F₅H. The resulting B(C₆F₅)₃ is a strong Lewis acid that can engage in side reactions, potentially deactivating the catalyst or reacting with the solvent or substrate.
To troubleshoot, consider the following:
-
Temperature Profiling: Run the reaction at a lower temperature (e.g., reduce by 20-30 °C) and compare the outcome. If activity improves, thermal decomposition of the activator is a likely culprit.
-
Control Experiment: Heat a solution of [HDNMe₂][B(C₆F₅)₄] in your reaction solvent to the target reaction temperature for the intended duration, but without the metal complex or substrate. Analyze the solution afterward using ¹⁹F NMR spectroscopy. The appearance of new signals corresponding to B(C₆F₅)₃ or C₆F₅H would confirm decomposition.
-
Visual Cues: The neat solid is an off-white powder. Upon exposure to air and potentially heat, it can develop a blue color, indicating possible degradation.[2][5]
Q3: How does the choice of solvent affect the thermal stability of the activator?
Solvent choice is critical. While specific decomposition data across a range of solvents is not widely published, general chemical principles apply:
-
Coordinating Solvents: Solvents with Lewis basicity (e.g., THF, acetonitrile, ethers) can potentially coordinate to the anilinium cation or interact with decomposition products like B(C₆F₅)₃. This can alter the stability profile.
-
Protic Solvents: Avoid protic solvents (e.g., alcohols, water), as the anilinium salt can exchange protons, and the borate anion is known to have limited stability in highly acidic aqueous media.[6]
-
Non-Coordinating Solvents: Aliphatic and aromatic hydrocarbons (e.g., toluene, hexanes) are common choices for reactions using this activator as they are relatively inert.[7] However, the solubility of the activator may be limited.
Q4: Are there any chemical incompatibilities I should be aware of?
Yes. Beyond thermal considerations, chemical incompatibility can lead to activator degradation.
-
Strong Bases: Strong bases will deprotonate the N,N-dimethylanilinium cation, liberating free N,N-dimethylaniline. This is the intended reaction with the metal-alkyl precursor but should be avoided with other reagents.
-
Strong Oxidizing Agents: The material is incompatible with strong oxidizing agents.[8][9]
-
Nucleophiles: Although the [B(C₆F₅)₄]⁻ anion is designed to be non-coordinating and robust, it is not completely inert to strong nucleophiles, which could potentially attack the boron center.
Q5: What are the best practices for handling and storing [HDNMe₂][B(C₆F₅)₄] to ensure its integrity?
Proper handling and storage are essential to maintain the activator's performance.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat and incompatible materials.[5][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture.[9]
-
Handling: Handle in a well-ventilated area, preferably within a glovebox.[5] Avoid formation of dust.[8] Use non-sparking tools. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and protective clothing.[5][9]
Troubleshooting Guide: Activator Instability
This section provides a systematic approach to identifying and resolving issues related to the thermal stability of [HDNMe₂][B(C₆F₅)₄].
| Symptom Observed | Potential Cause Related to Stability | Recommended Troubleshooting Action & Verification |
| Low or No Catalytic Activity | Premature thermal decomposition of the activator before or during catalyst activation. | 1. Protocol: Run a control reaction at a significantly lower temperature. 2. Verification: If activity is restored, the original temperature was too high. Optimize the temperature profile. |
| Inconsistent Reaction Results | Partial or variable decomposition of the activator due to inconsistent heating or "hot spots" in the reactor. | 1. Protocol: Ensure uniform heating and stirring. Use a temperature-controlled reaction block or oil bath. 2. Verification: Monitor internal reaction temperature with a calibrated probe. |
| Formation of Unwanted Byproducts | Decomposition generates B(C₆F₅)₃, a Lewis acid that can catalyze side reactions with the solvent or substrate. | 1. Protocol: Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts. 2. Verification: Compare the byproduct profile to a reaction run at a lower temperature. Search the literature for known B(C₆F₅)₃-catalyzed side reactions relevant to your substrate. |
| Change in Solution Color | Visual indication of decomposition. | 1. Protocol: Conduct the reaction in a glass vessel to observe color. 2. Verification: A color change not associated with the desired catalytic cycle may indicate degradation. Correlate this observation with analytical data (NMR, GC-MS). |
Experimental Protocols
Protocol 1: Thermal Challenge Test by ¹⁹F NMR Spectroscopy
This protocol allows you to assess the stability of [HDNMe₂][B(C₆F₅)₄] in your specific reaction solvent at the intended operating temperature.
Objective: To detect the formation of decomposition products via ¹⁹F NMR.
Procedure:
-
In an inert atmosphere (glovebox), prepare a ~10 mg/mL solution of [HDNMe₂][B(C₆F₅)₄] in your deuterated reaction solvent (e.g., Toluene-d₈).
-
Transfer the solution to a J. Young NMR tube.
-
Acquire a baseline ¹⁹F NMR spectrum at room temperature. The spectrum should show three characteristic signals for the [B(C₆F₅)₄]⁻ anion at approximately -133 ppm (ortho-F), -164 ppm (para-F), and -167 ppm (meta-F).
-
Carefully heat the sealed NMR tube in a temperature-controlled bath to your target reaction temperature for the desired reaction time.
-
Cool the tube back to room temperature and acquire a second ¹⁹F NMR spectrum.
-
Analysis: Compare the two spectra. The appearance of new signals, particularly those assignable to B(C₆F₅)₃ (ca. -130, -145, -162 ppm) or pentafluorobenzene (C₆F₅H), confirms thermal decomposition.
Protocol 2: Assessing Thermal Stability via Thermal Analysis
For a quantitative assessment, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques.[10][11]
Objective: To determine the onset temperature of decomposition/mass loss.
General Procedure (Consult Instrument Manual for Specifics):
-
Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of [HDNMe₂][B(C₆F₅)₄] into a TGA or DSC pan.
-
Atmosphere: Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Ramp the temperature at a controlled rate (e.g., 10 °C/min) from ambient to a temperature above the expected decomposition (e.g., 300 °C).
-
Data Analysis:
-
TGA: The onset temperature of mass loss indicates the beginning of decomposition.
-
DSC: An endothermic or exothermic peak not associated with a simple phase change (like melting) can indicate a decomposition event.[12]
-
Visual Workflows & Data
Troubleshooting Workflow for Activator-Related Reaction Failure
The following diagram outlines a logical sequence for diagnosing reaction failures where the stability of [HDNMe₂][B(C₆F₅)₄] is suspected.
Caption: A decision tree for troubleshooting reaction issues.
Conceptual Decomposition Pathway
This diagram illustrates the generally accepted thermal decomposition mechanism.
Caption: Thermal decomposition of the anilinium borate salt.
References
-
ResearchGate. (n.d.). Ti(NMe2)(4) and [HNMe2Ph][B(C6F5)(4)]: A convenient blend for effective catalytic carboamination of alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]⁻. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Nishida, H. (n.d.). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. Retrieved from [Link]
-
Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved from [Link]
-
ResearchGate. (n.d.). Coordination chemistry of the activation of [(triazacyclohexane)CrCl3] with [PhNMe2H][B(C6F5)4] and AlR3. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of B(C6F5)3 in Catalyst Activation, Anion Formation and as C6F5 Transfer Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of catalyst precursors bearing [B(C6F5)4]. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of B(C6F5)3·Py Complex. Retrieved from [Link]
-
Hitachi High-Tech America. (2021, March 9). Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA). YouTube. Retrieved from [Link]
-
PubMed. (2011, October 30). Understanding the Decomposition Reaction Mechanism of Chrysanthemic Acid: A Computational Study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Thermal Analysis [perkinelmer.com]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle of Borates: N,N-dimethylanilinium vs. Trityl Tetrakis(pentafluorophenyl)borate in Catalytic Activation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of single-site olefin polymerization, the choice of activator is as critical as the catalyst itself. The activator, or cocatalyst, is the key that unlocks the catalytic potential of the precatalyst, transforming a stable organometallic complex into a highly reactive cationic species. Among the most prominent activators are those based on the non-coordinating tetrakis(pentafluorophenyl)borate anion, B(C₆F₅)₄⁻. This guide provides a comprehensive comparison of two widely used borate activators: N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) and Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]). We will delve into their fundamental mechanisms of action, practical handling and performance characteristics, and provide supporting experimental data and protocols to guide your selection process.
The Heart of the Matter: Two Distinct Activation Pathways
The primary difference between DMAB and Trityl tetrakis(pentafluorophenyl)borate lies in their mechanism of activating a metal-alkyl precatalyst (LₙM-R). This mechanistic divergence has significant implications for reaction kinetics, catalyst stability, and overall process control.
This compound (DMAB): The Protic Pathway
DMAB is an ammonium borate that activates precatalysts through a protic mechanism. The acidic proton of the dimethylanilinium cation reacts with an alkyl group on the metal center of the precatalyst in a protonolysis reaction. This process eliminates a neutral alkane and generates the active cationic metal species, leaving behind the neutral N,N-dimethylaniline and the non-coordinating borate anion.
-
Causality: The reaction is driven by the formation of a stable alkane and a charge-separated, yet ion-paired, active catalyst. The liberated N,N-dimethylaniline, a Lewis base, can potentially coordinate to the cationic metal center, which may influence catalyst activity and stability.[1]
Trityl Tetrakis(pentafluorophenyl)borate: The Aprotic Pathway
In contrast, Trityl tetrakis(pentafluorophenyl)borate is a carbonium salt that activates precatalysts via an aprotic mechanism. The highly electrophilic trityl cation (triphenylmethyl cation) abstracts an alkyl group from the precatalyst. This generates the active cationic metal species, the non-coordinating borate anion, and a neutral trityl-alkyl byproduct.[2][3]
-
Causality: This is an electrophilic abstraction pathway. The stability of the trityl cation and the formation of a stable, neutral byproduct drive the reaction. Unlike the DMAB system, the byproducts are generally considered non-coordinating and less likely to interfere with the active catalytic site.
At a Glance: Key Property and Performance Comparison
The choice between DMAB and Trityl tetrakis(pentafluorophenyl)borate often comes down to a trade-off between handling characteristics, cost, and specific performance requirements for a given catalytic system.
| Property/Performance Metric | This compound (DMAB) | Trityl Tetrakis(pentafluorophenyl)borate |
| Appearance | Off-white powder, may turn blue on exposure to air[4] | Yellow to mustard-colored powder |
| Molecular Formula | C₃₂H₁₂BF₂₀N[4] | C₄₃H₁₅BF₂₀ |
| Molecular Weight | 801.22 g/mol [4] | 922.37 g/mol |
| Activation Mechanism | Protic (Protonolysis) | Aprotic (Alkyl Abstraction) |
| Byproducts | N,N-dimethylaniline and alkane | Trityl-alkyl |
| Solubility | Insoluble in aliphatic hydrocarbons (e.g., hexane, cyclohexane)[4][5]; sparingly soluble in toluene[5] | Soluble in CH₂Cl₂, MeOH, and acetone[6]; sparingly soluble in toluene[5] |
| Stability | Hygroscopic[4]; chemically stable but requires inert atmosphere storage | Generally stable under inert conditions |
| Activation Kinetics | Can provide a tunable activation delay, which is advantageous for high-throughput screening[7] | Typically provides rapid activation |
| Cost-Effectiveness | Generally considered a more economical option compared to Trityl borate[4] | Generally more expensive than DMAB |
Experimental Deep Dive: Performance in Olefin Polymerization
While the choice of activator can significantly influence catalyst activity, the properties of the resulting polymer are often comparable when the polymerization is kinetically controlled.[7]
A key advantage of the DMAB system, particularly when used with a scavenger like tri-iso-butylaluminum (TIBA), is the ability to achieve a tunable activation delay. This allows for more controlled and reproducible polymerizations, especially in high-throughput experimentation where precise timing and control are crucial. In contrast, the TIBA/Trityl borate system often leads to very rapid, sometimes difficult to control, polymerization.[7]
Experimental Workflow: A Representative Protocol for Ethylene Polymerization
This protocol provides a general framework for conducting ethylene polymerization using a metallocene precatalyst and either DMAB or Trityl tetrakis(pentafluorophenyl)borate as the activator. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Metallocene precatalyst (e.g., bis(cyclopentadienyl)zirconium dichloride)
-
Activator: this compound (DMAB) or Trityl tetrakis(pentafluorophenyl)borate
-
Scavenger/Co-catalyst: Tri-iso-butylaluminum (TIBA) solution (e.g., 1.0 M in hexanes)
-
Anhydrous, deoxygenated toluene
-
High-purity ethylene gas
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Acetone
Equipment:
-
Schlenk flask or similar glass reactor equipped with a magnetic stir bar
-
Gas-tight syringes
-
Cannulas
-
Ethylene gas line with a pressure regulator and flow meter
-
Thermostatically controlled oil bath
-
Vacuum line
Procedure:
-
Reactor Preparation: A 250 mL Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Solvent and Scavenger Addition: 100 mL of anhydrous toluene is transferred to the reactor via cannula. The reactor is then placed in an oil bath at the desired polymerization temperature (e.g., 80°C). A calculated amount of TIBA solution is injected to scavenge impurities. The solution is stirred for 10 minutes.
-
Catalyst and Activator Preparation: In a glovebox, prepare separate stock solutions of the metallocene precatalyst and the chosen activator (DMAB or Trityl borate) in anhydrous toluene.
-
Initiation of Polymerization:
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 1 atm).
-
The metallocene precatalyst solution is injected into the reactor.
-
Immediately following, the activator solution is injected.
-
-
Polymerization: The reaction is allowed to proceed for the desired time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.
-
Termination: The polymerization is quenched by injecting 10 mL of methanol. The ethylene supply is stopped, and the reactor is vented.
-
Polymer Isolation and Purification:
-
The polymer slurry is poured into 500 mL of acidified methanol (10% HCl).
-
The precipitated polymer is stirred for 1 hour, then collected by filtration.
-
The polymer is washed sequentially with methanol and deionized water until the washings are neutral.
-
The polymer is then washed with acetone and dried in a vacuum oven at 60°C to a constant weight.
-
Visualizing the Chemistry: Mechanisms and Workflows
Activation Mechanism Diagrams
Caption: Contrasting activation pathways for DMAB and Trityl borate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for olefin polymerization.
Conclusion and Outlook
Both this compound and Trityl tetrakis(pentafluorophenyl)borate are highly effective activators for single-site olefin polymerization catalysts. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the catalytic system and the experimental setup.
DMAB stands out for its cost-effectiveness and its ability to provide a more controlled, delayed activation, which is particularly beneficial in high-throughput and automated polymerization platforms. Its primary drawback is its poor solubility in aliphatic hydrocarbons, which can be a limitation in some commercial processes.
Trityl tetrakis(pentafluorophenyl)borate offers rapid and clean activation with non-coordinating byproducts. Its broader solubility in some organic solvents can be an advantage. However, its higher cost and the potential for extremely fast, difficult-to-control reactions are important considerations.
Future research will likely focus on developing new activators that combine the cost-effectiveness and controlled activation of DMAB with the favorable solubility and clean byproduct profile of Trityl borate. For the practicing scientist, a thorough understanding of the mechanistic nuances and practical handling of these two key activators is essential for the successful design and execution of olefin polymerization experiments.
References
-
High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization | Industrial & Engineering Chemistry Research - ACS Publications. (2020-07-12). Available at: [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - MDPI. Available at: [Link]
-
Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PubMed Central. Available at: [Link]
-
Activator effects in metallocene-based alkene polymerisations: Unexpectedly strong dependence of catalyst activity on trityl concentration | Request PDF - ResearchGate. Available at: [Link]
-
Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - ResearchGate. Available at: [Link]
-
Highly Efficient Carborane-Based Activators for Molecular Olefin Polymerization Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - MDPI. (2022-10-18). Available at: [Link]
-
MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - NIH. (2023-07-19). Available at: [Link]
Sources
- 1. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Borate Activators in Olefin Polymerization
For researchers and professionals in polymer science and drug development, the choice of an activator in olefin polymerization is a critical determinant of catalytic efficiency and the final polymer properties. While methylaluminoxane (MAO) has long been a dominant cocatalyst, borate activators have emerged as a powerful alternative, offering distinct advantages in terms of activity, polymer microstructure control, and reduced aluminum content in the final product. This guide provides an in-depth comparison of common borate activators, supported by experimental data, to aid in the rational selection of the optimal activation system for your specific research needs.
The Role and Mechanism of Borate Activators
Borate activators, in conjunction with organoaluminum compounds, are primarily used to activate Group 4 metallocene and post-metallocene catalyst precursors.[1] The fundamental role of the borate is to abstract an alkyl group from the catalyst precursor, generating a catalytically active cationic metal species.[2] The resulting borate anion must be weakly coordinating to the metal center to allow for olefin coordination and insertion.[3]
The most widely employed borate activators are based on the highly fluorinated tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻. The electron-withdrawing nature of the pentafluorophenyl groups renders this anion exceptionally stable and non-coordinating. The cation component of the borate salt plays a crucial role in the activation process and influences the overall performance of the catalytic system.
Visualization of the Activation Mechanism
The activation of a metallocene precatalyst, such as a zirconocene dichloride, by a borate activator typically involves two key steps: alkylation of the precatalyst by an organoaluminum compound (e.g., triisobutylaluminum - TIBA), followed by abstraction of an alkyl group by the borate to form the active cationic species.
Caption: General mechanism of metallocene activation using an organoaluminum and a borate activator.
Head-to-Head Comparison: Trityl vs. Ammonium Borates
Two of the most prominent classes of borate activators are trityl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], and ammonium borates, such as N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [Me₂NHPh][B(C₆F₅)₄].[1][4] Their performance can vary significantly depending on the metallocene used and the polymerization conditions.
A systematic study by Zapata-González et al. provides a direct comparison of these activators in ethylene polymerization using different zirconocene catalysts.[5][6] The results demonstrate that the choice of activator has a profound impact on catalytic activity.
Table 1: Comparison of Borate Activators in Ethylene Polymerization with Zirconocene Catalysts [5][6]
| Catalyst | Activator | Catalytic Activity (kg PE / (mol Zr * h)) |
| bis(cyclopentadienyl)dimethylzirconium (Zr1) | [Ph₃C][B(C₆F₅)₄] | 1,250 |
| bis(cyclopentadienyl)dimethylzirconium (Zr1) | [Me₂NHPh][B(C₆F₅)₄] | 350 |
| bis(tert-butylcyclopentadienyl)dimethylzirconium (Zr2) | [Ph₃C][B(C₆F₅)₄] | 800 |
| bis(tert-butylcyclopentadienyl)dimethylzirconium (Zr2) | [Me₂NHPh][B(C₆F₅)₄] | 150 |
Conditions: Toluene solvent, 1 bar ethylene pressure.
The data clearly indicates that for both zirconocenes tested, trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) yields significantly higher catalytic activities compared to this compound ([Me₂NHPh][B(C₆F₅)₄]).[5][6] This can be attributed to the higher electrophilicity of the trityl cation, which facilitates a more efficient abstraction of the alkyl group from the zirconocene.
Further investigations by Al-Humydi et al. explored the performance of these activators with ansa-zirconocene catalysts, which are known for producing polymers with specific tacticities.[7]
Table 2: Ethylene Polymerization with ansa-Zirconocene Catalysts and Borate Activators [7]
| Catalyst | Activator | Cocatalyst | Productivity (10⁶ g/mol_Mt * h) | Mₙ ( kg/mol ) | MWD (Mₙ/Mₙ) |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (Mt-I) | [Me₂NHPh][B(C₆F₅)₄] | TIBA | 4.35 | 280 | 2.5 |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (Mt-I) | [Ph₃C][B(C₆F₅)₄] | TIBA | 5.06 | 295 | 2.3 |
| rac-Et(Ind)₂ZrCl₂ (Mt-II) | [Me₂NHPh][B(C₆F₅)₄] | TIBA | 3.89 | 250 | 2.6 |
| rac-Et(Ind)₂ZrCl₂ (Mt-II) | [Ph₃C][B(C₆F₅)₄] | TIBA | 4.82 | 265 | 2.4 |
Conditions: 0.1 MPa ethylene pressure, TIBA as cocatalyst.
Consistent with the previous findings, the trityl borate activator generally leads to higher productivities with ansa-zirconocenes as well.[7] Interestingly, the choice of activator also has a subtle influence on the molecular weight (Mₙ) and molecular weight distribution (MWD) of the resulting polyethylene, with trityl borate tending to produce slightly higher molecular weight polymers with a narrower distribution.[7]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following is a representative procedure for ethylene polymerization using a zirconocene catalyst and a borate activator.
General Ethylene Polymerization Procedure
This protocol is adapted from the work of Zapata-González et al.[5][8]
Materials:
-
Zirconocene catalyst (e.g., bis(cyclopentadienyl)dimethylzirconium)
-
Borate activator (e.g., trityl tetrakis(pentafluorophenyl)borate)
-
Triisobutylaluminum (TIBA) as a scavenger and alkylating agent
-
Toluene (anhydrous, deoxygenated)
-
Ethylene (polymerization grade)
-
Methanol (acidified)
-
Argon (high purity)
Equipment:
-
1 L stainless steel Parr reactor equipped with a mechanical stirrer and temperature control
-
Schlenk line and glassware for inert atmosphere manipulations
-
Syringes and cannulas
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with argon. Three vacuum-argon cycles are performed at 150 °C to eliminate any traces of moisture.[8]
-
Solvent and Scavenger Addition: Anhydrous and deoxygenated toluene is introduced into the reactor, followed by the addition of a specified amount of TIBA solution to scavenge impurities.
-
Catalyst and Activator Injection: The zirconocene catalyst and the borate activator are dissolved separately in anhydrous toluene under an inert atmosphere. The solutions are then injected into the reactor. A typical B/Zr molar ratio is 2.5.[8]
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure (e.g., 1 bar), and the polymerization is allowed to proceed for a set duration (e.g., 45 minutes) with vigorous stirring.[8]
-
Termination and Polymer Isolation: The polymerization is terminated by injecting acidified methanol into the reactor. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.[8]
Experimental Workflow Visualization
Caption: A step-by-step workflow for a typical olefin polymerization experiment.
Concluding Remarks
The selection of a borate activator is a critical parameter in designing efficient olefin polymerization systems. Experimental evidence consistently demonstrates that trityl tetrakis(pentafluorophenyl)borate often exhibits superior performance in terms of catalytic activity compared to ammonium-based borates like this compound. This is likely due to the more facile alkyl abstraction from the metallocene precursor by the trityl cation. However, the optimal choice of activator will always be dependent on the specific catalyst, monomer, and desired polymer properties. The insolubility of some ammonium borates in aliphatic hydrocarbon solvents can also be a practical limitation in certain commercial processes.[4] Therefore, a careful evaluation of different activators, guided by the comparative data presented in this guide, is recommended for achieving the desired outcomes in your polymerization research.
References
-
Zapata-González, I., et al. (2020). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Preprints.org, 2020110592. [Link]
-
Zapata-González, I., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 13(2), 269. [Link]
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [Link]
-
Al-Humydi, A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(3), 359. [Link]
-
Li, H., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(15), 3045. [Link]
-
ResearchGate. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. [Link]
-
MDPI. (2022). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. [Link]
-
ACS Organic & Inorganic Au. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. [Link]
-
ResearchGate. (2023). Effect of Borpolymer on Mechanical and Structural Parameters of Ultra-High Molecular Weight Polyethylene. [Link]
-
MDPI. (2023). α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. [Link]
-
ResearchGate. (2022). Effect of Borate Co‐Catalyst on Ethylene‐Propylene Binary/Ternary Copoly‐Merization with Bisindenyl Zirconocene. [Link]
-
MDPI. (2021). Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure. [Link]
-
ResearchGate. (n.d.). (a) Activation of metallocene type pre‐catalysts with MAO. (b)... [Link]
-
ResearchGate. (2023). Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. [Link]
-
National Center for Biotechnology Information. (2021). Effect of Borpolymer on Mechanical and Structural Parameters of Ultra-High Molecular Weight Polyethylene. [Link]
-
National Center for Biotechnology Information. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. [Link]
-
OUCI. (n.d.). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. [Link]
-
Semantic Scholar. (2006). Metallocene‐catalyzed olefin polymerization using magnesium chloride‐supported borate activators. [Link]
-
RSC Publishing. (2024). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. [Link]
-
Metallocene Catalysts for Olefin Polymerization. (n.d.). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
A Researcher's Guide to Alternatives for Methylaluminoxane (MAO) in Olefin Polymerization
Introduction: Moving Beyond the Workhorse Activator
For decades, the field of olefin polymerization, particularly with single-site catalysts like metallocenes, has been dominated by a single, indispensable component: Methylaluminoxane (MAO).[1][2][3] Prepared by the controlled hydrolysis of trimethylaluminum, MAO has been the workhorse cocatalyst, proficiently performing three critical roles: alkylating the metal precatalyst, abstracting a ligand to generate the active cationic species, and scavenging catalyst-poisoning impurities.[3][4]
However, the reliance on MAO is not without significant drawbacks. Its primary limitations include an ill-defined oligomeric structure, the necessity for a vast molar excess relative to the catalyst (often with Al/metal ratios in the thousands), and the associated high costs.[1][5][6] These challenges have spurred extensive research into more efficient, cost-effective, and structurally defined activators. This guide provides an in-depth comparison of the primary alternatives to MAO, offering researchers and process chemists the data and mechanistic insights needed to select the optimal activation system for their specific needs.
The Benchmark: Deconstructing Methylaluminoxane (MAO)
To appreciate the alternatives, one must first understand the standard. MAO is an oligomeric mixture of [−Al(Me)−O−]n units.[1][2] Its activation mechanism is a multi-step process that, while highly effective, contributes to the need for a large excess.
The key functions of MAO are:
-
Alkylation: It replaces halide ligands on the precatalyst (e.g., Cp₂ZrCl₂) with methyl groups.
-
Ionization: It abstracts a methyl or halide group to form a catalytically active metal cation, [L_n M-R]⁺.[7]
-
Stabilization: The resulting MAO-derived anion is large and weakly coordinating, which prevents tight ion-pairing and allows the monomer to access the active site.[3]
-
Scavenging: The excess MAO and associated free trimethylaluminum (TMA) effectively sequester impurities (like water) from the reaction medium.
I. Boron-Based Activators: The Rise of Stoichiometric Precision
The most successful and widely adopted alternatives to MAO are boron-based compounds, primarily those featuring the highly fluorinated tetrakis(pentafluorophenyl)borate [B(C₆F₅)₄]⁻ anion. Their key advantage is the ability to activate catalysts at a near-stoichiometric 1:1 ratio, drastically reducing activator loading and cost. These activators are broadly divided into two categories: neutral Lewis acids and ionic salts.
A. Neutral Boranes: Tris(pentafluorophenyl)borane, B(C₆F₅)₃
Tris(pentafluorophenyl)borane, often abbreviated as BCF, is a powerful Lewis acid. Unlike MAO, it cannot alkylate the precatalyst. Therefore, its use is contingent on a two-component system where a separate alkylating agent, typically a trialkylaluminum like triisobutylaluminum (TIBA) or triethylaluminum (TEA), is used first.
Mechanism of Action:
-
Pre-alkylation: The metallocene dihalide is treated with a trialkylaluminum (e.g., TIBA) to form the dialkylated metal complex. The trialkylaluminum also serves as the primary impurity scavenger.[8][9]
-
Abstraction: B(C₆F₅)₃ then abstracts one of the alkyl groups from the metallocene, generating the active cationic species and a large, non-coordinating borate anion [R-B(C₆F₅)₃]⁻.[10]
B. Ionic Borates: Activating with Salts
Ionic borates are pre-formed salts containing the non-coordinating [B(C₆F₅)₄]⁻ anion. They offer a more direct, single-step activation of an alkylated precatalyst, as the abstraction is driven by the salt's cation.
1. Trityl Borates: [Ph₃C]⁺[B(C₆F₅)₄]⁻ The bulky tritylium cation [Ph₃C]⁺ is a potent alkyl abstractor. It reacts with an alkylated metallocene to form the active metal cation and the neutral, stable triphenylmethane byproduct.[1][11]
2. Anilinium Borates: [R₂NHR']⁺[B(C₆F₅)₄]⁻ Here, the activator is an ammonium salt, such as N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate. The activation proceeds via protonolysis: the acidic proton of the ammonium cation reacts with a methyl group on the precatalyst to release methane and the neutral N,N-dimethylaniline.[1] This leaves the desired cationic metal center and the borate counteranion.
II. MAO-Free and Borate-Free Activating Supports
A paradigm shift in activator technology is the development of solid supports that are intrinsically activating, thereby eliminating the need for any soluble cocatalyst like MAO or borates.[5][12][13] These systems heterogenize the single-site catalyst, which can offer significant process advantages, including improved polymer morphology and elimination of reactor fouling.
Mechanism of Action: These supports possess highly acidic Lewis or Brønsted sites on their surface that can directly interact with and activate an organometallic precatalyst.[5]
-
Lewis Acidic Supports: Materials like fluorinated silica or MgCl₂ can directly abstract a ligand from the precatalyst, generating a surface-tethered cationic active site.[5][14]
-
Brønsted Acidic Supports: Surface hydroxyl groups (silanols on silica, for example) can protonate an alkyl group on the precatalyst, releasing an alkane and forming the active species.[5]
The activation requires only the addition of a simple, low-cost alkylaluminum (like TIBA) to serve as a scavenger and in some cases, to pre-alkylate the support surface.[5]
Performance Comparison: MAO vs. The Alternatives
The choice of activator profoundly impacts not only process economics but also catalytic performance and final polymer properties. The following table summarizes key performance indicators based on published experimental data.
| Feature | Methylaluminoxane (MAO) | Borate Activators (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻) | Activating Supports (e.g., MgCl₂/AlR₃) |
| Activator/Catalyst Ratio | Very High (e.g., Al/Zr = 1000-10000)[5] | Low (e.g., B/Zr ≈ 1-5)[5][10] | Not applicable (support is the activator) |
| Structure | Ill-defined oligomeric mixture[1] | Well-defined, crystalline solid[1] | Solid inorganic phase[5] |
| Scavenging Ability | Excellent (inherent)[4] | Requires co-activator/scavenger (e.g., TIBA)[8] | Requires co-activator/scavenger (e.g., TIBA)[5] |
| Catalytic Activity | High (Benchmark) | Often comparable or higher than MAO systems.[8][15][16] | Can achieve very high activity.[5] |
| Comonomer Incorporation | Good | Can be significantly higher than MAO for some catalyst/borate pairs.[15][16] | Dependent on support/catalyst system. |
| Polymer Morphology | Solution/Slurry process dependent | Solution/Slurry process dependent | Often excellent (replicates support particles).[5] |
| Relative Cost | High (due to large excess)[5] | Moderate-to-High (per mole), but low use-cost | Potentially very low (uses inexpensive materials)[12] |
Supporting Experimental Data
The advantages of borate activators are clearly demonstrated in comparative studies. For example, in ethylene/1-octene copolymerization with a half-titanocene catalyst, the [Ph₃C]⁺[B(C₆F₅)₄]⁻ (B5) system not only showed higher activity (48,500 kg/mol-Ti ·h) compared to the MAO system (38,000 kg/mol-Ti ·h) but also achieved nearly double the comonomer incorporation (14.0 mol% vs. 7.2 mol%).[15] Similarly, studies with ansa-zirconocene catalysts show that borate/alkylaluminum systems can achieve productivity levels (up to 5.06 x 10⁶ g/mol-Mt·h) that are on par with or exceed those seen with aluminoxane cocatalysts.[8]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided as self-validating systems for researchers exploring these activators.
Protocol 1: Ethylene Polymerization with a Borate/Triisobutylaluminum (TIBA) System
This protocol describes a typical lab-scale slurry polymerization in a stirred autoclave reactor.
1. Reactor Preparation:
- A 1 L stainless steel autoclave reactor is baked at 120 °C under vacuum for at least 4 hours and subsequently purged with high-purity nitrogen.
- The reactor is charged with 500 mL of anhydrous toluene and 1.0 mL of a 1.0 M TIBA solution in hexanes (to act as a scavenger).
- The reactor is heated to the desired polymerization temperature (e.g., 80 °C) and pressurized with ethylene to the target pressure (e.g., 10 bar).
2. Catalyst/Activator Injection:
- In a nitrogen-filled glovebox, prepare two separate solutions:
- Catalyst Solution: Dissolve 2.0 µmol of the metallocene precatalyst (e.g., rac-Et(Ind)₂ZrCl₂) in 5 mL of anhydrous toluene.
- Activator Solution: Dissolve 2.2 µmol (1.1 equivalents) of the borate activator (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻) in 5 mL of anhydrous toluene.
- Causality Note: The precatalyst must be pre-stirred with an alkylating agent if it is a dihalide. In this protocol, we assume the initial TIBA charge in the reactor performs a slow in-situ alkylation. For faster, more controlled activation, the catalyst can be pre-treated with 2-3 equivalents of TIBA before adding the borate.
- Using a syringe, inject the catalyst solution into the reactor, followed immediately by the activator solution to initiate polymerization.
3. Polymerization and Termination:
- Maintain constant temperature and pressure for the desired reaction time (e.g., 30 minutes), feeding ethylene on demand.
- Terminate the polymerization by rapidly venting the ethylene and injecting 10 mL of acidified methanol.
- The precipitated polymer is collected by filtration, washed with excess methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Activation of a Zirconocene using a MgCl₂/AlR₃ Support
This protocol outlines the preparation of an activating support and its use in ethylene polymerization.
1. Support Preparation:
- In a glovebox, 2.0 g of anhydrous MgCl₂ is suspended in 50 mL of anhydrous heptane in a Schlenk flask.
- 10 mmol of iBu₃Al (TIBA) is added dropwise while stirring. The mixture is stirred at 60 °C for 2 hours.
- Causality Note: This step activates the MgCl₂ surface, creating Lewis acidic sites capable of interacting with the zirconocene.
- A solution of 0.02 mmol of the zirconocene (e.g., Cp₂ZrCl₂) in 10 mL of toluene is added, and the mixture is stirred for an additional 1 hour.
- The solid is allowed to settle, the supernatant is decanted, and the solid catalyst is washed three times with 50 mL portions of heptane.
2. Polymerization:
- The procedure follows that of Protocol 1, but instead of injecting separate solutions, the prepared solid catalyst slurry (resuspended in 20 mL of heptane) is injected into the reactor to begin the polymerization.
Conclusion and Future Outlook
The development of alternatives to MAO has been a resounding success, providing the catalysis community with powerful, well-defined, and cost-effective tools. Boron-based activators have matured into a robust technology, enabling precise control over polymerization at stoichiometric ratios. For many systems, they offer superior performance in terms of activity and comonomer incorporation.
Looking forward, the frontier lies with MAO- and borate-free activating supports. These systems represent the ultimate in process simplification and cost reduction by integrating the activator role into a solid support. As research refines the surface chemistry of these materials, we can expect the development of highly versatile, drop-in heterogeneous catalysts that combine the precision of single-site chemistry with the process advantages of traditional Ziegler-Natta systems. The continued innovation in activator chemistry ensures that olefin polymerization will remain a dynamic and evolving field for years to come.
References
-
Title: Methylaluminoxane's Molecular Cousin: A Well-defined and “Complete” Al-Activator for Molecular Olefin Polymerization Catalysts Source: ACS Catalysis URL: [Link]
-
Title: MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization Source: MDPI URL: [Link]
-
Title: MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization Source: ResearchGate URL: [Link]
-
Title: Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination Source: PubMed Central URL: [Link]
-
Title: Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane Source: PMC - NIH URL: [Link]
-
Title: An Alternative Route to Methylalumoxane: Synthesis, Structure, and the Use of Model Methylalumoxanes as Cocatalysts for Transition Metal Complexes in Polymerization Reactions Source: ResearchGate URL: [Link]
-
Title: Highly Efficient Carborane-Based Activators for Molecular Olefin Polymerization Catalysts Source: ResearchGate URL: [Link]
-
Title: Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Methylaluminoxane as activator for olefin polymerization catalysts Source: Morressier URL: [Link]
-
Title: Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization Source: ResearchGate URL: [Link]
-
Title: Transition Metal-Catalyzed and MAO-Assisted Olefin Polymerization; Cyclic Isomers of Sinn's Dimer Are Excellent Ligands in Iron Complexes and Great Methylating Reagents Source: MDPI URL: [Link]
-
Title: Activation of Substituted Metallocene Catalysts Using Methylaluminoxane Source: Wiley Online Library URL: [Link]
-
Title: MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization Source: PubMed URL: [Link]
-
Title: Borate and MAO Free Activating Supports for Metallocene Complexes Source: ACS Catalysis URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Methylaluminoxane as activator for olefin polymerization catalysts [morressier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Cation: A Comparative Analysis of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate in Catalysis
A Technical Guide for Researchers in Polymer Chemistry and Drug Development
In the landscape of modern catalysis, particularly in olefin polymerization, the quest for highly efficient and well-defined catalyst systems is paramount. While the catalytically active metal center often takes the spotlight, the crucial role of the cocatalyst, or activator, cannot be overstated. Among the most successful activators are borate compounds, which generate the necessary cationic metal species to initiate polymerization. This guide provides an in-depth comparison of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate ([PhNMe₂H][B(C₆F₅)₄], DMAB) with other borate activators, focusing on how the choice of the cation and anion impacts catalytic performance.
The Borate Activator: A Tale of Two Ions
The efficacy of a borate activator in generating a catalytically active species hinges on the properties of both its cation and its anion. The anion, typically the weakly coordinating tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻), is designed to be sterically bulky and electronically withdrawing. This minimizes its interaction with the generated cationic metal center, allowing for high catalytic activity.
The cation, however, plays a a more nuanced and equally critical role. It is responsible for abstracting an alkyl or hydride group from the precatalyst, thereby generating the active cationic species. The nature of this cation significantly influences the activator's solubility, stability, and reactivity.
This compound (DMAB): A Profile
DMAB has emerged as a widely used and commercially significant borate activator.[1] Its popularity stems from a favorable balance of properties that make it effective in a variety of polymerization systems.[2][3]
Key Characteristics:
-
Effective Alkyl Abstraction: The N,N-dimethylanilinium cation is sufficiently acidic to effectively abstract a methyl group from a precatalyst like zirconocene dimethyl.[4]
-
Formation of a Benign Byproduct: Upon alkyl abstraction, the cation is converted to the neutral and relatively non-coordinating N,N-dimethylaniline.[5]
-
Commercial Availability: DMAB is readily available from various chemical suppliers.[6][7][8][9]
However, a notable drawback of DMAB is its limited solubility in aliphatic hydrocarbon solvents, which are often the preferred medium for industrial polymerization processes.[2] This can lead to heterogeneous reaction mixtures and potentially impact catalyst performance and polymer morphology.[2]
Comparative Performance: DMAB vs. Other Borates
The performance of DMAB is best understood in comparison to other commonly employed borate activators, primarily distinguished by their cationic component.
Trityl Tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄], Trityl Borate)
Trityl borate is another widely used activator. The bulky trityl cation is a powerful alkyl abstractor. A key difference in its activation mechanism is that the resulting triphenylmethane byproduct can, in some cases, participate in side reactions or coordinate to the active center, potentially influencing catalytic activity.[5]
| Feature | This compound (DMAB) | Trityl tetrakis(pentafluorophenyl)borate |
| Cation | [PhNMe₂H]⁺ | [Ph₃C]⁺ |
| Byproduct | N,N-dimethylaniline | Triphenylmethane |
| Solubility (Aliphatic Solvents) | Low | Moderate |
| Key Advantage | Forms a less coordinating byproduct. | Strong alkyl abstractor. |
| Potential Disadvantage | Poor solubility in alkanes.[2] | Byproduct can potentially interfere with catalysis.[5] |
Long-Chain Alkylammonium Borates
To address the solubility issue of DMAB, borates with long-chain alkylammonium cations have been developed. A prominent example is N-methyl-N,N-dioctadecylammonium tetrakis(pentafluorophenyl)borate (MDOAB).[2]
The long alkyl chains significantly improve the solubility of these activators in non-polar solvents like cyclohexane and methylcyclohexane.[2] This can lead to more homogeneous reaction conditions and improved catalytic performance in certain systems. However, the increased basicity of the resulting long-chain amines, as compared to N,N-dimethylaniline, might slightly hinder the dealkylation of the transition metal.[2]
| Feature | This compound (DMAB) | N-methyl-N,N-dioctadecylammonium tetrakis(pentafluorophenyl)borate (MDOAB) |
| Cation | [PhNMe₂H]⁺ | [Me(C₁₈H₃₇)₂NH]⁺ |
| Byproduct | N,N-dimethylaniline | N-methyl-N,N-dioctadecylamine |
| Solubility (Aliphatic Solvents) | Low[2] | High[2] |
| Key Advantage | Forms a less basic byproduct. | Excellent solubility in alkanes.[2] |
| Potential Disadvantage | Poor solubility can be a process limitation.[2] | The more basic amine byproduct could have a subtle electronic effect.[2] |
Mechanistic Considerations: The "Why" Behind the Performance
The choice of the borate cation has a direct impact on the elementary steps of the catalytic cycle.
Figure 1. A generalized workflow for borate activation in olefin polymerization. The nature of the cation in the activator influences the efficiency of the initial alkyl abstraction and the potential for the resulting byproduct to interact with the active catalytic species.
The acidity of the cation is a key determinant in the thermodynamics and kinetics of the alkyl abstraction step. A more acidic cation will generally lead to a more favorable abstraction. However, the byproduct of this reaction must also be considered. A byproduct that is a strong Lewis base can coordinate to the cationic active center, potentially inhibiting or altering its catalytic activity.[5] This is a crucial consideration when comparing anilinium-based activators with those that produce other amine or hydrocarbon byproducts.
Experimental Methodologies: A Guide to Catalyst Evaluation
To objectively compare the performance of different borate activators, a standardized experimental protocol is essential. The following outlines a general procedure for evaluating catalyst systems in ethylene polymerization.
Materials:
-
Precatalyst: e.g., rac-Et(Ind)₂ZrCl₂
-
Activators: this compound (DMAB), Trityl tetrakis(pentafluorophenyl)borate, N-methyl-N,N-dioctadecylammonium tetrakis(pentafluorophenyl)borate (MDOAB)
-
Scavenger/Alkylating Agent: Triisobutylaluminum (TIBA)
-
Solvent: Toluene or Methylcyclohexane (high purity, dried)
-
Monomer: Ethylene (polymerization grade)
Experimental Protocol:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas (e.g., argon or nitrogen).
-
Solvent and Scavenger Addition: The desired volume of solvent is added to the reactor, followed by the scavenger (TIBA) to remove any impurities. The reactor is then brought to the desired reaction temperature.
-
Catalyst Injection:
-
In a separate Schlenk flask, the precatalyst is dissolved in a small amount of solvent.
-
The borate activator is added to the precatalyst solution (typically at a 1:1 molar ratio).
-
The resulting solution is stirred for a specified time to allow for activation.
-
This activated catalyst solution is then injected into the reactor.
-
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure. The polymerization is allowed to proceed for a set duration, with continuous monitoring of ethylene uptake.
-
Termination and Product Isolation: The polymerization is quenched by venting the ethylene and adding a protic solvent (e.g., acidified methanol). The precipitated polymer is collected by filtration, washed, and dried to a constant weight.
-
Analysis: The polymer is characterized for its molecular weight, molecular weight distribution (by Gel Permeation Chromatography), and thermal properties (by Differential Scanning Calorimetry). The catalyst activity is calculated based on the mass of polymer produced per mole of transition metal per hour.
Figure 2. A step-by-step workflow for the comparative evaluation of borate activators in ethylene polymerization.
Conclusion and Future Outlook
This compound is a highly effective and widely used activator in olefin polymerization. Its primary limitation is its poor solubility in aliphatic solvents. For applications where such solvents are required, long-chain alkylammonium borates like MDOAB present a superior alternative, albeit with potential subtle differences in the electronic effects of the resulting amine byproduct. The choice between DMAB and other borates like trityl borate will depend on the specific precatalyst and desired polymer properties, with careful consideration of the potential for byproduct coordination.
The ongoing development of new borate activators continues to focus on fine-tuning the properties of the cation to achieve optimal solubility, reactivity, and byproduct compatibility for next-generation polymerization catalysts.
References
-
MDPI. (n.d.). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]
-
MDPI. (n.d.). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Retrieved from [Link]
-
ACS Publications. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews. Retrieved from [Link]
-
RSC Publishing. (2024). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Retrieved from [Link]
-
Oreate AI Blog. (2026). Research Progress on P, O, C Donor Stabilized Alkyl Aluminum Cation Borate Olefin Polymerization Cocatalysts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. Retrieved from [Link]
-
Seoul National University. (2000). Synthesis of polymer supported borate cocatalysts and their application to metallocene polymerizations. Polymer. Retrieved from [Link]
-
ResearchGate. (2025). Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Sterically Encumbered (Perfluoroaryl) Borane and Aluminate Cocatalysts for Tuning Cation−Anion Ion Pair Structure and Reactivity in Metallocene Polymerization Processes. A Synthetic, Structural, and Polymerization Study. Retrieved from [Link]
-
PubMed Central. (2024). Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of preparing the dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Retrieved from [Link]
-
Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
ZHONGAN. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3 detailed information. Retrieved from [Link]
-
Chemdad. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]
Sources
- 1. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. China Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3 detailed information Factory and Manufacturer | ZHONGAN [zhonganindustry.com]
- 4. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization [mdpi.com]
- 6. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 7. N,N-Dimethylanilinium tetra(pentafluorophenyl)borate | Me2anilinium(F5Ph)4B | C32H12F20BN - Ereztech [ereztech.com]
- 8. This compound CAS:N,N-Dimethylanilinium-tetrakis(pentafluo supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]
- 9. Dimethylanilinium tetrakis(pentafluorophenyl)borate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Guide to the Performance of [PhNMe₂H][B(C₆F₅)₄] in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate, [PhNMe₂H][B(C₆F₅)₄], is a widely utilized co-catalyst in single-site olefin polymerization and other cationic catalysis. Its efficacy, however, is intrinsically linked to the solvent system in which it is deployed. This guide provides an in-depth comparison of the performance of [PhNMe₂H][B(C₆F₅)₄] in various solvents, offering experimental data and insights to aid in the selection of optimal reaction conditions. We will explore the critical role of solubility, the impact of solvent coordination on catalytic activity, and compare its performance against viable alternatives.
The Crucial Role of Solubility: A Performance Bottleneck
A primary factor governing the utility of [PhNMe₂H][B(C₆F₅)₄] is its solubility in common organic solvents. The choice of solvent directly impacts the concentration of the active catalytic species and, consequently, the overall reaction kinetics and product yield.
Qualitative Solubility Profile:
Experimental observations consistently indicate that [PhNMe₂H][B(C₆F₅)₄] exhibits poor solubility in aliphatic hydrocarbon solvents such as hexane, cyclohexane, and methylcyclohexane.[1] This insolubility in non-polar media presents a significant challenge for many industrial polymerization processes that favor these solvents. In contrast, it demonstrates slight to moderate solubility in aromatic hydrocarbons like toluene and chlorinated solvents such as dichloromethane.[1]
Table 1: Qualitative Solubility of [PhNMe₂H][B(C₆F₅)₄] in Common Organic Solvents
| Solvent Class | Example Solvents | Qualitative Solubility | Implications for Catalysis |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble | Heterogeneous catalysis, potential for mass transfer limitations, difficult to handle and dose accurately. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Slightly Soluble | Homogeneous catalysis is possible, but higher solvent volumes may be required to achieve desired concentrations. |
| Chlorinated Solvents | Dichloromethane, Chlorobenzene | Moderately Soluble | Suitable for homogeneous catalysis, offering a wider concentration range. |
Impact of Solvent on Catalytic Performance: A Comparative Analysis
The solvent does not merely act as a passive medium but actively participates in the catalytic cycle. The coordinating ability of the solvent can influence the formation and stability of the active cationic species, thereby modulating the catalytic activity and the properties of the resulting polymer.
Case Study: Ethylene Polymerization with Zirconocene Catalysts
A study investigating ethylene polymerization using a zirconocene catalyst activated by [PhNMe₂H][B(C₆F₅)₄] highlighted the profound effect of the solvent on catalytic activity.[2] The highest activity was observed in toluene, an aromatic solvent capable of stabilizing the cationic zirconocene species through weak coordination.[2] In contrast, when the polymerization was conducted in aliphatic solvents like isooctane, heptane, and hexane, a significant decrease in catalytic activity was observed.[2] This is attributed to the lower solubility of the activator and the less-stabilizing environment for the active cationic species in non-coordinating aliphatic media.
Table 2: Comparative Performance of a Zirconocene/[PhNMe₂H][B(C₆F₅)₄] System in Different Solvents for Ethylene Polymerization
| Solvent | Catalytic Activity (kg PE / (mol Zr·h)) | Resultant Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Toluene | High | Moderate | Narrow |
| Isooctane | Moderate | High | Broad |
| Heptane | Low | Low | Broad |
| Hexane | Very Low | High | Broad |
Data synthesized from trends described in cited literature.[2] Exact values are dependent on specific reaction conditions.
The data suggests a trade-off between catalytic activity and polymer properties. While toluene promotes higher activity, aliphatic solvents can lead to higher molecular weight polymers, albeit at the cost of reduced efficiency and broader molecular weight distributions.[2]
Alternatives to [PhNMe₂H][B(C₆F₅)₄]: Overcoming Solubility Limitations
The solubility limitations of [PhNMe₂H][B(C₆F₅)₄] have spurred the development of alternative activators with improved performance in industrially relevant aliphatic solvents.
Cation Modification: The Long-Chain Alkylammonium Borates
A successful strategy to enhance solubility in non-polar media involves modifying the anilinium cation with long alkyl chains. A prominent example is [HNMe(C₁₈H₃₇)₂][B(C₆F₅)₄] , which incorporates two octadecyl chains on the nitrogen atom. This modification significantly increases the lipophilicity of the salt, rendering it soluble in aliphatic hydrocarbons like cyclohexane and methylcyclohexane.[1]
Table 3: Comparison of [PhNMe₂H][B(C₆F₅)₄] and a Long-Chain Alkylammonium Borate
| Activator | Solubility in Aliphatic Solvents | Key Advantage | Potential Trade-off |
| [PhNMe₂H][B(C₆F₅)₄] | Poor | Well-established, commercially available. | Limited applicability in aliphatic solvent-based processes. |
| [HNMe(C₁₈H₃₇)₂][B(C₆F₅)₄] | Good | Enables homogeneous catalysis in aliphatic solvents, improving process control. | Potentially higher cost, may influence catalytic activity differently. |
The choice between these activators will depend on the specific requirements of the catalytic process, including the desired solvent system, cost considerations, and the target polymer properties.
Experimental Protocols
General Procedure for Ethylene Polymerization in an Aromatic Solvent (Toluene)
This protocol is a generalized procedure based on common practices in the literature.[3]
Materials:
-
Zirconocene dichloride catalyst (e.g., Cp₂ZrCl₂)
-
[PhNMe₂H][B(C₆F₅)₄]
-
Triisobutylaluminum (TIBA) or Trimethylaluminum (TMA) as a scavenger
-
Anhydrous toluene
-
High-purity ethylene gas
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried under vacuum and purged with inert gas (e.g., argon or nitrogen).
-
Anhydrous toluene is introduced into the reactor, followed by the scavenger (TIBA or TMA) to remove any residual impurities.
-
The zirconocene catalyst solution in toluene is injected into the reactor.
-
The [PhNMe₂H][B(C₆F₅)₄] solution in toluene is then added to activate the catalyst.
-
The reactor is pressurized with ethylene to the desired pressure, and the polymerization is allowed to proceed at a constant temperature with vigorous stirring.
-
The reaction is terminated by venting the ethylene and quenching with an appropriate agent (e.g., acidified methanol).
-
The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.
Visualizing the Catalytic Process
Diagram 1: Activation of a Zirconocene Catalyst
Caption: Activation of a zirconocene precursor with [PhNMe₂H][B(C₆F₅)₄].
Diagram 2: Polymerization Workflow
Caption: A typical workflow for ethylene polymerization.
Conclusion and Future Outlook
The performance of [PhNMe₂H][B(C₆F₅)₄] as a co-catalyst is profoundly influenced by the solvent system. Its poor solubility in aliphatic hydrocarbons remains a significant drawback for certain industrial applications. Aromatic solvents, such as toluene, generally provide a better medium for achieving high catalytic activity, although this can be at the expense of certain polymer properties. The development of solubility-enhanced alternatives, like long-chain alkylammonium borates, offers a promising avenue for expanding the utility of borate-based activators in a wider range of solvent systems. Future research should focus on generating comprehensive quantitative solubility data for [PhNMe₂H][B(C₆F₅)₄] in various solvents and conducting systematic comparative studies to fully elucidate the intricate interplay between the solvent, activator, catalyst, and final polymer properties.
References
Sources
A Comparative Guide to Cocatalyst Efficiency in Metallocene-Catalyzed Olefin Polymerization: Validating N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
This guide provides a comprehensive analysis of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, commonly referred to as DMAB, as a cocatalyst in metallocene-catalyzed olefin polymerization. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document offers an objective comparison of DMAB's performance against other widely used activators, supported by experimental data and detailed protocols. We will delve into the mechanistic nuances of catalyst activation, providing a framework for validating cocatalyst efficiency in your own laboratory settings.
Introduction: The Pivotal Role of Cocatalysts in Olefin Polymerization
Metallocene catalysts have revolutionized the field of polyolefin synthesis, offering exceptional control over polymer microstructure and properties. However, these catalyst precursors are inactive on their own and require activation by a cocatalyst. The cocatalyst's primary function is to abstract a ligand from the metallocene precursor, generating a catalytically active cationic metal center. For decades, methylaluminoxane (MAO) has been the dominant cocatalyst in both academic research and industrial applications. Despite its widespread use, MAO is not without its drawbacks, including the need for a large excess to achieve high catalytic activity and its ill-defined structure.
This has spurred the development of alternative, well-defined cocatalysts, with borate-based activators emerging as a prominent class. Among these, this compound ([HNMe₂Ph][B(C₆F₅)₄]) has garnered significant attention. This guide will provide a critical evaluation of DMAB's efficiency in comparison to the traditional MAO and another common borate activator, triphenylmethylium tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]), also known as trityl borate.
Mechanism of Activation: A Tale of Two Cocatalysts
The activation of a metallocene precatalyst, such as bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂), proceeds through distinct pathways depending on the cocatalyst employed. Understanding these mechanisms is crucial for optimizing polymerization reactions.
Activation by Methylaluminoxane (MAO)
MAO is a complex oligomeric mixture of [-(Al(CH₃)O)-]n. Its activation mechanism is multifaceted and involves several steps, including alkylation of the metallocene precursor and subsequent abstraction of a methyl group to form the active cationic species. The process is generally depicted as a two-step sequence:
-
Alkylation: The zirconium dichloride precursor is alkylated by MAO, replacing the chloride ligands with methyl groups.
-
Abstraction: A second equivalent of MAO abstracts a methyl group, generating the active zirconocene cation.
Caption: Activation of Cp₂ZrCl₂ by MAO.
Activation by Borate Cocatalysts
Borate cocatalysts, such as DMAB and trityl borate, function as Lewis acids to abstract an alkyl group from a pre-alkylated metallocene. This process requires an alkylating agent, typically a trialkylaluminum compound like triisobutylaluminum (TIBA), to first replace the chloride ligands on the metallocene with alkyl groups.
The activation mechanism using a borate cocatalyst is a cleaner, more defined process compared to MAO:
-
Alkylation: The metallocene precursor is alkylated by a trialkylaluminum compound.
-
Abstraction: The borate cocatalyst abstracts an alkyl group, generating the active cationic metallocene and a non-coordinating borate anion.
Caption: Activation of Cp₂ZrCl₂ by a borate cocatalyst.
Comparative Performance Analysis
The choice of cocatalyst significantly impacts the efficiency of the polymerization process and the properties of the resulting polymer. Here, we present a comparative analysis of DMAB, trityl borate, and MAO based on experimental data from the literature.
Quantitative Data Comparison
The following table summarizes the performance of different cocatalysts in the polymerization of ethylene using metallocene catalysts. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Cocatalyst System | Catalyst | Activity (kg PE / (mol Zr·h)) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| MAO | Cp₂ZrCl₂ | 5759 | Varies with conditions | Varies with conditions | |
| MAO + [HNMe₂Ph][B(C₆F₅)₄] | Cp₂ZrCl₂ | 33.32 | 209.95 | 8.2 | [1] |
| [HNMe₂Ph][B(C₆F₅)₄] + TIBA | rac-Et(Ind)₂ZrCl₂ | 3.17 x 10⁶ | 148,000 | 2.3 | [2] |
| [Ph₃C][B(C₆F₅)₄] + TIBA | rac-Et(Ind)₂ZrCl₂ | 4.01 x 10⁶ | 162,000 | 2.5 | [2] |
Note: The activity values from Ali et al. (2021) are reported in g/molMt·h and have been converted for consistency. The significant difference in magnitude compared to other studies may be due to different experimental conditions (e.g., pressure, temperature, reaction time).
Analysis of Performance:
-
Catalytic Activity: Borate-based systems, including DMAB and trityl borate, generally exhibit significantly higher catalytic activities compared to MAO-activated systems.[2] This is attributed to the formation of a more weakly coordinating anion, which allows for easier access of the monomer to the cationic metal center.
-
Polymer Molecular Weight (Mw): The molecular weight of the resulting polyethylene is influenced by the cocatalyst system. In the study by Ali et al. (2021), the use of trityl borate resulted in a slightly higher molecular weight polymer compared to DMAB under the tested conditions.[2]
-
Polydispersity Index (PDI): Borate cocatalysts typically lead to polymers with a narrower molecular weight distribution (lower PDI) compared to MAO.[1] This is indicative of a more uniform population of active sites, a key advantage of well-defined single-site catalysts. The broader PDI observed with MAO is often attributed to the presence of multiple types of active species within the complex MAO structure.
Experimental Protocols for Efficiency Validation
To facilitate the validation of cocatalyst efficiency, we provide a detailed, step-by-step methodology for a representative slurry-phase ethylene polymerization.
Materials and Reagents
-
Catalyst: Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Cocatalysts:
-
This compound ([HNMe₂Ph][B(C₆F₅)₄])
-
Triphenylmethylium tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])
-
Methylaluminoxane (MAO) solution in toluene
-
-
Alkylating Agent: Triisobutylaluminum (TIBA) solution in hexanes
-
Solvent: Anhydrous toluene
-
Monomer: Polymer-grade ethylene
-
Quenching Agent: Acidified methanol (5% HCl in methanol)
Experimental Workflow: Slurry-Phase Ethylene Polymerization
Caption: General workflow for slurry-phase ethylene polymerization.
Detailed Step-by-Step Methodology
The following protocol is adapted from the procedure described by Ali et al. (2021)[2].
-
Reactor Preparation: A 250 mL stainless-steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried and purged with nitrogen. 50 mL of anhydrous toluene is then introduced into the reactor.
-
Reagent Addition (for Borate Systems):
-
A specific molar ratio of triisobutylaluminum (TIBA) to the zirconium catalyst (e.g., Al/Zr = 800) is injected into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 50 °C).
-
The metallocene catalyst, dissolved in toluene, is introduced, and the mixture is stirred for 10 minutes to allow for alkylation.
-
The borate cocatalyst (DMAB or trityl borate), dissolved in toluene, is then injected to initiate the polymerization.
-
-
Reagent Addition (for MAO System):
-
The desired amount of MAO solution is injected into the toluene-filled reactor to achieve the target Al/Zr molar ratio.
-
The reactor is heated to the polymerization temperature.
-
The metallocene catalyst solution is then injected to start the polymerization.
-
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 0.1 MPa), which is maintained throughout the reaction. The polymerization is allowed to proceed for a set time (e.g., 20 minutes).
-
Quenching and Polymer Isolation:
-
At the end of the reaction time, the ethylene feed is stopped, and the reactor is vented.
-
The polymerization is quenched by adding 100 mL of acidified methanol.
-
The precipitated polyethylene is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
-
Polymer Characterization:
-
The molecular weight (Mw) and polydispersity index (PDI) of the polymer are determined by high-temperature gel permeation chromatography (GPC).
-
The melting temperature (Tm) can be determined by differential scanning calorimetry (DSC).
-
Conclusion and Future Outlook
This compound has proven to be a highly efficient cocatalyst for metallocene-catalyzed olefin polymerization, often demonstrating superior activity compared to the conventional cocatalyst, methylaluminoxane. Its well-defined structure allows for a more controlled activation process, leading to polymers with narrower molecular weight distributions.
When compared to another common borate, triphenylmethylium tetrakis(pentafluorophenyl)borate, DMAB shows comparable, albeit slightly lower in some reported cases, activity and produces polymers with similar characteristics. The choice between these borate activators may, therefore, depend on factors such as cost, solubility in the chosen reaction medium, and stability.
The continued development of well-defined, single-site cocatalysts like DMAB is crucial for advancing polyolefin science and technology. Future research will likely focus on further enhancing the activity and stability of these systems, as well as exploring their utility in the synthesis of novel polymer architectures and functional materials.
References
-
Ali, A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(3), 438. [Link]
-
Mousavi, S. M., et al. (2012). Polymerization of Ethylene Using Cp2ZrCl2 Metallocene and Methylaluminoxane Homogeneous Catalyst System. Iranian Journal of Polymer Science and Technology, 25(3), 215-224. [Link]
-
Pampalob, A., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Processes, 9(1), 162. [Link]
-
Rojas, R., et al. (2018). Influence of Organoboron Compounds on Ethylene Polymerization Using Cp2ZrCl2/MAO as Catalyst System. International Journal of Polymer Science, 2018, 8591824. [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
-
Tritto, I., et al. (2002). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Polymers, 15(14), 3173. [Link]
-
Busico, V., & Cipullo, R. (2001). The activation of zirconocene catalysts with Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Dalton Transactions, 53(36), 10237-10248. [Link]
-
Kaminsky, W. (2012). Discovery of Methylaluminoxane as Cocatalyst for Olefin Polymerization. Macromolecules, 45(8), 3289-3297. [Link]
-
Rojas, R., et al. (2018). Influence of Organoboron Compounds on Ethylene Polymerization Using Cp2ZrCl2/MAO as Catalyst System. International Journal of Polymer Science, 2018, 8591824. [Link]
-
Ali, A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(3), 438. [Link]
Sources
A Comparative Guide to Cocatalyst Selection: N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate vs. Methylaluminoxane (MAO)
Introduction: The Critical Role of the Cocatalyst in Olefin Polymerization
In the landscape of single-site olefin polymerization, the metallocene or post-metallocene precatalyst is only half of the story. The activation of these dormant precatalysts into highly reactive cationic species is orchestrated by a cocatalyst. For decades, Methylaluminoxane (MAO) has been the industry workhorse, a reliable, albeit enigmatic, activator.[1] However, the emergence of stoichiometric activators, particularly borate-based compounds like N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], has presented researchers with a compelling alternative.[2][3]
This guide provides an in-depth, data-driven comparison of these two prominent cocatalyst systems. We will move beyond simple catalog prices to dissect the true cost-effectiveness, weighing factors such as activation efficiency, handling protocols, and the ultimate impact on polymer properties. The objective is to equip researchers and process chemists with the necessary insights to make an informed decision tailored to their specific catalytic system and research goals.
Mechanism of Activation: A Tale of Two Pathways
The fundamental role of the cocatalyst is to abstract a ligand (typically a methyl or chloride group) from the neutral metal center of the precatalyst, generating a coordinatively unsaturated, electrophilic cationic center that is the active species for polymerization. MAO and borates achieve this via distinctly different mechanisms.
MAO, an oligomeric mixture of [–Al(Me)–O–]ₙ, is believed to act as both an alkylating agent and a Lewis acid abstractor.[1][4] Its complex and ill-defined structure contains highly Lewis acidic aluminum centers that can abstract a methyl group from an already alkylated precatalyst. The resulting cationic metal center is stabilized by the large, weakly coordinating aluminoxane anion.
Borates, on the other hand, function via a more defined, stoichiometric pathway. [HNMe₂Ph][B(C₆F₅)₄] is an ammonium salt. The activation process typically requires a trialkylaluminum (e.g., triisobutylaluminum, TIBA) which acts as a scavenger for impurities and alkylates the precatalyst. The anilinium cation then protonates an alkyl group on the metal center, releasing it as a neutral alkane. The highly stable, non-coordinating tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, remains as the counterion to the now-active cationic metal center.[5]
Quantitative Cost-Effectiveness Analysis
A direct comparison of catalog prices is misleading. True cost-effectiveness is a function of purchase price, required stoichiometry, and impact on catalytic performance.
Direct Cost Analysis
To establish a baseline, let's compare the approximate costs from major suppliers. Prices are subject to change and depend on quantity and supplier.
| Compound | Supplier Example | Package Size | Price (USD) | Cost per Gram (USD) | Cost per Mole (USD) |
| Methylaluminoxane (MAO) | Sigma-Aldrich | 100 mL (10% in Toluene) | ~$238.00 | ~$26.59/g (of MAO) | ~$1,542/mol |
| [HNMe₂Ph][B(C₆F₅)₄] | Thermo Scientific | 5 g | ~$840.65 | ~$168.13/g | ~$134,705/mol |
Note: MAO cost calculation assumes a density of 0.895 g/mL for the solution and a molecular weight of 58.02 g/mol for the [Al(CH₃)O] monomer unit.[6][7] The borate has a molecular weight of 801.23 g/mol .[8]
On paper, MAO appears significantly cheaper on both a per-gram and per-mole basis. However, this initial assessment is incomplete without considering the activation efficiency.
Activation Efficiency: The Stoichiometric Advantage
This is where the economic argument pivots dramatically. The amount of cocatalyst required to efficiently activate the precatalyst is a critical factor.
-
Methylaluminoxane (MAO): MAO is notoriously used in large excess. Typical aluminum-to-metal (e.g., Al/Zr) molar ratios range from 1000:1 to as high as 10,000:1 to achieve maximum catalytic activity.[5][9] This large excess is necessary to drive the activation equilibrium, scavenge impurities, and stabilize the cationic active site.[10]
-
[HNMe₂Ph][B(C₆F₅)₄]: Borate activators are often referred to as stoichiometric activators. The required boron-to-metal (B/Zr) ratio is typically in the range of 1:1 to 5:1.[5] A trialkylaluminum scavenger (like TIBA) is still required, but often in much lower amounts (e.g., 10-100 equivalents) than MAO.[11]
Let's reconsider the cost based on a typical polymerization:
| Parameter | MAO System | Borate System |
| Precatalyst (e.g., zirconocene) | 1 µmol | 1 µmol |
| Cocatalyst Required | 1000 µmol (Al/Zr = 1000) | 1.2 µmol (B/Zr = 1.2) |
| Cost of Cocatalyst per µmol of Catalyst | ~$1.54 | ~$0.16 |
This analysis reveals that despite the high initial cost per gram, the borate system can be nearly an order of magnitude more cost-effective per reaction due to its vastly superior activation efficiency.
Performance and Operational Considerations
Beyond direct costs, the choice of cocatalyst has profound implications for laboratory workflow, safety, and the properties of the resulting polymer.
Handling, Stability, and Solubility
| Feature | Methylaluminoxane (MAO) | [HNMe₂Ph][B(C₆F₅)₄] |
| Physical Form | 10-30 wt% solution in toluene.[6] | White to off-white crystalline powder.[12][13] |
| Stability | Limited shelf life; pyrophoric. Reacts violently with water and air. Must be stored under inert atmosphere at 2-8°C.[7][14] | Chemically stable, air-stable solid. Easier to handle and store long-term.[2] |
| Handling | Requires expert handling with syringe techniques in a glovebox or under Schlenk conditions. | Can be weighed accurately on the bench (with care) and dissolved in appropriate solvents. |
| Solubility | Typically used in aromatic solvents like toluene. Modified MAO (MMAO) offers improved solubility in aliphatic solvents.[1] | Insoluble in aliphatic hydrocarbons (hexane, cyclohexane), which can be a limitation for certain slurry or gas-phase processes. Soluble in aromatic solvents.[2] |
The superior stability and ease of handling of the borate cocatalyst significantly reduce the indirect costs associated with specialized storage, handling infrastructure, and potential material loss due to decomposition.
Impact on Catalytic Activity and Polymer Properties
The nature of the weakly coordinating anion can influence the behavior of the active site.
-
Catalytic Activity: Borate-activated systems often exhibit higher catalytic activities than their MAO counterparts. The highly bulky and non-coordinating [B(C₆F₅)₄]⁻ anion can lead to a "more naked" and therefore more reactive cationic metal center, facilitating monomer coordination and insertion.[15][16]
-
Polymer Molecular Weight: Chain transfer to aluminum is a dominant chain termination pathway in MAO-activated systems, particularly with residual trimethylaluminum (TMA) present.[1] This often leads to lower molecular weight polymers. Borate systems, used with bulky scavengers like TIBA, generally suppress chain transfer to aluminum, resulting in polymers with significantly higher molecular weights.[15]
-
Comonomer Incorporation: The nature of the ion pair (cation-anion interaction) can affect how easily different monomers can access the active site. Some studies show that borate systems can lead to different comonomer incorporation efficiencies compared to MAO.[16]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are generalized protocols for a 100 mL slurry-phase ethylene polymerization.
CAUTION: All procedures involving organoaluminum compounds must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.
Protocol 1: MAO-Activated Polymerization
-
Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer is baked out under vacuum and backfilled with nitrogen.
-
Solvent Addition: 100 mL of anhydrous toluene is cannulated into the reactor.
-
Cocatalyst Addition: The reactor is brought to the desired polymerization temperature (e.g., 50°C). A calculated volume of 10 wt% MAO in toluene (e.g., 5.8 mL to achieve an Al/Zr ratio of 1000 for a 1 µmol catalyst charge) is injected via syringe. The solution is allowed to stir for 10 minutes.
-
Catalyst Injection: 1.0 µmol of the zirconocene precatalyst, dissolved in 1 mL of toluene, is injected into the reactor to initiate polymerization.
-
Polymerization: The reactor is immediately pressurized with ethylene gas (e.g., 2 bar), and the pressure is maintained for the desired reaction time (e.g., 15 minutes).
-
Quenching: The ethylene feed is stopped, and the reaction is quenched by injecting 10 mL of acidified methanol.
-
Workup: The precipitated polymer is filtered, washed extensively with methanol and acetone, and dried under vacuum to a constant weight.
Protocol 2: Borate/[TIBA]-Activated Polymerization
-
Reactor Setup: A 250 mL glass reactor is prepared as described above.
-
Solvent & Scavenger Addition: 100 mL of anhydrous toluene is cannulated into the reactor. A calculated amount of triisobutylaluminum (TIBA) as a scavenger (e.g., 100 µmol) is injected via syringe. The solution is stirred for 10 minutes at the reaction temperature (e.g., 50°C).
-
Catalyst Injection: A stock solution of the zirconocene precatalyst (1.0 µmol) and [HNMe₂Ph][B(C₆F₅)₄] (1.2 µmol) pre-mixed in 2 mL of toluene is injected to initiate polymerization. Causality Note: Pre-mixing allows for the rapid and efficient in-situ formation of the active species upon injection.
-
Polymerization: The reactor is immediately pressurized with ethylene and run as described in Protocol 1.
-
Quenching & Workup: The reaction is quenched and the polymer is worked up as described in Protocol 1.
Conclusion and Recommendation
While MAO remains a viable and important cocatalyst, particularly in established industrial processes, a comprehensive cost-effectiveness analysis strongly favors This compound for many research and development applications.
-
Choose [HNMe₂Ph][B(C₆F₅)₄] when:
-
True cost-per-reaction is the primary driver.
-
High molecular weight polymers are desired.
-
A well-defined, clean catalytic system is needed for mechanistic studies.
-
Ease of handling, storage, and weighing are priorities.
-
The polymerization can be conducted in aromatic solvents.
-
-
Consider MAO when:
-
Working with an established, legacy catalytic system known to perform well with MAO.
-
Lower molecular weight polymers are the target.
-
The higher purchase cost of borates is prohibitive for the available budget, despite the better long-term economy.
-
Polymerization in aliphatic solvents is required and a borate-compatible system has not been developed.
-
Ultimately, the choice is not merely economic but strategic. The transition from a poorly defined, excess-reagent system like MAO to a stoichiometric, well-defined activator like [HNMe₂Ph][B(C₆F₅)₄] represents a move towards more precise, reproducible, and often higher-performing catalysis.
References
-
Panchenko, V. N., et al. (2023). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Polymers, 15(14), 3095. [Link]
-
Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. [Link]
-
Modified Methylaluminoxane Market Size, Growth, Trends, Report 2033. Precedence Research. [Link]
-
Methylaluminoxane Solution. American Elements. [Link]
-
Panchenko, V. N., et al. (2023). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. ResearchGate. [Link]
-
Kim, H., et al. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 13(21), 3788. [Link]
-
Methylaluminoxane (MAO) Market Size, Share, Growth | CAGR Forecast 2032. Future Market Report. [Link]
-
Lee, D., et al. (2021). Preparation of Methylaluminoxane from CO₂ and Me₃Al. ResearchGate. [Link]
-
D'Auria, I., et al. (2022). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Dalton Transactions, 51(3), 1145-1156. [Link]
-
D'Auria, I., et al. (2022). Mechanism of Action of MAO's Molecular Cousin. ACS Catalysis, 12(19), 11841-11853. [Link]
-
Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
- Synthesis of methylaluminoxanes.
-
Panchenko, V. N., et al. (2023). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Polymers, 15(14), 3095. [Link]
-
Zurek, E., & Ziegler, T. (2004). Sheet Models for Methylaluminoxane (MAO) Activators? A Theoretical Case Study involving rac‐Me₂Si(η‐C₉H₆)₂Zr (SBIZr) Complexes. ResearchGate. [Link]
-
D'Auria, I., et al. (2021). Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account. Catalysis Science & Technology, 11(23), 7589-7599. [Link]
-
Nakayama, Y., et al. (2021). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. Polymers, 13(19), 3379. [Link]
-
Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. ResearchGate. [Link]
-
Basuli, F., et al. (2004). Ti(NMe₂)₄ and [HNMe₂Ph][B(C₆F₅)₄]: A convenient blend for effective catalytic carboamination of alkynes. ResearchGate. [Link]
-
Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. PubMed. [Link]
-
de Farias, R. F., et al. (2002). Influence of the Al : Zr molar ratio on ethylene homopolymerization activity using homogeneous and supported (n-BuCp)₂ZrCl₂. ResearchGate. [Link]
-
Piers, W. G., et al. (2006). Synthesis, Structure, and Application of [PhNMe₂H][B{C₆F₄C(C₆F₅)₂F}₄]. ResearchGate. [Link]
-
Zhang, G., et al. (2022). The Relationship between Structure and Catalytic Activity-Stability of Non-Precious Metal-Based Catalysts towards Levulinic Acid Hydrogenation to γ-Valerolactone: A Review. Molecules, 27(19), 6699. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylaluminoxane 206451-54-9 [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01874E [pubs.rsc.org]
- 12. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g | Request for Quote [thermofisher.com]
- 13. labproinc.com [labproinc.com]
- 14. thomassci.com [thomassci.com]
- 15. Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04081J [pubs.rsc.org]
- 16. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Borate Activators: Unraveling the Structural Effects on Polymer Properties
For researchers, scientists, and professionals in drug development, the precise tuning of polymer properties is paramount. The formation of hydrogels and other crosslinked polymer networks is a cornerstone of this field, with applications ranging from controlled-release drug delivery systems to tissue engineering scaffolds. Among the various crosslinking strategies, the use of borate activators offers a unique combination of versatility, dynamic bond formation, and stimuli-responsiveness. This guide provides an in-depth technical comparison of common borate activators, elucidating how their distinct structural characteristics dictate the ultimate performance of the resulting polymer matrix. We will delve into the underlying chemistry, explore the impact on rheological and mechanical properties with supporting data, and provide detailed experimental protocols for your own investigations.
The Fundamental Chemistry of Borate Crosslinking
The ability of borate compounds to crosslink polymers stems from the reversible formation of borate-ester bonds with molecules containing cis-1,2- or cis-1,3-diol functionalities.[1][2] Poly(vinyl alcohol) (PVA), guar gum, and certain cellulose derivatives are prime examples of polymers amenable to borate crosslinking due to their abundant hydroxyl groups.[3][4]
The key to this interaction lies in the equilibrium between boric acid and the borate ion in aqueous solution.[5] Borax (sodium tetraborate decahydrate), for instance, hydrolyzes to form boric acid and the tetrahedral borate ion, B(OH)₄⁻. It is this tetrahedral borate ion that is the primary active species responsible for forming a diester linkage between two polymer chains, creating a crosslink.[6] This reaction is highly pH-dependent, with the concentration of the active borate ion being maximized in alkaline conditions (typically pH > 9).[6]
The dynamic nature of these borate-ester bonds, which can break and reform, imparts unique and desirable properties to the resulting materials, such as self-healing and shear-thinning behavior.[1][3]
Caption: Figure 1: Borate ion crosslinking of polymer chains.
A Comparative Analysis of Borate Activators
The choice of borate activator is a critical experimental parameter that significantly influences the final properties of the polymer network. The most commonly employed activators are Borax (Sodium Tetraborate Decahydrate), Boric Acid, and Sodium Metaborate.
| Activator | Chemical Formula | Key Structural Feature | Active Species Formation | Typical pH for Crosslinking |
| Borax | Na₂B₄O₇·10H₂O | Dimeric borate structure | Hydrolyzes to form B(OH)₃ and B(OH)₄⁻ | Alkaline (>9) |
| Boric Acid | H₃BO₃ | Trigonal planar | Requires addition of a base to form B(OH)₄⁻ | Alkaline (>9) |
| Sodium Metaborate | NaBO₂ | Chain or ring structures of (BO₂)n⁻ | Readily provides borate ions in solution | Alkaline |
Table 1: Comparison of Common Borate Activators
Borax (Sodium Tetraborate Decahydrate)
Borax is arguably the most widely used borate activator.[3] Its dissolution in water establishes a buffer system that naturally creates an alkaline environment, facilitating the formation of the necessary tetrahedral borate ions for crosslinking.[5] This "all-in-one" nature simplifies formulation. However, the equilibrium between boric acid and borate ions is sensitive to temperature, which can affect the crosslinking density.[7]
Boric Acid
In its pure form, boric acid does not effectively crosslink polymers because the equilibrium in neutral water lies far from the formation of the required tetrahedral borate ion.[8] To utilize boric acid as a crosslinker, the pH of the solution must be raised by adding a base, such as sodium hydroxide.[9] This offers greater control over the crosslinking process, as the gelation can be initiated by a pH trigger. The amount of base added directly correlates to the concentration of the active borate species, allowing for fine-tuning of the crosslink density.[9]
Sodium Metaborate
Sodium metaborate is a highly alkaline salt that offers excellent solubility, enabling the preparation of solutions with a higher concentration of borate ions compared to borax at the same temperature.[10] This can be advantageous for achieving a higher degree of crosslinking and for applications requiring rapid gelation.[10] Its high alkalinity also aids in the dispersion of starch-based polymers by breaking down hydrogen bonds.[10]
Impact on Polymer Properties: A Structure-Property Relationship
The structural differences between the borate activators, and the resulting conditions under which they are used (primarily pH), have a profound impact on the macroscopic properties of the crosslinked polymer.
Rheological Properties
The flow behavior and viscoelasticity of borate-crosslinked polymers are critical for many applications. The choice of activator and its concentration directly influence these properties.
| Property | Effect of Borax | Effect of Boric Acid (with base) | Effect of Sodium Metaborate |
| Viscosity | Significant increase | Controllable increase with pH | Rapid and significant increase |
| Shear Thinning | Pronounced | Can be tuned | Generally high |
| Storage Modulus (G') | Increases with concentration | Increases with pH and concentration | High G' values achievable |
| Loss Modulus (G'') | Also increases, but G' > G'' in gel state | G' and G'' can be modulated | Typically indicates a strong gel network |
Table 2: Comparative Rheological Effects of Borate Activators
Generally, a higher concentration of the active borate species leads to a higher crosslink density, resulting in a more elastic and less viscous material, as indicated by a higher storage modulus (G') and a lower loss tangent (G''/G').[11] The ability to control the pH when using boric acid provides a convenient handle to manipulate the viscoelastic properties of the hydrogel.[11]
Mechanical Properties
The mechanical integrity of a crosslinked polymer is often a key performance metric. The type and density of crosslinks play a crucial role in determining properties like tensile strength and elongation at break.
| Property | Effect of Borax | Effect of Boric Acid (with base) | Effect of Sodium Metaborate |
| Tensile Strength | Increases up to an optimal concentration | Increases with crosslink density | Can achieve high tensile strength |
| Elongation at Break | Decreases with increasing concentration | Decreases as the material becomes more rigid | Generally lower for highly crosslinked systems |
| Elastic Modulus | Increases | Increases with pH and concentration | High modulus can be obtained |
Table 3: Comparative Mechanical Properties of Polymers Crosslinked with Different Borate Activators
An increase in crosslink density generally leads to a higher tensile strength and elastic modulus, but a decrease in the elongation at break, as the polymer network becomes more rigid and less flexible.[12][13] It is important to note that an excessive concentration of borate activator can lead to a brittle material and, in some cases, syneresis (the expulsion of water from the gel).[6]
Experimental Protocols for Evaluation
To facilitate your own comparative studies, we provide the following detailed protocols for the preparation and characterization of borate-crosslinked poly(vinyl alcohol) (PVA) hydrogels.
Preparation of Borate-Crosslinked PVA Hydrogels
-
Prepare a 5% (w/v) PVA solution: Dissolve 5g of PVA powder in 100 mL of deionized water by heating to 90°C with continuous stirring until the solution is clear. Allow the solution to cool to room temperature.
-
Prepare 4% (w/v) solutions of the borate activators:
-
Borax: Dissolve 4g of sodium tetraborate decahydrate in 100 mL of deionized water at room temperature.
-
Boric Acid: Dissolve 4g of boric acid in 100 mL of deionized water. This solution will be used in conjunction with a pH adjustment step.
-
Sodium Metaborate: Dissolve 4g of sodium metaborate in 100 mL of deionized water.
-
-
Hydrogel Formation:
-
Using Borax or Sodium Metaborate: Add the activator solution to the PVA solution at a desired volume ratio (e.g., 10:1 PVA to activator) and stir until a homogeneous gel is formed.
-
Using Boric Acid: Adjust the pH of the PVA solution to the desired alkaline value (e.g., pH 9.5) using a 1M sodium hydroxide solution. Then, add the boric acid solution to the pH-adjusted PVA solution at the desired volume ratio and stir.
-
Caption: Figure 2: Workflow for comparing borate activators.
Rheological Characterization
-
Use a rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1% to 1% strain) to determine the storage modulus (G') and loss modulus (G'').
-
Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region.
-
Perform a flow sweep to measure viscosity as a function of shear rate.
Mechanical Testing
-
Cast the hydrogel into a mold of a specific shape (e.g., a dog-bone shape for tensile testing).
-
Use a universal testing machine to perform tensile tests.
-
Measure the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curves.
Conclusion
The choice of borate activator is a critical determinant of the final properties of a crosslinked polymer network. Borax offers simplicity, while boric acid provides a greater degree of control through pH adjustment. Sodium metaborate is an excellent choice for applications requiring high borate concentrations and rapid gelation. By understanding the fundamental structural differences between these activators and their consequent effects on the crosslinking reaction, researchers can rationally design and fabricate polymer-based materials with tailored rheological and mechanical properties for a wide array of applications in drug development and beyond.
References
- Harris, P. C. (1982). Chemistry and Rheology of Borate-Crosslinked Fluids at Temperatures to 300°F. Journal of Petroleum Technology, 34(3), 264-270.
- Zhang, L., et al. (2021). Cross-linked polymers based on B–O bonds: synthesis, structure and properties. Materials Chemistry Frontiers, 5(15), 5534-5548.
- Matin, A., et al. (2020). Cross-linking of poly(vinyl alcohol) with borax. SN Applied Sciences, 2(1), 1-10.
- Cheng, A. T., & Rodriguez, F. (1981). Mechanical properties of borate crosslinked poly (vinyl alcohol) gels. Journal of Applied Polymer Science, 26(11), 3895-3908.
- Wang, B., et al. (2019). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 141(43), 17266-17274.
- Geng, S., et al. (2017).
- Geng, S., et al. (2017).
- Geng, S., et al. (2017).
- D'Este, M., et al. (2018). Boronic acid and diol-containing polymers: How to choose the correct couple to form" strong" hydrogels at physiological pH. Progress in Polymer Science, 87, 1-35.
- Springsteen, G., & Wang, B. (2002).
- Cho, S., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(20), 12045-12068.
- Xu, Y., et al. (2023). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. Polymers, 15(13), 2841.
- Li, J., et al. (2020). One possible mechanism of the formation of Borax-PVA Hydrogel.
- Gadhave, R. V., & Mahanwar, P. A. (2019). Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive. Open Journal of Polymer Chemistry, 9(1), 1-12.
- Deshayes, S., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- Wang, S., et al. (2019). Effect of pH on the rheological properties of borate crosslinked hydroxypropyl guar gum hydrogel and hydroxypropyl guar gum. Polymers, 11(10), 1636.
- Wu, J., et al. (2019). Preparation and characterization of borate bioactive glass cross-linked PVA hydrogel.
- BenchChem. (2025). A Comparative Guide to Boric Acid Sodium Salt and Other Cross-linking Agents for Hydrogels.
- Abu Reid, A., et al. (2022). Synthesis, Characterization of Borax Crosslinked Guar Gum Hydrogel and its Effect in Treatment of Crude Oil Emulsified Water. International Journal of Trend in Scientific Research and Development, 6(5), 1543-1556.
- Li, J., et al. (2022). Borax Cross-Linked Acrylamide-Grafted Starch Self-Healing Hydrogels. Gels, 8(9), 569.
- Geng, S., et al. (2017).
- Hashemikia, S., et al. (2021). Evaluation of a novel bioactive wound dressing: an in vitro and in vivo study. Journal of Drug Delivery Science and Technology, 61, 102198.
- Taniguchi, T., & Urayama, K. (2021). Linear Dynamic Viscoelasticity of Dual Cross-Link Poly(Vinyl Alcohol)
- U.S. Borax. (n.d.).
- Li, J., et al. (2022). Borax Cross-Linked Acrylamide-Grafted Starch Self-Healing Hydrogels. ACS Omega, 7(38), 34455-34466.
- Al-Mala, K. (2023). Fabrication and characterization of boric acid-crosslinked ethyl cellulose and polyvinyl alcohol films as potential drug release systems for topical drug delivery. Journal of Drug Delivery Science and Technology, 80, 104149.
- Franco, J. M., et al. (2023). Multiscale Quantitative Rheological Analysis of Composition−Temperature Relationships in Borate-Guar Hydrogels.
- Geng, S., et al. (2017).
- Thambi, T., et al. (2018). Superabsorbent cellulose-based hydrogels cross-liked with borax.
- Franco, J. M., et al. (2023). Multiscale Quantitative Rheological Analysis of Composition−Temperature Relationships in Borate-Guar Hydrogels.
- Franco, J. M., et al. (2023). Multiscale Quantitative Rheological Analysis of Composition-Temperature Relationships in Borate-Guar Hydrogels.
- Zhang, L., et al. (2021). Cross-linked polymers based on B–O bonds: synthesis, structure and properties. Materials Chemistry Frontiers, 5(15), 5534-5548.
- Tanaka, R., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au, 2(4), 336-343.
- Deshayes, S., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- Tanaka, R., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au, 2(4), 336-343.
- Casassa, E. Z., et al. (1986). The gelation of polyvinyl alcohol with borax: A novel class participation experiment involving the preparation and properties of a" slime".
- Samal, S. K., et al. (2013). Borate aided Schiff's base formation yields in situ gelling hydrogels for cartilage regeneration.
- Gadhave, R. V., & Mahanwar, P. A. (2019). Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive. Open Journal of Polymer Chemistry, 9(1), 1-12.
- Wang, Y., et al. (2018). A new novel crosslinker with space structure for low-polymer-loading fracturing fluid. Engineering Journal, 22(4), 211-222.
- BenchChem. (2025).
- Ayrilmis, N., et al. (2011). Effect of Boron Compounds on Physical, Mechanical, and Fire Properties of Injection molded Wood Plastic Composites. BioResources, 6(3), 2972-2985.
- Kim, G. W., et al. (2022). Composites of cross-linked perovskite/polymer with sodium borate for efficient and stable perovskite solar cells.
Sources
- 1. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. kinampark.com [kinampark.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onepetro.org [onepetro.org]
- 8. Mechanical properties of borate crosslinked poly(vinyl alcohol) gels | Semantic Scholar [semanticscholar.org]
- 9. Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive [scirp.org]
- 10. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- 11. researchgate.net [researchgate.net]
- 12. Plasticizing and crosslinking effects of borate additives on the structure and properties of poly(vinyl acetate) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28574K [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate versus ammonium tetrakis(pentafluorophenyl)borate
An In-depth Guide to Borate Activators: N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate vs. Ammonium tetrakis(pentafluorophenyl)borate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, particularly in the field of single-site olefin polymerization, the choice of cocatalyst or "activator" is as critical as the catalyst itself. These activators transform a stable precatalyst into a highly reactive, cationic active species capable of polymerizing olefins with remarkable efficiency and control. Among the most potent non-aluminoxane activators are those based on the exceptionally weakly coordinating tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻.
This guide provides an in-depth, objective comparison of two prominent classes of these borate activators: This compound and the broader family of ammonium tetrakis(pentafluorophenyl)borates . While they share the same crucial anion, the distinct nature of their cations—a substituted anilinium ion versus an ammonium ion—imparts significant differences in their physicochemical properties and, consequently, their practical application and performance in catalysis. Understanding these nuances is paramount for designing robust, efficient, and commercially viable polymerization systems.
The Foundation: Physicochemical Properties
The performance differences between these activators are rooted in the fundamental chemical characteristics of their respective cations.
Acidity: The Engine of Activation
The primary role of the cation is to act as a Brønsted acid, delivering a proton to an alkyl or hydride ligand on the transition metal precatalyst. This protonolysis event releases a neutral alkane and generates the catalytically active, 14-electron cationic metal center. The efficiency of this proton transfer is directly related to the acidity of the cation, as quantified by its pKa value.
-
N,N-dimethylanilinium ([PhNHMe₂]⁺): The conjugate acid of N,N-dimethylaniline has a pKa of approximately 5.15 [1]. This relatively low pKa indicates that it is a moderately strong acid, readily donating its proton to activate the precatalyst.
-
Ammonium ([NH₄]⁺): The ammonium ion, the conjugate acid of ammonia, has a pKa of approximately 9.25 [2][3][4]. This makes it a significantly weaker acid than the N,N-dimethylanilinium cation.
This four-order-of-magnitude difference in acidity is a critical differentiator. The higher acidity of the N,N-dimethylanilinium cation ensures a more favorable thermodynamic driving force for the protonation of the precatalyst's alkyl group.
Caption: Brønsted acid equilibria of the activator cations.
Solubility: The Practical Hurdle
Perhaps the most significant practical difference lies in their solubility. Industrial olefin polymerization processes predominantly use non-polar aliphatic hydrocarbon solvents like hexane, cyclohexane, or methylcyclohexane for reasons of cost, safety, and polymer processing.
-
This compound (DMAB): This compound is notoriously insoluble in aliphatic hydrocarbon solvents [5][6]. This insolubility presents a major challenge for commercial solution-phase polymerization, often necessitating the use of aromatic solvents (e.g., toluene) or forcing the reaction to proceed in a heterogeneous slurry phase, which can complicate process control and reduce efficiency[6][7].
-
Ammonium tetrakis(pentafluorophenyl)borates: While the parent compound, [NH₄]⁺[B(C₆F₅)₄]⁻, also has limited solubility, the versatility of the ammonium cation allows for structural modification to overcome this issue. By replacing the protons on the nitrogen with long alkyl chains, highly soluble activators can be engineered. A prime example is N-methyl-N,N-dioctadecylammonium tetrakis(pentafluorophenyl)borate (MDOAB) , which is designed for excellent solubility in alkanes[5]. This "solubility by design" is a key advantage, enabling homogeneous catalysis in industrially preferred solvents[6][8].
Physicochemical Properties Summary
| Property | This compound | Ammonium tetrakis(pentafluorophenyl)borate (Representative) |
| Common Acronym | DMAB | Varies (e.g., MDOAB for soluble versions) |
| Molecular Formula | C₃₂H₁₂BF₂₀N[9] | C₂₄H₄BF₂₀N (for [NH₄]⁺ salt)[10] |
| Molecular Weight | 801.22 g/mol [9] | 697.11 g/mol (for [NH₄]⁺ salt)[10] |
| Appearance | Off-white to white crystalline powder[11][12] | White solid |
| pKa of Cation | ~5.15[1] | ~9.25 (for [NH₄]⁺)[2][3][4] |
| Solubility in Aliphatic Hydrocarbons | Poor / Insoluble[5][6] | Varies; can be very high with long alkyl chains[5][6][7] |
| Stability | Hygroscopic; can turn blue on exposure to air[11][12] | Generally stable, but handle under inert gas[5] |
Performance Showdown in Olefin Polymerization
Both classes of activators are highly effective and represent a significant improvement over the traditionally used methylaluminoxane (MAO), offering well-defined stoichiometry and avoiding the large excesses required for MAO[5][13][14].
Mechanism of Catalyst Activation
The activation pathway is a classic acid-base reaction. The ammonium or anilinium cation protonates an alkyl group on the neutral metallocene (or other single-site) precatalyst. This releases a neutral amine/ammonia and a molecule of alkane, generating the coordinatively unsaturated and electrophilic metal cation that is the active species for polymerization. The bulky, non-coordinating [B(C₆F₅)₄]⁻ anion stabilizes this cation while remaining loosely associated, allowing the olefin monomer to access the active site.
Caption: General mechanism for catalyst activation by an ammonium borate.
Comparative Performance and Application
-
Activity: Both DMAB and soluble ammonium borates can generate exceptionally active polymerization catalysts, with reported activities often exceeding 10,000 kg of polymer per mole of catalyst per hour[5]. The choice between them often depends more on the solvent system and process requirements than on a universal difference in activity.
-
Process Implications: The insolubility of DMAB is its primary drawback. Its use is largely confined to laboratory-scale syntheses in aromatic solvents or specialized slurry processes. For large-scale, commercial solution polymerization in alkanes, soluble long-chain ammonium borates are the industry standard [6][7][8]. They enable a homogeneous reaction, which leads to better heat transfer, process control, and more consistent polymer properties.
-
Purity and Side Reactions: A significant advantage of synthesizing soluble ammonium borates via the acid-base reaction with DMAB (see Section 3) is the resulting high purity. This method effectively eliminates water and chloride impurities that can plague salt metathesis routes and interfere with the activation process[6].
Synthesis Strategies: Purity is Paramount
The synthesis route has a direct impact on the purity and efficacy of the final activator.
Synthesis of this compound (DMAB)
DMAB is typically prepared via a salt metathesis reaction. This involves reacting a lithium or potassium salt of the borate anion with N,N-dimethylaniline hydrochloride. The product, DMAB, can then be purified via recrystallization to yield a high-purity crystalline solid[5][6].
Synthesis of High-Purity, Soluble Ammonium Borates
A more elegant and effective method for producing highly pure, soluble ammonium borates leverages the difference in basicity between the amines. High-purity DMAB is reacted with a more basic, long-chain amine (e.g., N-methyl-dioctadecylamine). An acid-base exchange occurs, where the proton is transferred from the more acidic N,N-dimethylanilinium cation to the more basic long-chain amine.
This reaction yields the desired soluble ammonium borate and free N,N-dimethylaniline, which can be easily removed under vacuum. This method is advantageous as it avoids the formation of inorganic salt byproducts (like LiCl) and circumvents issues with water contamination, leading to a purer final product[6][7][15].
Sources
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ammonia | NH3 | CID 222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonia - Wikipedia [en.wikipedia.org]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ammonium tetrakis(pentafluorophenyl) borate | C24H4BF20N | CID 22261298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]
- 12. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts [mdpi.com]
A Comparative Guide to the Characterization of Polymers Synthesized Using [PhNMe2H][B(C6F5)4]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer synthesis, the choice of catalytic system is paramount, dictating the material's final properties and, consequently, its suitability for advanced applications, including those in drug development. Among the array of activators for single-site olefin polymerization catalysts, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, [PhNMe2H][B(C6F5)4], has emerged as a significant cocatalyst. Its well-defined structure and ability to generate highly active cationic metal species offer distinct advantages over traditional activators like methylaluminoxane (MAO).[1][2][3]
This guide provides an in-depth technical comparison of the characterization of polymers synthesized using [PhNMe2H][B(C6F5)4]-activated systems. We will delve into the experimental data, explore the nuances of characterization techniques, and offer a comparative analysis against alternative catalytic systems, providing a comprehensive resource for researchers in the field.
The Role of [PhNMe2H][B(C6F5)4] in Polymerization
[PhNMe2H][B(C6F5)4] serves as a potent activator for a variety of metal-alkyl precatalysts, particularly Group 4 metallocenes and post-metallocene complexes.[1][4] The activation process involves the protonolysis of a metal-alkyl bond by the anilinium cation, generating a cationic, catalytically active metal center and the non-coordinating [B(C6F5)4]⁻ anion.[4] This anion's weakly coordinating nature is crucial for stabilizing the cationic metal center while allowing for the coordination and insertion of monomer units, a key step in polymer chain growth.[5][6]
The choice of [PhNMe2H][B(C6F5)4] over other activators is often motivated by the desire for a well-defined system, which allows for finer control over the polymerization process and a more straightforward investigation of structure-activity relationships.[7]
Polymer Synthesis and a Comparative Overview
The performance of [PhNMe2H][B(C6F5)4] as a cocatalyst is typically evaluated in the polymerization of olefins such as ethylene, propylene, and higher α-olefins.[2][8] Experimental data consistently demonstrates its efficacy, often showing comparable or even superior performance to MAO in terms of catalytic activity and the molecular weight of the resulting polymer.[7]
For instance, in the copolymerization of ethylene and 1-hexene, catalyst systems activated with [PhNMe2H][B(C6F5)4] have shown different activities and comonomer incorporation efficiencies depending on the specific metal complex and reaction conditions.[9]
Below is a table summarizing representative experimental data comparing the performance of [PhNMe2H][B(C6F5)4] with another borate activator in ethylene polymerization.
| Precatalyst | Cocatalyst | Activity (kg polymer/mol·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| [L-NiMe] | [PhNMe2H][B(C6F5)4] | Lower | Lower | Not Specified | [5] |
| [L-NiMe] | [PhNMe2H][B(3,5-(CF3)2C6H3)4] | Higher | Higher | Not Specified | [5] |
This table is illustrative and compiled from data presented in the referenced literature. "L-NiMe" represents a specific nickel-based precatalyst.
The data suggests that while [PhNMe2H][B(C6F5)4] is an effective activator, the specific structure of the borate anion can influence both the catalyst's activity and the molecular weight of the resulting polymer.[5]
In-Depth Characterization of Synthesized Polymers
A thorough characterization of polymers is essential to understand how the catalytic system influences their properties. The primary techniques employed are Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of a polymer.[10][11] The PDI (Mw/Mn) is a crucial indicator of the uniformity of the polymer chains; a value close to 1.0 suggests a narrow distribution, often indicative of a well-controlled polymerization.
Experimental Protocol: GPC Analysis
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF) or 1,2,4-trichlorobenzene for polyolefins at high temperature) at a concentration of 1-2 mg/mL.[12] Gentle agitation may be required for complete dissolution, which can take several hours.[12]
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector.[13] The system should be calibrated with narrow polystyrene standards.[12][13]
-
Analysis: Inject the filtered polymer solution into the GPC system. The elution time is inversely proportional to the hydrodynamic volume of the polymer chains.
-
Data Processing: Use the calibration curve to determine the molecular weight distribution and calculate Mn, Mw, and PDI.
Caption: Workflow for NMR analysis of polymer structure.
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. [13]These properties are critical for determining the processing conditions and end-use applications of the material.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. [13]A heat-cool-heat cycle is often used to erase the thermal history of the sample.
-
Data Analysis: The glass transition is observed as a step change in the heat flow, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
Comparative Analysis with Alternative Catalytic Systems
The primary alternative to borate activators like [PhNMe2H][B(C6F5)4] is methylaluminoxane (MAO). [2]While MAO is a highly effective cocatalyst, it is a mixture of oligomeric species with a poorly defined structure. [8]This can complicate mechanistic studies and the rational design of catalysts.
[PhNMe2H][B(C6F5)4] vs. MAO:
-
Stoichiometry: [PhNMe2H][B(C6F5)4] can be used in near-stoichiometric amounts relative to the metal precursor, whereas MAO is typically required in large excess. [3]* Polymer Properties: In some cases, polymers produced with [PhNMe2H][B(C6F5)4] exhibit narrower molecular weight distributions compared to those produced with MAO, reflecting the single-site nature of the catalyst.
-
Cost and Handling: MAO can be more costly and difficult to handle due to its pyrophoric nature.
Other borate-based activators, such as trityl tetrakis(pentafluorophenyl)borate, [Ph3C][B(C6F5)4], are also used. The choice between anilinium and trityl activators can influence the initiation of the polymerization and the overall catalytic activity. [3][14]
Caption: Comparison of polymerization activators.
Conclusion
The use of [PhNMe2H][B(C6F5)4] as a cocatalyst provides a powerful platform for the synthesis of polymers with controlled architectures. A comprehensive characterization using a suite of analytical techniques, including GPC, NMR, and DSC, is crucial for understanding the structure-property relationships of these materials. By comparing the data obtained from polymers synthesized with [PhNMe2H][B(C6F5)4] to those from alternative systems like MAO, researchers can gain valuable insights into the catalytic process and rationally design polymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems. The well-defined nature of the [PhNMe2H][B(C6F5)4] system offers a distinct advantage for both fundamental research and the development of next-generation polymeric materials.
References
-
LaPointe, R. E., et al. (2000). Synthesis, Structure, and Application of [PhNMe2H][B{C6F4C(C6F5)2F}4]. Organometallics, 19(24), 5099-5104. [Link]
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]
-
ResearchGate. (n.d.). Synthesis, Structure, and Application of [PhNMe 2 H][B{C 6 F 4 C(C 6 F 5 ) 2 F} 4 ]. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Talsi, E. P., et al. (2021). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Polymers, 13(15), 2442. [Link]
-
Busico, V., et al. (2021). Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. Catalysis Science & Technology, 11(1), 183-193. [Link]
-
Bio-protocol. (2021). 2.4. Polymer Characterization Methods. Retrieved from [Link]
-
Cui, D., et al. (2011). Living catalyzed-chain-growth polymerization and block copolymerization of isoprene by rare-earth metal allyl precursors bearing an ancillary ligand. Dalton Transactions, 40(40), 10466-10472. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
-
Wang, W., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(15), 3184. [Link]
-
Nomura, K., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Omega, 7(6), 6900-6910. [Link]
-
ResearchGate. (n.d.). Highly Efficient Carborane-Based Activators for Molecular Olefin Polymerization Catalysts. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]
-
Talsi, E. P., et al. (2021). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. National Institutes of Health. [Link]
-
Lee, B. Y., et al. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(10), 2959. [Link]
Sources
- 1. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01874E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. 2.4. Polymer Characterization Methods [bio-protocol.org]
- 14. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
This guide provides essential, actionable procedures for the safe handling and disposal of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (CAS No. 118612-00-3). As a potent co-catalyst in olefin polymerization and other sensitive organometallic applications, its unique chemical properties demand a rigorous and informed approach to waste management.[1][2] This document moves beyond mere compliance, offering a framework grounded in scientific principles to protect laboratory personnel, ensure institutional compliance, and maintain environmental integrity.
Core Principles: Understanding the Hazard Profile
Proper disposal begins with a fundamental understanding of the risks associated with the compound. This compound is not a benign substance; its hazard profile is multifaceted, stemming from its anilinium, borate, and fluorinated components.
-
Acute Toxicity & Irritation: The compound is classified as harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 4).[3][4][5] It is known to cause serious skin irritation and severe eye damage (Eye Damage, Category 1).[4][6] The anilinium cation, a derivative of aniline, is a key contributor to this toxicity profile.[7][8]
-
Chronic Health Risks: This chemical is suspected of causing cancer (Carcinogenicity, Category 2).[4][5][9] Therefore, minimizing exposure is not just an immediate safety measure but a long-term health imperative.
-
Physical & Chemical Hazards: The material is a moisture-sensitive solid.[3] When dispersed as a fine dust, it may form combustible or explosive mixtures in the air.[3][6] Critically, upon thermal decomposition, it can release highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[3]
-
Environmental Hazard: This substance may be hazardous to the environment and should not be released into drains, sewers, or waterways.[3][10]
The causality is clear: the compound's inherent toxicity and reactivity dictate that it must be treated as hazardous waste . The procedures outlined below are designed as a self-validating system to mitigate these risks at every stage of the disposal process.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste material, establishing a safe working environment is paramount. The following controls are mandatory.
Engineering Controls: All handling of this compound, including waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] The work area must be equipped with an immediately accessible eyewash station and safety shower.[3][10]
Personal Protective Equipment (PPE): A standard lab coat is insufficient. The required PPE ensemble includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Given the compound is harmful upon skin contact, ensure gloves are inspected for integrity before use.[3]
-
Eye Protection: Chemical safety goggles are required. Due to the risk of serious eye damage, standard safety glasses are not adequate.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator must be used in accordance with institutional and regulatory standards (e.g., OSHA 29 CFR 1910.134).[3]
The Disposal Workflow: A Step-by-Step Protocol
Disposal is a systematic process, not a single action. Follow these steps meticulously to ensure safety and compliance from the point of generation to final pickup.
Step 1: Prepare the Hazardous Waste Container
-
Select an Appropriate Container: Use a clearly marked, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[7]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name: "this compound," the associated hazards (e.g., Toxic, Irritant, Health Hazard), and the accumulation start date.[12]
Step 2: Transferring Waste Material
-
Solid Waste: Carefully transfer the solid chemical waste into the prepared container using a dedicated scoop or spatula. The primary goal is to avoid generating dust.[10] Do not sweep with a dry brush. If any dust becomes airborne, stop work and allow the fume hood to clear it.
-
Contaminated Labware: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, wipes) should be placed in the same hazardous waste container.
-
Rinsate: If decontaminating glassware, use a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container. Do not pour rinsate down the drain. [7][10]
Step 3: Secure and Store the Waste Container
-
Seal Securely: Once waste has been added, securely fasten the lid.
-
Store Appropriately: Store the container in a designated and marked Satellite Accumulation Area (SAA) or central waste storage area.[12] This area should be away from incompatible materials, particularly strong oxidizing agents.[3] The container must remain closed at all times except when actively adding waste.
Step 4: Final Disposal
-
Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][13] Never attempt to dispose of this material in the regular trash or via a sewer system.[3][10]
-
Documentation: Follow all institutional procedures for requesting a waste pickup, which typically involves completing a manifest or online form.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Containment & Cleanup:
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and place the wipe in the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Data Summary Table
The following table summarizes key identifiers and hazard classifications for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 118612-00-3 | [3][5] |
| EC Number | 422-050-6 | [4] |
| GHS Hazard Pictograms | Danger | [4][5] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H351: Suspected of causing cancer. | [1][4][5] |
| Key GHS Precautionary Statements | P201: Obtain special instructions before use. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
| Regulatory Classification | Must be evaluated as Hazardous Waste per US EPA 40 CFR Part 261.3. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for safe waste handling and disposal.
References
- Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate - Cole-Parmer. (n.d.).
- ombo028 - dimethylanilinium tetrakis(pentafluorophenyl) borate - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 4).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 19).
- This compound | 118612-00-3 - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 19).
- This compound | C32H12BF20N | CID 10996402 - PubChem. (n.d.).
- This compound | 118612-00-3 - TCI Chemicals. (n.d.).
- Hazardous Substance Fact Sheet - Borate Compounds, Inorganic. (n.d.). New Jersey Department of Health.
- Proper Disposal Procedures for Borax in a Laboratory Setting. (2025, December). BenchChem.
- Aniline - Washington State University Environmental Health & Safety. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- Boric Acid ACS Grade, SDS. (2022). AG Scientific.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. (n.d.).
- Borate handling and storage. (n.d.). U.S. Borax.
- Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (n.d.). MDPI.
- Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (2025, May 27). New Journal of Chemistry (RSC Publishing).
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- Lithium tetrakis(pentafluorophenyl)borate - Wikipedia. (n.d.).
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). US EPA.
- Disposal Guidance | I-WASTE DST | US EPA. (n.d.).
Sources
- 1. This compound | 118612-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. agscientific.com [agscientific.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Navigating the complexities of highly specialized reagents is fundamental to advancing research in materials science and drug development. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, a powerful cocatalyst in olefin polymerization, demands a rigorous and informed approach to laboratory safety.[1] Its unique chemical properties, while invaluable for catalysis, present significant health and safety challenges. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its hazard profile. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the experiment.
Foundational Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a thorough risk assessment. This compound is a compound with a multifaceted hazard profile. It is not only acutely toxic but also presents long-term health risks. Acknowledging these dangers is the first step in building a robust safety protocol.
The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[2] It is known to cause irritation to the skin and respiratory tract, and more critically, it can cause serious, irreversible eye damage.[2][3][4] Furthermore, it is suspected of causing cancer, placing it in a higher category of risk that necessitates stringent controls.[3][4][5] Compounding these biological hazards, the material is sensitive to moisture and air.[2][6] Upon decomposition, particularly thermal degradation, it can release highly toxic and corrosive hydrogen fluoride gas.[2][7]
| Hazard Classification | Description | Primary Risk Pathway(s) | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion | [2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation; harmful if absorbed through the skin. | Dermal Contact | [2][4][8] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage. | Ocular Contact | [3][4][6] |
| Carcinogenicity | Suspected of causing cancer. | Inhalation, Dermal, Ingestion | [3][4][5] |
| Respiratory Irritation | Causes respiratory tract irritation. | Inhalation | [2] |
| Chemical Reactivity | Moisture-sensitive. Incompatible with strong oxidizing agents. | Inhalation, Dermal Contact | [2][6] |
| Decomposition Products | Thermal decomposition can produce carbon oxides, hydrogen fluoride, and boron oxides. | Inhalation | [2][7] |
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. PPE should be considered the last line of defense, used in conjunction with, not in place of, more effective control measures.
Mandatory Use of a Fume Hood: All handling of this compound, especially the weighing and transfer of the solid powder, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow contains the fine, potentially airborne particles of the compound, preventing inhalation—the most direct route for systemic exposure.[3] It also provides a contained space to manage spills and protects the user from the hazardous vapors of solvents that may be used.
Personal Protective Equipment (PPE): A Multi-Layered Approach
Given the compound's hazard profile, a comprehensive suite of PPE is required. The selection of each component is directly linked to the risks outlined in the hazard assessment.
Tier 1: Mandatory PPE for All Handling Operations
This level of PPE is the minimum requirement for any procedure involving this compound, regardless of the quantity.
-
Eye and Face Protection: Due to the risk of "serious eye damage," standard safety glasses are insufficient.[3][4]
-
Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.
-
Best Practice: A full-face shield must be worn over the chemical splash goggles.[9] This provides a secondary layer of protection against splashes and prevents particles from reaching the face and mouth.
-
-
Hand Protection: The compound is an irritant and can be absorbed through the skin.[2][4]
-
Requirement: Nitrile gloves are the standard recommendation. Avoid latex gloves, as they may not provide adequate chemical resistance.[10]
-
Best Practice (Double Gloving): Wearing two pairs of nitrile gloves is highly recommended. This practice safeguards against undetected micro-tears in the outer glove. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin. Always inspect gloves for visible signs of degradation or puncture before use.
-
-
Protective Clothing:
-
Requirement: A long-sleeved, flame-resistant lab coat that fastens securely is essential to protect against incidental contact and small splashes.[2]
-
Additional Protection: For tasks with a higher risk of splashes, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat. Ensure clothing provides full coverage; long pants and closed-toe, chemical-resistant shoes are mandatory.[10]
-
Tier 2: Task-Dependent Respiratory Protection
While the fume hood is the primary control for respiratory hazards, certain situations may require an additional layer of protection.
-
Requirement: A NIOSH-approved respirator is necessary when engineering controls are not sufficient to keep airborne concentrations low, such as during a large spill cleanup or when weighing large quantities of the powder if a fume hood is unexpectedly unavailable.[2][8]
-
Recommended Type: A half-mask or full-face air-purifying respirator (APR) with particulate filters (P100 or N100) is recommended.[8][9] The P100 filter provides the highest level of particulate filtration. If the compound is dissolved in a volatile organic solvent, organic vapor cartridges should be used in combination with the particulate filters.[10]
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. As per OSHA regulations, all personnel required to wear respirators must undergo annual fit testing and training.[2]
-
Operational Plan: A Step-by-Step Safety Workflow
A structured, repeatable workflow minimizes the potential for error and exposure. The following protocol outlines the key steps from preparation to disposal.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm the access path is unobstructed.[2][8]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Designate a specific waste container for this compound and label it clearly as hazardous waste.[7]
Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning, handling, and doffing PPE.
Emergency Response and Disposal
Exposure and First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical aid.[2]
Spill Management
For any spill, evacuate the immediate area and alert laboratory personnel.
-
Small Spill (inside fume hood): Wearing your full Tier 1 and Tier 2 PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep or vacuum the material into a designated hazardous waste container.[2] Do not generate dust.
-
Large Spill (outside fume hood): Evacuate the laboratory. Alert your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up yourself.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.[7]
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any excess solid reagent. Place these items in a clearly labeled, sealed hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[7]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container for liquids.
-
Disposal Protocol: Do not mix this waste with other chemical waste streams.[7] Follow all institutional and local regulations for the disposal of hazardous chemical waste, which typically involves collection by your EHS office.[8]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the specific hazards this compound presents, implementing robust engineering controls, and meticulously adhering to the correct PPE protocols, researchers can confidently and safely unlock its potential in their work. This guide serves as a foundational document, but it must be supplemented by institution-specific training and a commitment to vigilant, proactive safety practices in the laboratory.
References
-
Cole-Parmer. Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Dimethylanilinium tetrakis (pentafluorophenyl)borate (2023). Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
MDPI. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Available from: [Link]
-
Georgia Institute of Technology. Personal Protective Equipment - Environmental Health & Safety. Available from: [Link]
-
YouTube. Personal protective equipment for airborne contaminants. Available from: [Link]
-
Rust Bullet. What type of respirator and personal protective equipment (PPE) should I use? Available from: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]
-
Institute of Advanced Material Study, Kyushu University. Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. Available from: [Link]
Sources
- 1. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound [mdpi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 118612-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 10. rustbullet.com [rustbullet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
